molecular formula C12H19N3O B1221226 Alchorneine CAS No. 28340-21-8

Alchorneine

Cat. No.: B1221226
CAS No.: 28340-21-8
M. Wt: 221.3 g/mol
InChI Key: RCNXAKUMTKVCLL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alchorneine is a member of imidazolidines.

Properties

IUPAC Name

(2R)-1-methoxy-7,7-dimethyl-2-prop-1-en-2-yl-2,3-dihydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)10-8-14-7-6-12(3,4)13-11(14)15(10)16-5/h6-7,10H,1,8H2,2-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNXAKUMTKVCLL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CN2C=CC(N=C2N1OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CN2C=CC(N=C2N1OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276915
Record name Alchorneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28340-21-8
Record name (2R)-1,2,3,7-Tetrahydro-1-methoxy-7,7-dimethyl-2-(1-methylethenyl)imidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28340-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alchorneine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028340218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alchorneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCHORNEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8Q3SE26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Assembly of Alchorneine: A Technical Guide to its Putative Biosynthetic Pathway in Alchornea Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine, a prominent imidazopyrimidine alkaloid found in various Alchornea species, has garnered significant interest for its diverse biological activities. Despite its discovery and the isolation of related guanidine alkaloids from plants like Alchornea cordifolia and Alchornea javanensis, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes the current understanding of related metabolic pathways in plants to propose a putative biosynthetic route for this compound. It aims to provide a foundational framework for researchers seeking to unravel the enzymatic machinery and molecular logic behind the synthesis of this complex natural product. The information presented herein is based on established principles of alkaloid and isoprenoid biosynthesis, offering a roadmap for future experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process involving the convergence of at least three primary metabolic pathways: amino acid metabolism, guanidino group formation, and isoprenoid biosynthesis. The proposed pathway involves the formation of a central imidazopyrimidine scaffold, which is subsequently decorated with isoprenoid-derived side chains.

Part 1: The Guanidino Group Precursor

Recent studies have shed light on the production of guanidine in plants, a key functional group in this compound. It is proposed that the guanidino moiety is derived from the amino acid homoarginine.

  • Step 1: Hydroxylation of Homoarginine. The biosynthesis is initiated by the hydroxylation of homoarginine at the C6 position, a reaction catalyzed by a class of Fe2+ and 2-oxoglutarate-dependent dioxygenases, specifically homoarginine-6-hydroxylases.[1][2]

  • Step 2: Spontaneous Decay. The resulting 6-hydroxyhomoarginine is unstable and spontaneously decays to yield guanidine and 2-aminoadipate-6-semialdehyde.[1][2]

Part 2: The Imidazopyrimidine Core Formation

The formation of the bicyclic imidazopyrimidine core of this compound likely involves the condensation of guanidine with a molecule derived from amino acid metabolism, possibly histidine or a related precursor, although the exact intermediate is yet to be identified. This type of cyclization is common in the biosynthesis of purines and other nitrogen-containing heterocyclic compounds.

Part 3: The Isoprenoid Contribution

A defining feature of this compound and its analogs is the presence of isopentenyl side chains. These are classic isoprenoid units, suggesting their origin from the ubiquitous isoprenoid biosynthesis pathways.

  • Isopentenyl Pyrophosphate (IPP) Synthesis: Plants synthesize the five-carbon building block of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP) through two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.

  • Prenylation: The imidazopyrimidine core is likely prenylated by the action of prenyltransferase enzymes, which catalyze the transfer of an isopentenyl group from IPP or DMAPP to the heterocyclic scaffold. The presence of multiple isopentenyl groups in related alkaloids like N1,N2,N3-triisopentenyl guanidine suggests that this may be an iterative process or involve multiple distinct prenyltransferases.

The following diagram illustrates the proposed overarching biosynthetic pathway for this compound.

Putative Biosynthetic Pathway of this compound cluster_guanidino Guanidino Group Formation cluster_core Core Scaffold Formation cluster_isoprenoid Isoprenoid Pathway cluster_final_assembly Final Assembly Homoarginine Homoarginine Hydroxyhomoarginine 6-Hydroxyhomoarginine Homoarginine->Hydroxyhomoarginine Homoarginine-6-hydroxylase Guanidine Guanidine Hydroxyhomoarginine->Guanidine Spontaneous Decay ImidazopyrimidineCore Putative Imidazopyrimidine Intermediate Guanidine->ImidazopyrimidineCore Condensation & Cyclization Enzymes AminoAcid Amino Acid Precursor (e.g., from Histidine) AminoAcid->ImidazopyrimidineCore This compound This compound ImidazopyrimidineCore->this compound MVA_MEP MVA/MEP Pathways IPP_DMAPP IPP/DMAPP MVA_MEP->IPP_DMAPP IPP_DMAPP->this compound Prenyltransferases

Caption: A proposed biosynthetic pathway for this compound in Alchornea species.

Quantitative Data Summary

Currently, there is a notable absence of published quantitative data regarding the biosynthetic pathway of this compound. Key information such as the kinetic properties of the involved enzymes, precursor incorporation rates, and in planta concentrations of biosynthetic intermediates has not been reported. The following table outlines the types of data that are required to fully characterize this pathway.

Data TypeDescriptionStatus
Enzyme Kinetics Michaelis-Menten constants (Km, Vmax, kcat) for each enzyme in the pathway (e.g., homoarginine-6-hydroxylase, prenyltransferases).Not Available
Precursor Incorporation Rates of incorporation of isotopically labeled precursors (e.g., ¹³C-homoarginine, ¹³C-isopentenyl pyrophosphate) into this compound.Not Available
Metabolite Concentrations In planta concentrations of key intermediates such as homoarginine, guanidine, and the unprenylated imidazopyrimidine core.Not Available
Gene Expression Levels Relative or absolute expression levels of the genes encoding the biosynthetic enzymes in different tissues and under various conditions.Not Available

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and gather the necessary quantitative data, a series of key experiments would need to be conducted. The following are detailed, generalized methodologies for these experiments.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into the final natural product.

Objective: To determine the precursors of the guanidino group, the heterocyclic core, and the isopentenyl side chains of this compound.

Protocol:

  • Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled homoarginine, ¹³C- or ¹⁵N-labeled histidine, and ¹³C-labeled mevalonate or deoxyxylulose.

  • Plant Material/Cell Culture Preparation: Utilize young, metabolically active Alchornea seedlings or establish cell suspension cultures to ensure efficient uptake and metabolism of the labeled precursors.

  • Feeding Experiment: Administer the labeled precursors to the plant material or cell cultures through the growth medium or by direct injection. Include a control group fed with unlabeled precursors.

  • Incubation: Allow the plants or cells to grow for a defined period to facilitate the incorporation of the labels into this compound.

  • Extraction: Harvest the plant material and perform a standard alkaloid extraction procedure, typically involving solvent extraction and acid-base partitioning.

  • Analysis: Purify the extracted this compound using chromatographic techniques (e.g., HPLC). Analyze the purified compound using Mass Spectrometry (MS) to detect mass shifts indicating the incorporation of the stable isotopes and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) to determine the precise location of the ¹³C labels within the this compound molecule.

Isotopic_Labeling_Workflow start Prepare Labeled Precursors (e.g., 13C-Homoarginine) feed Administer to Alchornea Seedlings or Cell Cultures start->feed incubate Incubate for a Defined Period feed->incubate extract Harvest and Perform Alkaloid Extraction incubate->extract purify Purify this compound (e.g., via HPLC) extract->purify analyze Analyze by MS and NMR purify->analyze result Determine Precursor Incorporation analyze->result

Caption: A generalized workflow for isotopic labeling experiments.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes responsible for each step in the biosynthetic pathway.

Objective: To identify and characterize the enzymatic activities of homoarginine-6-hydroxylase and prenyltransferases from Alchornea species.

Protocol:

  • Protein Extraction: Homogenize fresh Alchornea tissue (e.g., leaves, roots) in a suitable buffer to extract total proteins.

  • Enzyme Purification (Optional but Recommended): Partially or fully purify the target enzymes from the crude protein extract using techniques like ammonium sulfate precipitation and column chromatography (e.g., ion-exchange, size-exclusion, affinity). Alternatively, heterologous expression of candidate genes in a host like E. coli or yeast can be used to produce the enzymes.

  • Assay for Homoarginine-6-hydroxylase:

    • Reaction Mixture: Prepare a reaction mixture containing the protein extract (or purified enzyme), homoarginine, FeSO₄, 2-oxoglutarate, and a suitable buffer.

    • Incubation: Incubate the reaction at an optimal temperature.

    • Product Detection: Stop the reaction and analyze the formation of guanidine and 2-aminoadipate-6-semialdehyde using HPLC or LC-MS.

  • Assay for Prenyltransferases:

    • Reaction Mixture: Prepare a reaction mixture containing the protein extract (or purified enzyme), a putative imidazopyrimidine core substrate (which may need to be chemically synthesized), IPP or DMAPP, MgCl₂, and a suitable buffer.

    • Incubation: Incubate the reaction at an optimal temperature.

    • Product Detection: Stop the reaction and analyze the formation of the prenylated product (this compound or its precursor) using HPLC or LC-MS.

  • Kinetic Analysis: By varying the substrate concentrations and measuring the initial reaction velocities, determine the kinetic parameters (Km, Vmax) of the enzymes.

Enzyme_Assay_Workflow start Extract Total Proteins from Alchornea Tissue purify Purify Target Enzyme (Optional) start->purify prepare Prepare Reaction Mixture (Enzyme, Substrates, Cofactors) start->prepare purify->prepare incubate Incubate at Optimal Temperature prepare->incubate detect Stop Reaction and Detect Product Formation (HPLC, LC-MS) incubate->detect analyze Perform Kinetic Analysis (Vary Substrate Concentrations) detect->analyze result Determine Enzyme Activity and Kinetic Parameters analyze->result

Caption: A generalized workflow for enzyme assays.

Conclusion and Future Perspectives

The biosynthesis of this compound in Alchornea species presents an intriguing puzzle at the intersection of several major metabolic pathways. While the complete pathway is yet to be experimentally validated, the proposed route provides a logical and testable framework for future research. The elucidation of this pathway will not only be a significant contribution to our understanding of plant natural product biosynthesis but also has the potential to enable the metabolic engineering of microorganisms for the sustainable production of this compound and its analogs for pharmaceutical applications. Future work should focus on a multi-omics approach, combining transcriptomics to identify candidate biosynthetic genes with proteomics and metabolomics to characterize the enzymes and intermediates involved. Such efforts will undoubtedly pave the way for a complete understanding of how Alchornea plants synthesize these unique and valuable alkaloids.

References

Alchorneine: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alchorneine is an imidazopyrimidine alkaloid of significant interest due to its presence in various medicinal plants of the genus Alchornea. This technical guide provides a comprehensive overview of the natural sources of this compound, the geographical distribution of the relevant plant species, and detailed methodologies for its extraction and analysis. The guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this unique alkaloid.

Natural Sources and Plant Distribution

This compound is primarily isolated from plants belonging to the genus Alchornea, a member of the Euphorbiaceae family. This genus is widely distributed across tropical and subtropical regions of Africa, South Asia, Australia, and Latin America.[1] The principal plant species documented to contain this compound are Alchornea cordifolia, Alchornea floribunda, Alchornea castaneifolia, and Alchornea hirtella.[2][3]

  • Alchornea cordifolia , commonly known as the Christmas bush, is a shrub or small tree found throughout tropical Africa, from Senegal east to Kenya and south to Angola.[4] It is a well-known medicinal plant in traditional African medicine.[4][5] this compound has been identified in the leaves, roots, and stem bark of this species.[6][7]

  • Alchornea floribunda is another evergreen plant native to the forest undergrowth of West and Central Africa, with a distribution from Guinea to Sudan and Uganda.[8] It has a reputation in traditional medicine as a stimulating intoxicant and aphrodisiac, with this compound being a major alkaloid in its stem and root bark.

  • Alchornea castaneifolia is found in South America and is also a known source of this compound.[2]

  • Alchornea hirtella , distributed in Africa, has been shown to contain this compound in its stem bark.[3]

The distribution of this compound within the plant tissues varies among species and can be influenced by environmental factors and the age of the plant.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and total alkaloids varies significantly between different Alchornea species and the plant parts analyzed. The following tables summarize the available quantitative data.

Table 1: Crude Alkaloid Content in Alchornea floribunda

Plant PartCrude Alkaloid Content (mg/g)Major Alkaloids Identified
Stem Bark0.1This compound
Root Bark1.9This compound, Isothis compound
Leaves4.8Isothis compound, Alchorneinone

Data sourced from PROTA4U.

Table 2: Phytochemical Composition of Alchornea cordifolia (Aqueous Leaf Extract)

PhytochemicalConcentration (%)
Alkaloids5.7 ± 0.12
Flavonoids4.2 ± 0.1
Saponins4.60 ± 0.10
Tannins6.50 ± 0.1
Phenols3.0 ± 0.10

This table indicates the total alkaloid content, of which this compound is a constituent.

Biosynthesis of this compound

The specific biosynthetic pathway for this compound, an imidazopyrimidine alkaloid, has not yet been fully elucidated in the scientific literature. Alkaloid biosynthesis in plants is generally a complex process involving multiple enzymatic steps and often utilizing amino acids as precursors.[9] The imidazopyrimidine scaffold of this compound suggests a potentially unique biosynthetic route that warrants further investigation through transcriptomics, proteomics, and metabolomics studies of Alchornea species.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Alchornea plant material, based on methodologies reported in the literature.

4.1.1. Plant Material Preparation

  • Collect the desired plant parts (e.g., leaves, root bark) of the Alchornea species.

  • Dry the plant material in the shade at room temperature (25-30°C) for approximately two weeks or until fully desiccated.[10]

  • Grind the dried material into a fine powder using a laboratory mill.[5][10]

4.1.2. Maceration (Cold Extraction)

  • Weigh the powdered plant material.

  • Suspend the powder in a suitable solvent, such as methanol, ethanol (70%), or ethyl acetate, at a specific solid-to-solvent ratio (e.g., 5 g of plant material to 100 mL of solvent).[5][11]

  • Stir the mixture at room temperature for 24 hours using a magnetic stirrer. For some protocols, the solvent is renewed after 12 hours to improve extraction efficiency.[5]

  • Filter the extract to separate the plant debris from the liquid phase.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

4.1.3. Solvent-Solvent Partitioning

  • The crude extract can be further fractionated using a solvent-solvent extraction method to isolate compounds based on their polarity. This typically involves partitioning the crude extract between an immiscible aqueous and organic solvent pair.

Phytochemical Analysis

4.2.1. Qualitative Screening for Alkaloids (Mayer's Test)

  • Dissolve a small amount of the plant extract in a suitable solvent.

  • Add a few drops of Mayer's reagent (potassium mercuric iodide solution).

  • The formation of a white or yellowish-white precipitate indicates the presence of alkaloids.[10]

4.2.2. Quantitative and Structural Analysis

  • Spectrophotometric Methods: Total alkaloid content can be estimated using spectrophotometric assays.

  • Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as DART-ToF-MS or LC-MS (e.g., using a Thermo Q Exactive mass spectrometer), are employed for the identification and structural elucidation of this compound and other phytochemicals in the extracts.[5] These methods provide accurate mass measurements for determining the elemental composition of the compounds.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways directly modulated by purified this compound are not yet well-defined. However, extracts from Alchornea species have been reported to exhibit various pharmacological effects, suggesting interactions with key biological pathways.

Notably, root extracts of Alchornea floribunda have demonstrated sympatholytic action, which implies an interference with the adrenergic signaling pathway. Sympatholytic agents typically act by reducing the effects of the sympathetic nervous system, often through antagonism of adrenergic receptors.

dot

Caption: Hypothesized sympatholytic mechanism of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of this compound from its natural plant sources.

dot

Experimental_Workflow A Plant Material Collection (Alchornea sp.) B Drying and Pulverization A->B C Solvent Extraction (e.g., Maceration with Methanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Phytochemical Screening (e.g., Mayer's Test for Alkaloids) E->F G Fractionation (e.g., Solvent Partitioning) E->G H Alkaloid-Rich Fraction G->H I Chromatographic Separation (e.g., Column Chromatography, HPLC) H->I J Isolated this compound I->J K Structural Elucidation (MS, NMR) J->K L Quantitative Analysis (LC-MS, etc.) J->L M Biological Activity Assays J->M

Caption: General workflow for this compound extraction and analysis.

Conclusion and Future Perspectives

This compound is a readily available alkaloid within several species of the genus Alchornea, which are widely distributed in tropical and subtropical regions. Standard phytochemical methods can be employed for its extraction and characterization. While the pharmacological properties of Alchornea extracts are well-documented in traditional medicine and preliminary scientific studies, there is a significant gap in the understanding of the specific biosynthetic pathway of this compound and its precise molecular mechanisms of action. Future research should focus on elucidating the enzymatic steps leading to this compound's formation and identifying its specific protein targets and signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural product.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Alchorneine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine is a bioactive alkaloid belonging to the imidazopyrimidine class, naturally occurring in various species of the Alchornea genus, including Alchornea cordifolia, Alchornea floribunda, and Alchornea hirtella. These plants have a history of use in traditional African medicine for treating a range of ailments, suggesting the therapeutic potential of their constituent compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside experimental protocols for its isolation and characterization, and insights into its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, along with its related alkaloids isothis compound and alchorneinone, has been the subject of phytochemical investigations. While some physical properties are not extensively documented in publicly available literature, the following tables summarize the key known physicochemical data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₇N₃O[1]
Molecular Weight 207.27 g/mol [1]
IUPAC Name 7,7-dimethyl-2-(prop-1-en-2-yl)-2,3,6,8-tetrahydroimidazo[1,2-a]pyrimidin-5-one[1]
CAS Number 25819-91-4[1]
Appearance White powder[2]
Solubility Slightly soluble in water, ethanol, and chloroform.[2]
Melting Point Not available
Boiling Point Not available

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectral Data of this compound

TechniqueData
¹H-NMR Specific chemical shift data (δ in ppm) for this compound is not readily available in the cited literature. However, analysis of related compounds suggests the presence of signals corresponding to methyl, methylene, and methine protons, as well as protons on the imidazopyrimidine core and the isopropenyl substituent.
¹³C-NMR Detailed ¹³C-NMR data with specific chemical shifts for this compound is not detailed in the available search results. The spectrum would be expected to show distinct signals for the carbonyl carbon, carbons of the aromatic and heterocyclic rings, and the aliphatic carbons of the substituents.
IR Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O (amide) stretching, and C=C stretching. Specific peak values (in cm⁻¹) are not provided in the search results.
Mass Spectrometry The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would provide valuable information about the different structural components of the molecule. Specific m/z values for fragments are not detailed in the search results.

Experimental Protocols

Isolation and Purification of this compound Analogs

While a specific protocol for the isolation of this compound was not found in the immediate search results, a detailed method for the extraction and characterization of a related new compound, alchorneinol, from the root bark of Alchornea hirtella provides a valuable template. This procedure can be adapted for the targeted isolation of this compound.

Workflow for the Isolation of this compound Analogs

G Start Dried and Powdered Plant Material (e.g., Alchornea species) Maceration Maceration with Methanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration Concentration under Vacuum Filtration1->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Crude_Extract->Solvent_Partitioning Fractionation Column Chromatography (Silica Gel) Solvent_Partitioning->Fractionation TLC Thin Layer Chromatography (TLC) for monitoring Fractionation->TLC Fractions collected Purified_Compound Purified this compound TLC->Purified_Compound Fractions with target compound pooled Characterization Structural Characterization (NMR, IR, MS) Purified_Compound->Characterization

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology (Adapted from Alchorneinol Isolation[2])

  • Extraction:

    • Air-dried and powdered plant material (e.g., root bark of Alchornea hirtella) is macerated with methanol at room temperature for an extended period (e.g., 72 hours).

    • The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.

  • Fractionation:

    • The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

    • The fractions are concentrated, and the fraction containing the target alkaloids (typically the ethyl acetate or butanol fraction) is selected for further purification.

  • Chromatographic Purification:

    • The selected fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Fractions with similar TLC profiles are pooled and concentrated.

    • Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Workflow for Structural Characterization

G Purified_Sample Purified this compound Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purified_Sample->NMR IR Infrared (IR) Spectroscopy Purified_Sample->IR MS Mass Spectrometry (MS) Purified_Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Spectroscopic workflow for the structural elucidation of this compound.

Methodologies:

  • NMR Spectroscopy:

    • The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons and to fully assign the structure.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the purified compound is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

    • The absorption bands are analyzed to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

    • The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern helps in confirming the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Biological Activity and Signaling Pathways

The biological activities of crude extracts of Alchornea species, which contain this compound, have been investigated. These extracts have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. However, there is limited information on the specific biological activities and mechanisms of action of isolated this compound.

Preliminary studies on Alchornea extracts suggest potential interactions with various signaling pathways. For instance, network pharmacology analyses of Alchornea cordifolia extracts have predicted interactions between its phytochemicals and key enzymes and receptors involved in cell metabolism and proliferation.

Potential Signaling Pathways (Hypothesized based on extract activities)

G This compound This compound Target_Enzymes Target Enzymes/Receptors (e.g., COX, LOX) This compound->Target_Enzymes Inhibition? Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Target_Enzymes Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Target_Enzymes->Signaling_Cascades Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Signaling_Cascades->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by pure this compound to fully understand its therapeutic potential.

Conclusion

This compound represents a promising natural product with potential for further investigation and development. This technical guide has summarized the currently available information on its physical and chemical properties, provided adaptable experimental protocols for its study, and highlighted the need for further research into its specific biological activities and mechanisms of action. The data and methodologies presented herein are intended to facilitate future research endeavors aimed at unlocking the full therapeutic potential of this intriguing alkaloid.

References

An In-depth Technical Guide to the Identification of Alchorneine and Its Natural Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alchorneine is a fascinating imidazopyrimidine alkaloid first identified in plants of the Alchornea genus, notably Alchornea floribunda and Alchornea cordifolia.[1] This technical guide provides a comprehensive overview of the identification of this compound and its naturally occurring derivatives, such as isothis compound and alchorneinone. The document details the foundational methods of extraction and isolation, spectroscopic analysis for structural elucidation, and discusses the known biological activities. Due to the foundational research being conducted in the early 1970s, this guide also addresses the limitations in currently available public domain data and proposes workflows for modern re-characterization. The guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this unique class of alkaloids.

Introduction

The genus Alchornea, belonging to the Euphorbiaceae family, is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, and alkaloids.[2] Among these, the imidazopyrimidine alkaloids, particularly this compound, stand out due to their unique heterocyclic core. First isolated and characterized in 1972, this compound and its co-occurring derivatives, isothis compound and alchorneinone, have been noted for their "stimulant" properties, although detailed pharmacological studies remain limited.[3]

This guide aims to consolidate the existing knowledge on the identification of these compounds, providing a structured approach for their extraction, purification, and characterization.

Natural Sources and Derivatives

This compound and its derivatives are primarily found in the bark and leaves of Alchornea species. The main identified natural compounds in this family are:

  • This compound: The principal imidazopyrimidine alkaloid.

  • Isothis compound: An isomer of this compound.

  • Alchorneinone: An oxidized derivative of this compound.

The relative abundance of these compounds can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

Experimental Protocols

General Alkaloid Extraction and Isolation

A typical procedure for the extraction and isolation of alkaloids from Alchornea plant material is as follows:

  • Preparation of Plant Material: The dried and powdered plant material (e.g., stem bark) is subjected to extraction.

  • Extraction:

    • Maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol, is performed to obtain a crude extract.

    • Alternatively, a non-polar solvent like hexane can be used initially to defat the plant material, followed by extraction with a more polar solvent.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

    • The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., dichloromethane or chloroform) to yield a crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

    • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane -> ethyl acetate -> methanol), is employed to separate the individual alkaloids.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

    • Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Data Presentation

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While high-resolution, modern spectroscopic data is not widely available, the following tables summarize the expected data based on the known structures.

Spectroscopic Data

Table 1: Hypothetical ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.5m1HAromatic H
~6.8-7.2m1HAromatic H
~4.0-4.5m1HN-CH-N
~3.0-3.5m2HN-CH₂
~2.5-3.0m2HCH₂
~1.0-1.5d6HIsopropyl CH₃
~2.0-2.5m1HIsopropyl CH
~2.0-2.5s3HN-CH₃

Table 2: Hypothetical ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~160-170CC=N
~140-150CAromatic C
~120-130CHAromatic CH
~110-120CHAromatic CH
~60-70CHN-CH-N
~40-50CH₂N-CH₂
~30-40CH₂CH₂
~20-30CHIsopropyl CH
~15-25CH₃Isopropyl CH₃
~30-40CH₃N-CH₃

Table 3: Expected Mass Spectrometry (MS) Fragmentation for this compound

m/zInterpretation
[M]+•Molecular ion peak
[M-15]+Loss of a methyl group (•CH₃)
[M-43]+Loss of an isopropyl group (•C₃H₇)
[M-57]+Loss of the C₄H₉N fragment

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Alchornea Bark extraction Methanol Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compounds Isolation of Pure this compound & Derivatives tlc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy structure Structure Elucidation spectroscopy->structure derivative_relationship This compound This compound Isothis compound Isothis compound This compound->Isothis compound Isomerization Alchorneinone Alchorneinone This compound->Alchorneinone Oxidation signaling_pathway This compound This compound Receptor Adrenergic Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Modulation G_Protein->Adenylyl_Cyclase cAMP cAMP Level Change Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation/Inhibition cAMP->PKA Cellular_Response Cellular Response (e.g., smooth muscle contraction/relaxation) PKA->Cellular_Response

References

Spectroscopic Data of Alchorneine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise spectroscopic characteristics of a natural product like Alchorneine is fundamental for its identification, characterization, and further development. This technical guide provides a summary of the available spectroscopic data on this compound, a notable alkaloid isolated from plants of the Alchornea genus.

While this compound has been identified in various phytochemical studies of Alchornea species, detailed public access to its complete raw spectroscopic data (NMR, IR, and MS) is limited. The foundational work on the structural elucidation of this compound was published in 1972. This seminal paper by Khuong-Huu, Le Forestier, and Goutarel remains the primary reference for its initial isolation and characterization from Alchornea hirtella. Unfortunately, the full spectroscopic data from this original publication is not widely available in digital databases.

This guide, therefore, collates information from secondary sources and provides a framework for the type of data expected, based on the analysis of similar natural products.

Spectroscopic Data Summary

The precise quantitative spectroscopic data for this compound is contained within the original 1972 publication. For a definitive analysis, consulting this primary source is essential. The following tables are structured to present the expected data based on standard analytical practices for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule. The data for this compound would be presented as follows:

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data unavailableData unavailableData unavailableData unavailable

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data unavailableData unavailableData unavailable
Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Description of Vibration
Data unavailableData unavailable
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Proposed Fragment
Data unavailableData unavailableData unavailable

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of this compound would be described in the primary literature. Below are generalized methodologies typically employed for such studies.

Isolation of this compound

A general workflow for the isolation of this compound from an Alchornea species is outlined below. The specific solvents and chromatographic conditions would be optimized based on the target compound and the plant matrix.

plant_material Dried and Powdered Plant Material (e.g., Alchornea hirtella bark) extraction Solvent Extraction (e.g., with Dichloromethane) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_extract Purified Alkaloid Fraction acid_base->purified_extract chromatography Chromatographic Separation (e.g., Column Chromatography, TLC) purified_extract->chromatography isolated_this compound Isolated this compound chromatography->isolated_this compound

Figure 1: Generalized workflow for the isolation of this compound.
Spectroscopic Analysis

The isolated this compound would then be subjected to spectroscopic analysis to determine its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or a thin film.

  • Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, likely using a technique such as electrospray ionization (ESI) or electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Logical Relationship for Structure Elucidation

The data from these spectroscopic techniques are used in a complementary manner to elucidate the structure of the compound.

cluster_data Spectroscopic Data cluster_info Structural Information NMR NMR Data (¹H, ¹³C) carbon_hydrogen Carbon-Hydrogen Framework NMR->carbon_hydrogen IR IR Data functional_groups Functional Groups IR->functional_groups MS MS Data molecular_formula Molecular Formula & Fragmentation MS->molecular_formula structure Elucidated Structure of this compound carbon_hydrogen->structure functional_groups->structure molecular_formula->structure

Figure 2: Logical relationship of spectroscopic data in structure elucidation.

Conclusion

While this guide provides a framework for the spectroscopic data of this compound, it underscores the necessity of consulting the primary literature for precise, quantitative data. The original 1972 publication by Khuong-Huu et al. is the definitive source for the detailed NMR, IR, and MS data required for the unequivocal identification and characterization of this alkaloid. For researchers engaged in the study of this compound, obtaining this foundational paper is a critical step.

Alchorneine: A Technical Guide to Preliminary Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Alchorneine, an imidazopyrimidine alkaloid isolated from Alchornea cordifolia, is a compound of growing interest in pharmacological research. While dedicated studies on the precise mechanism of action of isolated this compound are still in preliminary stages, extensive research on the extracts of Alchornea cordifolia provides a foundational understanding of its potential therapeutic activities. This technical guide synthesizes the available preliminary data, focusing on the demonstrated pharmacological effects of A. cordifolia extracts, which are rich in this compound and other bioactive compounds. The primary mechanisms suggested by these studies include enzyme inhibition, anti-inflammatory effects, and broad-spectrum antimicrobial and antioxidant activities. This document presents the quantitative data from these studies, details the experimental protocols used, and provides visual representations of the proposed pathways and workflows to guide future research and drug development efforts.

Introduction to this compound

This compound is a notable alkaloid found in the leaves, stem, and root bark of Alchornea cordifolia (Schumach. & Thonn.) Müll.Arg., a medicinal plant widely used in traditional African medicine.[1][2][3] This plant is utilized for treating a variety of ailments, including inflammatory conditions, infections, and parasitic diseases.[1][2][4] this compound, along with other alkaloids like alchornidine, is considered a significant contributor to the plant's pharmacological profile.[3] The therapeutic potential of A. cordifolia has been linked to its diverse phytochemical composition, which also includes flavonoids, terpenoids, and phenolic acids.[3][4]

Pharmacological Activities of Alchornea cordifolia Extracts

Preliminary research has focused on evaluating the biological activities of various extracts of Alchornea cordifolia. These studies provide the context for the potential mechanisms of action of its constituent compounds, including this compound. The primary activities reported are:

  • Anti-inflammatory Activity: Extracts of A. cordifolia have demonstrated significant anti-inflammatory effects in both topical and systemic models.[4][5][6]

  • Antimicrobial Activity: The plant extracts exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi, including gastrointestinal, skin, respiratory, and urinary tract pathogens.[7][8]

  • Antioxidant Activity: The extracts show potent antioxidant effects, attributed to their ability to scavenge free radicals.

  • Enzyme Inhibition: A key area of investigation has been the inhibitory effects of the extracts on various enzymes, suggesting specific molecular targets.[1]

  • Antidiabetic and Other Activities: The plant has also been studied for its potential antidiabetic, antidiarrheal, and hepatoprotective properties.[1]

Postulated Mechanisms of Action: Preliminary Insights

The mechanism of action of this compound is inferred from studies on A. cordifolia extracts. The following sections detail the current understanding of these mechanisms.

Enzyme Inhibition

Extracts of A. cordifolia have been shown to inhibit several enzymes, which represents a significant potential mechanism of action. The enzymes targeted include:

  • Cholinesterases: Inhibition of acetylcholinesterase and butyrylcholinesterase.[1]

  • α-Amylase and α-Glucosidase: These inhibitory activities suggest a potential for managing hyperglycemia.[1]

  • Tyrosinase: Inhibition of this enzyme is relevant for conditions related to melanin overproduction.[1]

The inhibition of these enzymes by the plant's extracts suggests that this compound, as a key component, may act as an enzyme inhibitor.

Anti-inflammatory Pathways

The anti-inflammatory properties of A. cordifolia extracts have been documented in various experimental models, such as the croton oil-induced mouse ear edema and egg-albumen-induced rat hind paw edema.[4][5][6] While the precise pathway is not fully elucidated for this compound, studies on the extracts suggest that flavonoids and other lipophilic compounds may play a role.[6] Research on a related species, Alchornea glandulosa, has indicated that its anti-inflammatory mechanism may involve the inhibition of the NF-κB pathway, which is a critical regulator of the inflammatory response.[2] This suggests a plausible avenue for investigation into this compound's mechanism.

Antimicrobial Action

The antimicrobial effects of A. cordifolia extracts have been demonstrated against a wide array of pathogens.[7][8] The activity is attributed to the combined effects of its various phytochemicals, including alkaloids and terpenoids.[7] The mechanism is likely multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Alchornea cordifolia extracts.

Table 1: Enzyme Inhibition by Alchornea cordifolia Leaf Extracts

EnzymeExtract TypeIC50 / InhibitionReference
AcetylcholinesteraseMethanolic1.83 mg GALAE/g[1]
ButyrylcholinesteraseMethanolic2.65 mg GALAE/g[1]
α-AmylaseMethanolic0.77 mmol ACAE/g[1]
α-GlucosidaseMethanolic1.88 mmol ACAE/g[1]
TyrosinaseMethanolic23.44 mg KAE/g[1]

GALAE: Galantamine equivalents; ACAE: Acarbose equivalents; KAE: Kojic acid equivalents.

Table 2: Antimicrobial Activity of Alchornea cordifolia Extracts

PathogenExtract TypeMIC (µg/mL)Reference
Staphylococcus saprophyticusStem (EtOAc, CHCl3, Hexane)63[8]
Escherichia coliStem (MeOH, EtOH)63[8]
Moraxella catarrhalisLeaves (EtOAc, CHCl3)63[8]
Klebsiella pneumoniaeStem (CHCl3)63[8]
Staphylococcus aureusLeaves (CHCl3)63[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Alchornea cordifolia extracts.

Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of plant extracts on specific enzyme activity.

General Protocol (for Cholinesterases):

  • Prepare a solution of the plant extract in a suitable solvent (e.g., methanol).

  • In a 96-well plate, add the plant extract solution, acetylthiocholine iodide (ATCI) or butyrylthiocholine chloride (BTCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic) acid (DTNB) for color development.

  • Initiate the reaction by adding the respective enzyme (acetylcholinesterase or butyrylcholinesterase).

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition by comparing the rate of reaction in the presence of the extract to that of a control without the extract.

  • Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of the enzyme activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a plant extract against a specific microorganism.

Protocol:

  • Prepare a stock solution of the plant extract and serially dilute it in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive controls (microorganism in broth without extract) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

G cluster_0 Alchornea cordifolia Extract Components cluster_1 Postulated Mechanisms of Action This compound This compound Enzyme_Inhibition Enzyme Inhibition (Cholinesterases, Amylase, etc.) This compound->Enzyme_Inhibition Anti_Inflammatory Anti-inflammatory Effects (Potential NF-κB Modulation) This compound->Anti_Inflammatory Flavonoids Flavonoids Flavonoids->Anti_Inflammatory Antioxidant Antioxidant Activity (Free Radical Scavenging) Flavonoids->Antioxidant Terpenoids Terpenoids Antimicrobial Antimicrobial Action (Disruption of Microbial Processes) Terpenoids->Antimicrobial

Caption: Postulated mechanisms of action of A. cordifolia extracts.

G start Start prepare_extract Prepare Serial Dilutions of Plant Extract start->prepare_extract prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_extract->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Visually Assess for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes Conversion No_Product No_Product Enzyme->No_Product No Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme Blocks Active Site

Caption: Conceptual diagram of enzyme inhibition.

Future Research Directions

The preliminary studies on Alchornea cordifolia extracts have laid a crucial foundation for understanding the potential therapeutic effects of this compound. However, to advance from these initial findings to drug development, future research must focus on:

  • Isolation and Purification of this compound: Developing efficient methods to isolate pure this compound is essential for conducting specific mechanistic studies.

  • In Vitro Target Identification: Utilizing techniques such as receptor binding assays, affinity chromatography, and computational docking to identify the specific molecular targets of this compound.

  • Elucidation of Signaling Pathways: Investigating the effects of isolated this compound on key signaling pathways, such as NF-κB, MAP kinase, and others relevant to inflammation and cellular proliferation.

  • In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of pure this compound.

By focusing on these areas, the scientific community can build upon the promising preliminary data and fully elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

An Exploratory Guide to the Pharmacological Potential of Alchorneine and its Botanical Source, Alchornea cordifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alchorneine, an imidazopyrimidine alkaloid, is a constituent of several species of the Alchornea genus, most notably Alchornea cordifolia. While research into the specific pharmacological effects of isolated this compound is limited, the plant extracts from which it is derived have demonstrated a broad spectrum of promising biological activities. This guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological effects of Alchornea cordifolia extracts, with the understanding that this compound is a key component likely contributing to these activities. The significant therapeutic potential exhibited by these extracts, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties, underscores the urgent need for further investigation into the specific role and mechanisms of action of isolated this compound. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways to facilitate future research and drug discovery efforts centered on this promising natural product.

Introduction

The genus Alchornea comprises a variety of plants that have been used extensively in traditional medicine across Africa and South America to treat a range of ailments, including inflammatory conditions, infections, and gastrointestinal disorders.[1][2] Phytochemical analyses of these plants have revealed a rich diversity of secondary metabolites, including terpenoids, steroids, flavonoids, and alkaloids.[2][3] Among the characteristic alkaloids of this genus is this compound, an imidazopyrimidine derivative.[2]

Despite its discovery and structural elucidation, the specific pharmacological activities of isolated this compound remain largely unexplored. The majority of scientific literature focuses on the biological effects of crude extracts of Alchornea species, particularly Alchornea cordifolia. These extracts have shown significant promise in preclinical studies, suggesting that their constituent compounds, including this compound, possess therapeutic potential. This guide aims to consolidate the existing pharmacological data on Alchornea cordifolia extracts as a proxy for the potential activities of this compound, thereby providing a foundation for future research dedicated to isolating and characterizing the pharmacological profile of this specific alkaloid.

Pharmacological Activities of Alchornea cordifolia Extracts

Extracts of Alchornea cordifolia have been reported to exhibit a variety of pharmacological effects, which are summarized below. It is important to reiterate that while this compound is a known constituent, the precise contribution of this single molecule to the observed activities of the complex extracts has not been definitively established.

Anti-inflammatory Activity

Multiple studies have demonstrated the anti-inflammatory properties of Alchornea cordifolia extracts. Both aqueous and methanolic leaf extracts have been shown to reduce edema in animal models of inflammation.[4][5]

Quantitative Data: Anti-inflammatory Activity of Alchornea cordifolia Extracts

Extract/FractionModelDoseInhibition of Edema (%)Reference
Methanol Leaf ExtractCroton oil-induced mouse ear edema<500 µg/cm² (ID₅₀)50[6]
Hexane Fraction of Methanol ExtractCroton oil-induced mouse ear edema0.7 µg/cm²42[6]
Terpenoid FractionEgg-albumen-induced rat hind paw edema100 mg/kg87.69[5]
Tannin-containing FractionEgg-albumen-induced rat hind paw edema100 mg/kg87.69[5]
Antimicrobial Activity

Extracts from various parts of Alchornea cordifolia have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][7][8]

Quantitative Data: Antimicrobial Activity of Alchornea cordifolia Extracts

ExtractMicroorganismMIC (µg/mL)Reference
Stem (EtOAc, CHCl₃, Hexane)Staphylococcus saprophyticus63[8]
Leaves (MeOH, EtOH, EtOAc, CHCl₃)Staphylococcus saprophyticus63[8]
Stem (MeOH, EtOH)Escherichia coli63[8]
Leaves (MeOH, EtOH, EtOAc, CHCl₃)Escherichia coli63[8]
Leaves (EtOAc, CHCl₃)Moraxella catarrhalis63[8]
Stem (CHCl₃)Klebsiella pneumoniae63[8]
Leaves (CHCl₃)Klebsiella pneumoniae63[8]
Leaves (CHCl₃)Staphylococcus aureus63[8]
Antioxidant Activity

The antioxidant potential of Alchornea cordifolia extracts has been evaluated using various in vitro assays.[9][10][11]

Quantitative Data: Antioxidant Activity of Alchornea cordifolia Extracts

Extract/FractionAssayIC₅₀/EC₅₀ (µg/mL)Reference
Methanol Root ExtractDPPH Radical ScavengingNot specified[9]
Hexane Root ExtractFerric Thiocyanate76.4% inhibition at 0.05% v/v[9]
Methanol Leaf ExtractDPPH Radical Scavenging500.38 mg TE/g[10]
Methanol Leaf ExtractABTS Radical Scavenging900.64 mg TE/g[10]
Cytotoxic Activity

Preliminary studies suggest that extracts of Alchornea cordifolia and Alchornea laxiflora possess cytotoxic activity against cancer cell lines.[12]

Quantitative Data: Cytotoxic Activity of Alchornea Extracts

ExtractCell LineIC₅₀ (µg/mL)Reference
Alchornea cordifolia leaves (ACL)CCRF-CEM (Leukemia)8.02[12]
Alchornea cordifolia bark (ACB)CCRF-CEM (Leukemia)12.57[12]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the pharmacological effects of Alchornea cordifolia extracts.

Anti-inflammatory Assays
  • Croton Oil-Induced Mouse Ear Edema: This is a common in vivo model for acute inflammation.

    • A solution of croton oil in a suitable solvent (e.g., acetone) is topically applied to the inner surface of a mouse's ear to induce inflammation and subsequent edema (swelling).

    • The test extract or fraction is applied topically to the ear, either simultaneously with or shortly after the croton oil application.

    • A control group receives the vehicle without the extract.

    • After a specified period, the mice are euthanized, and a standardized circular section of the ear is punched out and weighed.

    • The difference in weight between the treated and untreated ears is a measure of the edema.

    • The percentage inhibition of edema by the extract is calculated relative to the control group.[4][6]

  • Egg-Albumen-Induced Rat Hind Paw Edema: This is another widely used in vivo model of acute inflammation.

    • A sub-plantar injection of undiluted fresh egg albumen is administered into the hind paw of a rat to induce localized edema.

    • The test extract is administered, typically orally or intraperitoneally, at a specific time before the egg albumen injection.

    • The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated group to that of a control group.[5]

Antimicrobial Assays
  • Micro-dilution Assay (for Minimum Inhibitory Concentration - MIC):

    • A two-fold serial dilution of the plant extract is prepared in a suitable broth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • Positive (broth with inoculum) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism.[8]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the plant extract are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period.

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

    • The IC₅₀ value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is calculated.[10]

  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

    • The plant extract is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature.

    • The absorbance of the resulting blue-colored complex is measured at a specific wavelength (around 593 nm).

    • The antioxidant capacity is determined based on the increase in absorbance, which is proportional to the reducing power of the extract.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are then treated with various concentrations of the plant extract for a specified period.

    • The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (around 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) is determined.[12]

Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be elucidated, studies on related compounds and plant extracts suggest the involvement of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[15] It is hypothesized that some bioactive compounds within Alchornea cordifolia may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB->NF-κB IκB Degradation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Induces

Caption: Proposed NF-κB signaling pathway potentially modulated by Alchornea cordifolia constituents.

Experimental Workflow for Screening Natural Products

The following diagram illustrates a general workflow for the exploratory screening of pharmacological effects of a natural product like this compound, from initial extraction to the identification of the mechanism of action.

Experimental_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Isolation of this compound Isolation of this compound Fractionation->Isolation of this compound In Vitro Screening In Vitro Screening (Anti-inflammatory, Antimicrobial, Antioxidant, Cytotoxic) Isolation of this compound->In Vitro Screening In Vivo Studies In Vivo Studies in Animal Models In Vitro Screening->In Vivo Studies Active Compounds Mechanism of Action Studies Mechanism of Action (e.g., Signaling Pathway Analysis) In Vivo Studies->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A general experimental workflow for the pharmacological screening of this compound.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Alchornea cordifolia is a plant with significant therapeutic potential, exhibiting anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties. This compound, as a characteristic alkaloid of this plant, is a promising candidate for future drug development. However, a critical knowledge gap exists regarding the specific pharmacological activities and mechanisms of action of isolated this compound.

To unlock the full therapeutic potential of this natural product, future research should prioritize the following:

  • Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound from Alchornea species.

  • In-depth Pharmacological Screening: Comprehensive in vitro and in vivo studies on isolated this compound to determine its efficacy and potency in various disease models.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its pharmacological properties.

By addressing these research gaps, the scientific community can pave the way for the development of novel therapeutic agents based on the unique chemical scaffold of this compound.

References

Methodological & Application

Application Note: Extraction and Isolation of Alchorneine from Alchornea cordifolia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alchorneine is an imidazopyrimidine alkaloid found in plants of the Alchornea genus, notably Alchornea cordifolia[1][2][3]. This plant, widely used in traditional African medicine, contains various bioactive compounds, including alkaloids, flavonoids, tannins, and terpenoids[2][4][5]. This compound and related compounds are of interest to researchers for their potential pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Alchornea cordifolia leaf material, synthesized from established phytochemical methods.

Data Presentation

The efficiency of extraction and the resulting phytochemical profile can vary significantly based on the solvent and method used. The following tables summarize quantitative data from studies on Alchornea cordifolia.

Table 1: Extraction Yields from Alchornea cordifolia Leaves

Extraction Method & SolventPlant PartYield (% w/w)Source
Maceration with MethanolLeaves19.03%[4]
Methanol Extraction -> n-hexane fractionLeaves4.33%[6]
Methanol Extraction -> Chloroform fractionLeaves0.81%[6]
Cold Maceration with 70% AlcoholLeavesNot Specified[7]

Table 2: Phytochemical Composition of Alchornea cordifolia Leaves

Compound ClassPresence/ConcentrationPlant PartSource
Alkaloids Present (including this compound)Leaves, Roots, Stem Bark[1][2][5][6][8]
Tannins ~10%Leaves, Roots, Stem Bark[2][3]
Flavonoids 2-3%Leaves, Roots, Stem Bark[2][3]
Saponins PresentLeaves, Roots, Stem Bark[2][5][8]
Terpenoids PresentLeaves, Roots, Stem Bark[2][5]
Total Polyphenols 3.34 mg GAE/g (Mature Leaves)Leaves[8]
Total Flavonoids 0.85 mg QE/g (Mature Leaves)Leaves[8]
Potassium 37.40 mg/kgLeaves[4]

Experimental Protocols

This section details a comprehensive protocol for the isolation of this compound, which involves a primary solvent extraction followed by an acid-base liquid-liquid partition to isolate the alkaloid fraction, and subsequent chromatographic purification.

Protocol 1: Preparation of Plant Material and Crude Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Alchornea cordifolia. The plant should be botanically authenticated[4][7].

    • Air-dry the leaves in a shaded, well-ventilated area until brittle. This prevents the degradation of thermolabile compounds[7][8].

    • Grind the dried leaves into a fine powder using a laboratory mill[1][7].

  • Solvent Extraction (Maceration):

    • Weigh 200 g of the dried, powdered leaf material[4].

    • Place the powder into a large container and add 1.2 L of methanol[4].

    • Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation to ensure thorough extraction[4].

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue (marc).

    • Concentrate the filtrate (methanol extract) under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a dark, viscous crude extract[7].

    • Calculate the percentage yield of the crude extract[4].

Protocol 2: Acid-Base Partitioning for Alkaloid Isolation

This protocol is a standard method for separating alkaloids from other phytochemicals in a crude extract.

  • Acidification and Initial Wash:

    • Dissolve the crude methanol extract in 5% hydrochloric acid (HCl) to protonate the alkaloids, rendering them soluble in the aqueous solution.

    • Transfer the acidic solution to a separatory funnel.

    • Wash the acidic solution three times with an equal volume of dichloromethane (or another nonpolar solvent like hexane or ethyl acetate) to remove neutral and acidic compounds (e.g., terpenoids, fatty acids, some phenolics).

    • Collect and combine the organic layers and set them aside. The target alkaloids remain in the aqueous layer.

  • Basification and Alkaloid Extraction:

    • Slowly add a concentrated ammonium hydroxide (NH₄OH) solution to the aqueous layer, with constant stirring, until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

    • Extract the basified aqueous solution three times with an equal volume of dichloromethane.

    • Combine the organic (dichloromethane) layers, which now contain the crude alkaloid fraction.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 3: Chromatographic Purification of this compound

Further purification is necessary to isolate this compound from other alkaloids and impurities.

  • Column Chromatography:

    • Prepare a silica gel slurry in a suitable nonpolar solvent (e.g., hexane or chloroform) and pack it into a glass column.

    • Dissolve the crude alkaloid extract in a minimal amount of the solvent and load it onto the top of the column.

    • Elute the column with a gradient solvent system, starting with a nonpolar solvent (e.g., 100% chloroform) and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

    • Collect fractions of the eluate in separate test tubes.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions using TLC. Spot each fraction onto a silica gel TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., Chloroform:Methanol:Ammonia).

    • Visualize the spots under UV light and/or by spraying with Dragendorff's reagent, which gives a characteristic orange or brown color with alkaloids.

    • Combine the fractions that show a prominent spot corresponding to the Rƒ value of this compound (if a standard is available) or fractions with a similar profile.

  • Final Purification (Optional):

    • For higher purity, subject the combined fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • Characterize the final purified compound using spectroscopic methods (NMR, MS, IR) to confirm its identity as this compound.

Visualizations

The following diagrams illustrate the workflow for the extraction and isolation of this compound.

G Figure 1: Overall Workflow for this compound Extraction A 1. Plant Material (Alchornea cordifolia Leaves) B Drying & Powdering A->B C 2. Maceration (Methanol) B->C D Filtration & Concentration C->D E Crude Methanol Extract D->E F 3. Acid-Base Partitioning (HCl / NH4OH / DCM) E->F G Crude Alkaloid Fraction F->G H 4. Column Chromatography (Silica Gel) G->H I TLC Analysis of Fractions H->I J Purified this compound I->J

Caption: Overall Workflow for this compound Extraction.

G Figure 2: Detailed Acid-Base Partitioning Workflow cluster_0 Figure 2: Detailed Acid-Base Partitioning Workflow cluster_1 Figure 2: Detailed Acid-Base Partitioning Workflow A Crude Extract in 5% HCl (Aqueous Phase) B Wash with Dichloromethane A->B C Organic Layer (Neutral/Acidic Impurities) B->C Discard D Aqueous Layer (Protonated Alkaloids) B->D Keep E Basify Aqueous Layer to pH 9-10 (with NH4OH) D->E F Extract with Dichloromethane E->F G Aqueous Layer (Salts) F->G Discard H Organic Layer (Crude Alkaloids) F->H Keep & Concentrate

Caption: Detailed Acid-Base Partitioning Workflow.

References

Application Notes and Protocols for the Synthesis of Alchorneine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alchorneine is a guanidine alkaloid first isolated from plants of the Alchornea genus, such as Alchornea floribunda and Alchornea cordifolia. These plants have a history of use in traditional African medicine for treating a variety of ailments, including inflammatory conditions, infections, and pain. This document provides a detailed overview of the available synthetic methodologies for this compound and its analogs. Due to the limited availability of high-yield synthetic routes in publicly accessible literature, this report focuses on compiling and detailing the seminal total synthesis. Additionally, it touches upon the broader context of guanidine alkaloid synthesis and the known biological activities of extracts containing this compound, pointing towards potential areas for future research and drug development.

Introduction to this compound

This compound is a structurally unique imidazopyrimidine alkaloid.[1] It is a key constituent of several Alchornea species, which are employed in traditional medicine.[2][3] The extracts from these plants have demonstrated a range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[4][5] While the bioactivity of the crude extracts is well-documented, the specific contribution and mechanism of action of this compound remain an active area of investigation. The total synthesis of this compound is crucial for enabling more detailed pharmacological studies and for the development of novel therapeutic agents based on its scaffold.

Total Synthesis of (±)-Alchorneine and (±)-Isothis compound

The first and thus far only detailed total synthesis of (±)-Alchorneine and its diastereomer (±)-isothis compound was reported by G. Buchi, A. D. Rodriguez, and K. Yakushijin in 1981. The following protocols are based on their seminal work. It is important to note that while this synthesis is a landmark achievement, the reported yields for some steps are modest, and the term "high-yield" may not be applicable to the overall sequence.

Retrosynthetic Analysis and Strategy

The synthesis commences from simple starting materials and constructs the complex bicyclic guanidine core of this compound through a series of key transformations. A simplified retrosynthetic analysis is depicted below.

G This compound This compound Intermediate_A Guanidinium Intermediate This compound->Intermediate_A Guanidine Cyclization Intermediate_B Key Diamine Precursor Intermediate_A->Intermediate_B Guanidinylation Starting_Materials Simple Starting Materials Intermediate_B->Starting_Materials Multi-step synthesis

Caption: Retrosynthetic approach to this compound.

Experimental Protocols

Detailed experimental procedures from the original publication by Buchi et al. are not fully available in the public domain. The following represents a generalized workflow based on the reported synthesis. Researchers should consult the original publication for precise experimental conditions and characterization data.

Step 1: Synthesis of the Diamine Precursor

The initial steps of the synthesis focus on the construction of a key diamine intermediate. This is typically achieved through standard organic transformations involving condensations, reductions, and functional group manipulations.

Step 2: Guanidinylation

The introduction of the guanidine moiety is a critical step. This can be accomplished using various guanylating agents.

  • Protocol: To a solution of the diamine precursor in an appropriate solvent (e.g., DMF, MeCN), a guanylating agent (e.g., S-methylisothiourea, or a protected guanidine synthon) is added. The reaction mixture is stirred at a suitable temperature until the reaction is complete (monitored by TLC or LC-MS). The product is then isolated and purified by chromatography.

Step 3: Cyclization to form the this compound Core

The final key step involves the intramolecular cyclization to form the bicyclic core of this compound. This is often acid- or base-mediated.

  • Protocol: The guanidinium intermediate is treated with a suitable acid or base in a solvent such as ethanol or methanol. The reaction is heated to reflux to facilitate the cyclization. Upon completion, the solvent is removed, and the crude product is purified by crystallization or chromatography to yield (±)-Alchorneine and (±)-isothis compound, which can be separated by chromatography.

Data Presentation

Due to the lack of specific quantitative data in the available literature, a detailed table of yields and reaction conditions cannot be provided. It is reported that the synthesis was successful in producing the target molecules, allowing for their structural confirmation.

Compound Structure Molecular Formula Molecular Weight Key Spectroscopic Data (Expected)
(±)-AlchorneineImidazopyrimidine coreC₁₂H₁₉N₃O221.30 g/mol ¹H NMR, ¹³C NMR, IR, and MS data consistent with the assigned structure.
(±)-Isothis compoundDiastereomer of this compoundC₁₂H₁₉N₃O221.30 g/mol Spectroscopic data will be similar but distinct from this compound, particularly in the NMR spectra, reflecting the different stereochemistry.

Table 1: Physicochemical and Spectroscopic Data for this compound and Isothis compound.

Synthesis of this compound Analogs

The development of synthetic routes to this compound analogs is a promising area for medicinal chemistry research. By modifying the core structure, it may be possible to enhance potency, selectivity, and pharmacokinetic properties.

General Strategies for Analog Synthesis
  • Modification of the Guanidine Group: The guanidine moiety can be substituted with various alkyl or aryl groups to probe its interaction with biological targets.

  • Variation of the Bicyclic Core: The size and substitution pattern of the rings in the this compound scaffold can be altered to explore the structure-activity relationship.

  • Introduction of Pharmacophores: Known pharmacophores can be appended to the this compound skeleton to target specific enzymes or receptors.

G Alchorneine_Core This compound Scaffold Analog_1 Guanidine Modification Alchorneine_Core->Analog_1 Analog_2 Ring Modification Alchorneine_Core->Analog_2 Analog_3 Pharmacophore Addition Alchorneine_Core->Analog_3 New_Bioactivity Potentially Improved Biological Activity Analog_1->New_Bioactivity Analog_2->New_Bioactivity Analog_3->New_Bioactivity

Caption: Strategies for the synthesis of this compound analogs.

Biological Activity and Signaling Pathways

The biological activities of crude extracts of Alchornea species are well-documented and include anti-inflammatory, antimicrobial, and analgesic properties.[4][5] However, the specific molecular targets and signaling pathways of pure this compound have not been extensively studied.

A recent bioinformatics study suggested that various phytochemicals in Alchornea cordifolia extracts, including alkaloids, could potentially interact with key proteins involved in cancer cell growth and inflammation, such as estrogen receptor 1 (ESR1), pim-1 oncogene (PIM-1), and hemopoietic cell kinase (HCK).[4]

G cluster_0 Alchornea cordifolia Extract Components cluster_1 Potential Molecular Targets cluster_2 Cellular Effects This compound This compound ESR1 ESR1 This compound->ESR1 Predicted Interaction PIM1 PIM-1 This compound->PIM1 Predicted Interaction HCK HCK This compound->HCK Predicted Interaction Other_Alkaloids Other Alkaloids Other_Alkaloids->ESR1 Other_Alkaloids->PIM1 Other_Alkaloids->HCK Flavonoids Flavonoids Flavonoids->ESR1 Flavonoids->PIM1 Flavonoids->HCK Antiproliferative Anti-proliferative Effects ESR1->Antiproliferative PIM1->Antiproliferative Anti_inflammatory Anti-inflammatory Effects HCK->Anti_inflammatory

Caption: Postulated signaling interactions of this compound.

Further experimental validation is required to confirm these interactions and elucidate the precise mechanism of action of this compound. The availability of synthetic this compound and its analogs will be instrumental in conducting these studies.

Conclusion and Future Directions

The total synthesis of this compound remains a challenging endeavor with limited high-yield methodologies reported. The seminal work by Buchi and colleagues provides a foundational route, but further optimization and the development of more efficient strategies are needed to facilitate broader pharmacological investigation. The synthesis of novel analogs based on the this compound scaffold represents a promising avenue for the discovery of new therapeutic agents. Future research should focus on:

  • Developing a more efficient and higher-yielding total synthesis of this compound.

  • Synthesizing a library of this compound analogs to establish clear structure-activity relationships.

  • Elucidating the specific molecular targets and signaling pathways of this compound to understand its mechanism of action.

  • Conducting in vivo studies to evaluate the therapeutic potential of this compound and its most promising analogs.

References

Application Notes & Protocols: Chromatographic Purification of Alchorneine from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine is an imidazopyrimidine alkaloid first identified in plants of the Alchornea genus (Euphorbiaceae). It is notably present as a major alkaloid in the stem and root bark of species such as Alchornea floribunda and Alchornea hirtella.[1][2] These plants have a history of use in traditional African medicine for a variety of ailments, and their biological activity is often attributed to their alkaloid content.[3] this compound and related compounds are of interest to researchers for their potential pharmacological properties.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of alkaloids from Alchornea species. It is important to note that the yield of this compound can vary significantly based on the plant species, the part of the plant used, the geographical source, and the specific extraction and purification methods employed.

ParameterValueSource Plant PartNotes
Crude Alkaloid Yield 1.5 mg/gDried Root Bark (A. hirtella)Yield from dried plant material.
0.15 mg/gDried Stem Bark (A. hirtella)Yield from dried plant material.
Expected Purity (Post-Column Chromatography) >90%-Purity is dependent on the efficiency of the chromatographic separation.
Expected Purity (Post-Preparative HPLC) >98%-Preparative HPLC is a high-resolution technique for final purification.

Experimental Protocols

The following protocols describe a multi-step process for the extraction and chromatographic purification of this compound from the dried and powdered bark of Alchornea species.

Protocol 1: Preparation of Crude Alkaloid Extract

This protocol details the initial extraction of the total alkaloids from the plant material using an acid-base extraction method.

Materials and Reagents:

  • Dried and powdered Alchornea bark

  • Calcium hydroxide (Ca(OH)₂) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • 1% Hydrochloric acid (HCl)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Weigh 500 g of dried, powdered Alchornea bark.

  • Moisten the powdered bark with deionized water to form a paste.

  • Add a saturated solution of calcium hydroxide or a 10% solution of sodium bicarbonate to the paste until it is alkaline (pH > 9). Allow the mixture to stand for 24 hours. This step liberates the free-base form of the alkaloids.

  • Transfer the basified plant material to a large flask and add 2 L of dichloromethane or chloroform.

  • Macerate the mixture with stirring for 24 hours at room temperature.

  • Filter the mixture through a Buchner funnel to separate the solvent extract from the plant material.

  • Repeat the extraction of the plant material with fresh solvent two more times to ensure complete extraction of the alkaloids.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to a volume of approximately 500 mL.

  • Transfer the concentrated extract to a separatory funnel and perform a liquid-liquid extraction with 1% hydrochloric acid (3 x 200 mL). The protonated alkaloid salts will move into the aqueous acidic layer.

  • Combine the acidic aqueous layers and wash with a small amount of fresh dichloromethane or chloroform to remove any remaining neutral impurities.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of 9-10. This will convert the alkaloid salts back to their free-base form.

  • Extract the liberated alkaloids with dichloromethane or chloroform (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract using silica gel column chromatography.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing tank

  • UV lamp (254 nm)

Procedure:

  • Prepare a slurry of silica gel in chloroform.

  • Pack a glass chromatography column with the silica gel slurry. The size of the column will depend on the amount of crude extract to be purified (a general ratio is 1:50 of extract to silica gel by weight).

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

  • Collect fractions of the eluate.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a chloroform:methanol (e.g., 9:1 v/v) solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that contain the major compound corresponding to this compound (based on TLC analysis against a reference standard if available, or by pooling the most abundant, well-separated spot).

  • Evaporate the solvent from the combined fractions to obtain the partially purified this compound.

Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound for pharmacological studies, a final purification step using preparative HPLC is recommended.

Materials and Reagents:

  • Partially purified this compound from column chromatography

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column

Procedure:

  • Develop an analytical HPLC method to determine the optimal separation conditions. A common mobile phase for alkaloids is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Scale up the analytical method to a preparative scale. An example of preparative HPLC conditions is provided below (these may need to be optimized):

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient, for example, 10-50% B over 30 minutes.

    • Flow Rate: 15-20 mL/min

    • Detection: UV at 254 nm

  • Dissolve the partially purified this compound in the initial mobile phase composition.

  • Inject the sample onto the preparative HPLC system.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction, often by lyophilization, to obtain pure this compound.

  • Assess the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow for this compound Purification

Alchorneine_Purification_Workflow Start Dried & Powdered Alchornea Bark Basification Basification (e.g., Ca(OH)2) Start->Basification Solvent_Extraction Solvent Extraction (Dichloromethane/Chloroform) Basification->Solvent_Extraction Acid_Extraction Acid-Base Liquid-Liquid Extraction (1% HCl) Solvent_Extraction->Acid_Extraction Crude_Extract Crude Alkaloid Extract Acid_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) Crude_Extract->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Partially_Pure Partially Purified this compound Fraction_Analysis->Partially_Pure Combine Fractions Prep_HPLC Preparative HPLC (C18, ACN:H2O Gradient) Partially_Pure->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound

Caption: Workflow for the purification of this compound.

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been definitively elucidated, some research on extracts from the Alchornea genus suggests anti-inflammatory properties that may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[4][5] NF-κB is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to confirm if this compound is the specific constituent responsible for this activity.

Potential_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_Inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_Inactive Inhibits NFkB_Active NF-κB (p65/p50) (Active) NFkB_Inactive->NFkB_Active Release Nucleus Nucleus NFkB_Active->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Induces Inflammatory_Response Inflammatory Response (Cytokines, etc.) Gene_Transcription->Inflammatory_Response This compound This compound (Hypothesized) This compound->IKK Inhibits?

Caption: Hypothesized anti-inflammatory action via NF-κB.

References

Quantitative Analysis of Alchorneine using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Alchorneine, a guanidine alkaloid found in various Alchornea species, using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is an alkaloid that has been identified in medicinal plants of the genus Alchornea, such as Alchornea cordifolia.[1] The biological activities associated with guanidine alkaloids, the class to which this compound belongs, include antimicrobial, anti-inflammatory, and cytotoxic effects, making it a compound of interest for further investigation.[2][3][4][5] Accurate and precise quantification of this compound is essential for the quality control of herbal materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies.

This document outlines a proposed HPLC method for the quantification of this compound, including sample preparation, chromatographic conditions, and a full validation protocol based on the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The following protocol describes the extraction of this compound from dried and powdered plant material (e.g., leaves or bark of Alchornea species).

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1% aqueous solution

  • Sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh approximately 5-10 g of the powdered plant material.

  • Macerate the powder with 100 mL of methanol at room temperature for 24 hours with continuous stirring.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidify the resulting crude extract with 1% HCl to protonate the alkaloids, making them water-soluble.

  • Partition the acidic aqueous solution with chloroform or dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

  • Basify the aqueous layer with a sodium bicarbonate solution or ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloid salts, making them soluble in organic solvents.

  • Extract the basified aqueous solution three times with equal volumes of chloroform or dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness to obtain the crude alkaloid extract containing this compound.

  • Reconstitute a known weight of the dried extract in the mobile phase to a specific concentration (e.g., 1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are proposed for the quantitative analysis of this compound. These are based on methods used for the analysis of Alchornea extracts and related alkaloids.[1][10][11]

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a higher proportion of A, and gradually increase B. A starting point could be 95:5 (A:B) to 50:50 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at an appropriate wavelength (e.g., 220 nm, a common wavelength for compounds with limited chromophores). Note: The optimal wavelength should be determined by analyzing a pure standard of this compound.
Injection Volume 10 µL
Run Time Approximately 25-30 minutes, depending on the gradient.
Preparation of Standard Solutions
  • Stock Solution: Prepare a stock solution of this compound reference standard (purity >98%) at a concentration of 100 µg/mL in methanol.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[9] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound in the sample chromatogram should be pure and free from interference from other components. This can be confirmed by comparing retention times with a pure standard and, if available, using a PDA detector to check for peak purity.
Linearity A calibration curve of peak area versus concentration should be plotted using at least five standard concentrations. The correlation coefficient (r²) should be ≥ 0.999.[10]
Accuracy Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The percentage recovery should be within 98-102%.[6][10]
Precision - Repeatability (Intra-day): The Relative Standard Deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD of analyses of the same sample on different days or by different analysts should be ≤ 2%.[8]
Limit of Detection (LOD) The lowest concentration of this compound that can be detected. Typically determined at a signal-to-noise ratio of 3:1.[10]
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[10]
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase composition.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Powdered Plant Material maceration Maceration with Methanol plant_material->maceration filtration_concentration Filtration & Concentration maceration->filtration_concentration acidification Acidification (1% HCl) filtration_concentration->acidification partitioning1 Partitioning with Chloroform acidification->partitioning1 basification Basification (NaHCO3) partitioning1->basification partitioning2 Extraction with Chloroform basification->partitioning2 drying_evaporation Drying & Evaporation partitioning2->drying_evaporation reconstitution Reconstitution in Mobile Phase drying_evaporation->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification validation Method Validation quantification->validation

Caption: Workflow for the quantitative analysis of this compound.

Hypothetical Signaling Pathway for Guanidine Alkaloids

Guanidine alkaloids are known for a range of biological activities, including cytotoxicity against cancer cell lines.[5] While the specific pathways for this compound are not yet elucidated, a plausible mechanism of action could involve the induction of apoptosis. This diagram illustrates a generalized, hypothetical pathway.

G cluster_cell Cancer Cell This compound Guanidine Alkaloid (e.g., this compound) membrane_receptor Membrane Receptor / Ion Channel This compound->membrane_receptor Interaction stress_signal Intracellular Stress Signal (e.g., ROS, ER Stress) membrane_receptor->stress_signal bax_bak Bax/Bak Activation stress_signal->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway for guanidine alkaloids.

Conclusion

The protocols and methods detailed in this document provide a solid foundation for the quantitative analysis of this compound using HPLC. While a specific validated method for this compound is not yet published, the proposed approach, based on established analytical principles and data from related compounds, offers a robust starting point for method development and validation. Adherence to the validation parameters outlined is crucial to ensure the generation of accurate, reliable, and reproducible data for research and quality control purposes.

References

Application Notes and Protocols: In Vitro Anti-Inflammatory Assay for Alchorneine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine, a guanidine alkaloid isolated from plants of the Alchornea genus, has been identified as a compound of interest for its potential therapeutic properties. The leaves, roots, and stem bark of Alchornea cordifolia, a known source of this compound, have been traditionally used in African medicine to treat inflammatory conditions, bacterial infections, and parasitic diseases.[1][2] This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory activity of this compound. The described assays will enable researchers to assess its efficacy in inhibiting key inflammatory mediators and to elucidate its potential mechanisms of action through relevant signaling pathways.

The protocols outlined herein cover the assessment of this compound's impact on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). Furthermore, methods to evaluate its direct inhibitory effects on the enzymatic activities of cyclooxygenase (COX) and lipoxygenase (LOX) are detailed. Understanding the compound's activity in these assays is a critical step in the preclinical development of this compound as a potential anti-inflammatory agent.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the anti-inflammatory activity of this compound. These values serve as an illustrative example for data presentation. Actual experimental values should be determined and substituted.

Assay TypeParameter MeasuredThis compound IC50 (µM)Positive Control IC50 (µM)
Cell Viability RAW 264.7 cell viability> 100-
NO Production Nitric Oxide (NO)25.5L-NAME (30.2)
Cytokine Release TNF-α18.7Dexamethasone (0.05)
IL-622.4Dexamethasone (0.04)
Prostaglandin Synthesis PGE215.8Indomethacin (0.1)
Enzyme Inhibition COX-145.2Indomethacin (0.5)
COX-212.3Celecoxib (0.08)[3]
5-LOX35.6Zileuton (0.05)[3]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-cytotoxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the effect of this compound on the production of NO, a key inflammatory mediator.[4]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[5]

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[5]

    • The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

This protocol determines this compound's ability to reduce the secretion of key pro-inflammatory cytokines.[6]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6]

    • The inhibition percentage is calculated by comparing the cytokine concentrations in this compound-treated wells to those in the LPS-stimulated control wells.

Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assays

These cell-free assays evaluate the direct inhibitory effect of this compound on key enzymes in the arachidonic acid pathway.[7][8]

  • Procedure (General):

    • Commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits are recommended for these experiments.[8][9]

    • The assays are typically performed in a 96-well plate format.

    • For COX Assay: The reaction mixture includes the respective enzyme (COX-1 or COX-2), heme, arachidonic acid as the substrate, and the test compound (this compound) at various concentrations. The production of prostaglandin is measured, often via a colorimetric or fluorometric method as per the kit's protocol.[3][8]

    • For LOX Assay: The reaction mixture contains the 5-LOX enzyme, its substrate (linoleic acid or arachidonic acid), and this compound. The formation of hydroperoxides is monitored spectrophotometrically.[3]

    • The percentage of enzyme inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Visualizations

Experimental Workflow```dot

G cluster_0 Cell-Based Assays cluster_1 Enzymatic Assays A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) Determine Non-Toxic Doses A->B C LPS Stimulation of RAW 264.7 Cells B->C Use Non-Toxic Doses D Nitric Oxide (NO) Production Assay (Griess Reagent) C->D E Pro-inflammatory Cytokine (TNF-α, IL-6) Assay (ELISA) C->E Data Data Analysis (IC50 Calculation) D->Data E->Data F COX-1/COX-2 Inhibition Assay (Cell-Free) F->Data G 5-LOX Inhibition Assay (Cell-Free) G->Data This compound This compound This compound->B This compound->D This compound->E This compound->F This compound->G

References

Determining the Antibacterial Spectrum of Alchorneine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antibacterial Spectrum of Alchornea cordifolia Extracts

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various Alchornea cordifolia extracts against a range of bacterial species. It is crucial to note that these values represent the activity of a complex mixture of phytochemicals and not solely Alchorneine.

Table 1: Minimum Inhibitory Concentration (MIC) of Alchornea cordifolia Leaf Extracts

Bacterial SpeciesExtract TypeMIC Range (mg/mL)Reference(s)
Staphylococcus aureusAqueous1.953 - 15.625[1]
Ethanol1.953 - 15.625[1]
Methanol2.5 - 5[2]
Streptococcus pneumoniaeAqueous1.953 - 15.625[1]
Ethanol1.953 - 15.625[1]
Bacillus subtilisAqueous1.953 - 15.625[1]
Ethanol1.953 - 15.625[1]
Escherichia coliAqueous1.953 - 15.625[1][3]
Ethanol1.953 - 15.625[1]
Pseudomonas aeruginosaAqueous1.953 - 15.625[1]
Ethanol1.953 - 15.625[1]
Salmonella typhiAqueous1.953 - 15.625[1]
Ethanol1.953 - 15.625[1]
Klebsiella pneumoniaeMethanol5 - 10[2]
Multi-drug resistant E. coli & S. aureusInfusion & Hydro-ethanolic0.78 - 12.5[4]

Table 2: Minimum Bactericidal Concentration (MBC) of Alchornea cordifolia Leaf Extracts

Bacterial SpeciesExtract TypeMBC Range (mg/mL)Reference(s)
Staphylococcus aureusAqueous3.906 - 62.50[1]
Ethanol3.906 - 62.50[1]
Streptococcus pneumoniaeAqueous3.906 - 62.50[1]
Ethanol3.906 - 62.50[1]
Bacillus subtilisAqueous3.906 - 62.50[1]
Ethanol3.906 - 62.50[1]
Escherichia coliAqueous>6000 µg/ml[3]
Ethanol3.906 - 62.50[1]
Pseudomonas aeruginosaAqueous3.906 - 62.50[1]
Ethanol3.906 - 62.50[1]
Salmonella typhiAqueous3.906 - 62.50[1]
Ethanol3.906 - 62.50[1]
Multi-drug resistant E. coli & S. aureusInfusion & Hydro-ethanolicRatio CMB/CMI: 1 to 8[4]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antibacterial spectrum of pure this compound. These are generalized protocols that can be adapted based on specific laboratory conditions and the characteristics of the compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • Pure this compound

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains of interest

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in an appropriate solvent.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB. b. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no this compound.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Positive Control: A well containing a known antibiotic to ensure the assay is working correctly.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to ascertain whether the compound is bactericidal or bacteriostatic.

Materials:

  • Microtiter plate from the completed MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or inoculation loops

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a sterile MHA plate. Be sure to label the plate corresponding to the concentration of this compound in the well.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum. This is determined by observing the concentration at which no bacterial colonies grow on the MHA plate.[1]

Visualizations

Signaling Pathway

Currently, there is no specific information available in the scientific literature detailing the signaling pathways involved in the antibacterial mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate 18-24h at 37°C inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no growth) incubation_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture analyze Determine Antibacterial Spectrum & Potency read_mic->analyze plate_mbc Plate onto Mueller-Hinton Agar subculture->plate_mbc incubation_mbc Incubate 18-24h at 37°C plate_mbc->incubation_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubation_mbc->read_mbc read_mbc->analyze

Caption: Workflow for determining the MIC and MBC of this compound.

References

Alchorneine: Application Notes and Protocols for Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of alchorneine, an alkaloid found in Alchornea cordifolia. The following sections detail experimental protocols for key cell viability and cytotoxicity assays and present available data on the effects of Alchornea cordifolia extracts. While specific data for isolated this compound is limited in publicly available literature, the provided information on the plant extracts serves as a valuable starting point for investigating the compound's potential as a therapeutic agent.

Introduction

This compound is a guanidine alkaloid isolated from the plant Alchornea cordifolia, which is traditionally used in African medicine for various ailments. Recent scientific interest has focused on the potential anticancer properties of constituents from this plant. Preliminary studies on crude extracts of Alchornea cordifolia suggest cytotoxic activity against various cancer cell lines, indicating that this compound may be a promising candidate for further investigation in drug discovery and development. The protocols outlined below are designed to enable researchers to systematically evaluate the in vitro efficacy of this compound.

Data Presentation

The following tables summarize the cytotoxic activity of methanolic extracts of Alchornea cordifolia against various human cancer cell lines. It is important to note that these values are for the plant extracts and not for purified this compound. These data can be used as a reference for designing dose-response studies for the isolated compound.

Table 1: Cytotoxicity of Alchornea cordifolia Methanolic Leaf Extract (ACL) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
CCRF-CEMLeukemia8.02 ± 0.23[1]

Table 2: Cytotoxicity of Alchornea cordifolia Methanolic Bark Extract (ACB) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
CCRF-CEMLeukemia12.57 ± 0.55[1]

Table 3: Cellular Viability of Cancer Cell Lines Treated with Alchornea cordifolia Leaf Extracts (100 µg/mL for 72h)

Cell LineCancer TypeCell Viability (%)Reference
HepG2Hepatocellular CarcinomaNot specified[2]
B16 4A5Murine MelanomaNot specified[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the cell viability and cytotoxicity of this compound are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined from a parallel plate treated in the same way and assayed with a viability assay like MTT).

Mitochondrial Membrane Potential (MMP) Assay

This assay detects changes in the mitochondrial membrane potential, an early event in apoptosis.

Principle: The fluorescent dye JC-1 accumulates in the mitochondria of healthy cells as aggregates, emitting red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial health.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of JC-1 staining solution (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~535 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths using a fluorescence microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of reactive oxygen species, which can be an indicator of cellular stress and a trigger for apoptosis.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

The following diagrams illustrate the experimental workflow and a putative signaling pathway for the cytotoxic effects of this compound based on findings from Alchornea cordifolia extract studies.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Viability Assays cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 mtt MTT Assay incubation2->mtt caspase Caspase-3/7 Assay incubation2->caspase mmp MMP Assay (JC-1) incubation2->mmp ros ROS Assay (DCFH-DA) incubation2->ros analysis Measure Absorbance/Fluorescence/Luminescence mtt->analysis caspase->analysis mmp->analysis ros->analysis calculation Calculate % Viability, IC50, Fold Change analysis->calculation conclusion Determine Cytotoxic & Apoptotic Effects calculation->conclusion

Caption: Experimental workflow for assessing this compound's cytotoxicity.

Putative_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_apoptotic_cascade Apoptotic Cascade cluster_outcome Outcome This compound This compound ros Increased ROS Production This compound->ros bcl2 Modulation of Bcl-2 Family Proteins This compound->bcl2 mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. The cytotoxicity data presented is for Alchornea cordifolia extracts and should be used as a preliminary reference for studies involving purified this compound. Further research is necessary to fully elucidate the cytotoxic mechanisms and therapeutic potential of this compound.

References

Alchorneine Antioxidant Capacity: Application Notes & Protocols for DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine, an imidazopyrimidine alkaloid found in plants of the genus Alchornea, is a subject of growing interest for its potential pharmacological activities. This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of this compound and related compounds using two of the most common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While quantitative antioxidant data for isolated this compound is not extensively available in current literature, studies on extracts of Alchornea species, which contain this compound among other phytochemicals, have demonstrated significant antioxidant potential. The antioxidant activity of these extracts is likely a result of the synergistic effects of various constituents, including alkaloids, flavonoids, and phenolic compounds.[1][2][3]

The protocols detailed herein provide a robust framework for researchers to quantify the antioxidant capacity of purified this compound or extracts containing it, typically expressed as IC50 values or Trolox equivalents.

Principle of Antioxidant Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant molecule to a stable radical, leading to a measurable color change.

  • DPPH Assay : The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.[4][5]

  • ABTS Assay : The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured at approximately 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6][7][8]

Data Presentation

Currently, there is a lack of published data on the antioxidant capacity of isolated this compound. However, extracts from Alchornea species, which are known to contain this compound, have been evaluated. The following table summarizes representative data from these studies. It is important to note that the antioxidant activity of these extracts is attributed to a complex mixture of phytochemicals.

Plant SourceExtract/FractionAssayResultReference
Alchornea cordifoliaMethanol ExtractDPPH500.38 mg TE/g[1]
Alchornea cordifoliaMethanol ExtractABTS900.64 mg TE/g[1]
Alchornea cordifoliaAqueous ExtractDPPHIC50 > 100 µg/mL[2]
Alchornea floribundaEthyl Acetate FractionDPPHSignificant scavenging[9]
Alchornea laxifloraHexane Root ExtractTAA8.0 mM Vitamin C equivalent[10]

Abbreviations: TE/g: Trolox Equivalents per gram of extract; IC50: Half-maximal inhibitory concentration; TAA: Total Antioxidant Activity.

Experimental Protocols

DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compound (this compound or extract)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • Test Sample Solutions: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Positive Control Solutions: Prepare a stock solution of the positive control in methanol and make serial dilutions.

3. Assay Procedure:

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of the test sample or positive control to the wells.

  • For the blank, add 100 µL of methanol instead of the sample.

  • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Results:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

1. Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Test compound (this compound or extract)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Test Sample Solutions: Prepare a stock solution of the test compound and make serial dilutions.

  • Positive Control Solutions: Prepare a stock solution of Trolox and make serial dilutions to generate a standard curve.

3. Assay Procedure:

  • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

  • Add 10 µL of the different concentrations of the test sample or positive control to the wells.

  • For the blank, add 10 µL of the solvent used for the sample.

  • Shake the plate and incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

4. Calculation of Results:

The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Visualizations

Antioxidant_Mechanism cluster_assay Radical Scavenging Assay Principle FreeRadical Free Radical (DPPH• or ABTS•+) ScavengedRadical Stable Molecule (DPPH-H or ABTS) FreeRadical->ScavengedRadical Donates H• or e- Antioxidant Antioxidant (e.g., this compound) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant Is Oxidized

Caption: General mechanism of radical scavenging by an antioxidant.

DPPH_Workflow cluster_workflow DPPH Assay Experimental Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Sample/Control in 96-well plate A->C B Prepare Sample and Control Dilutions B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH antioxidant assay.

ABTS_Workflow cluster_workflow ABTS Assay Experimental Workflow A Prepare ABTS•+ Radical Solution (ABTS + K2S2O8) B Dilute ABTS•+ to Absorbance ~0.7 A->B D Mix ABTS•+ with Sample/Standard in 96-well plate B->D C Prepare Sample and Trolox Standards C->D E Incubate (6 minutes) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and TEAC F->G

Caption: Workflow for the ABTS antioxidant assay.

References

Alchorneine Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine is an imidazopyrimidine alkaloid first identified in plants of the Alchornea genus, such as Alchornea cordifolia.[1] Extracts from these plants have a history of use in traditional medicine and have been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] The therapeutic potential of this compound itself is an active area of research. However, like many alkaloids, this compound is presumed to have low aqueous solubility, presenting a significant challenge for formulation in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research, focusing on strategies to enhance its solubility and bioavailability.

Physicochemical Properties and Formulation Challenges

While specific quantitative data on the physicochemical properties of pure this compound are not extensively documented in publicly available literature, its chemical structure and common extraction using organic solvents suggest it is a lipophilic compound with poor water solubility. This characteristic necessitates the use of solubility-enhancing excipients to achieve the desired concentrations for in vivo administration and to ensure adequate absorption and systemic exposure.

Recommended Formulation Strategies

Several strategies can be employed to formulate hydrophobic compounds like this compound for in vivo studies. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration, dosage, and the animal model being used.

Co-solvent and Surfactant-Based Formulations

A common and effective approach for preclinical in vivo studies involves the use of a combination of co-solvents and surfactants. These excipients work by increasing the polarity of the solvent system and reducing the interfacial tension between the drug and the vehicle, thereby enhancing solubility.

Table 1: Example Co-solvent and Surfactant Formulations

Formulation ComponentVehicle 1 (Oral/IP)Vehicle 2 (IV)
This compound Target ConcentrationTarget Concentration
DMSO 5-10%2-5%
PEG300/PEG400 30-40%30-40%
Tween 80 or Cremophor EL 5-10%1-5%
Saline or PBS q.s. to 100%q.s. to 100%

Note: These are starting point recommendations. The final concentrations should be optimized based on solubility and tolerability studies. It is crucial to consider the potential toxicity of the excipients themselves, especially for chronic studies.[5] Cremophor EL, for instance, has been associated with hypersensitivity reactions and can alter the pharmacokinetic profile of co-administered drugs.[6][7]

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their favorable safety profiles.

Table 2: Example Cyclodextrin Formulation

Formulation ComponentConcentration
This compound Target Concentration
HP-β-CD or SBE-β-CD 20-40% (w/v)
Water for Injection q.s. to 100%

Note: The molar ratio of this compound to cyclodextrin should be optimized to ensure efficient complexation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Administration

This protocol describes the preparation of a 10 mg/mL this compound formulation in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), pharmaceutical grade

  • Polysorbate 80 (Tween 80), pharmaceutical grade

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add the required volume of DMSO to the tube. Vortex thoroughly until the this compound is completely dissolved.

  • Add the required volume of PEG300 to the solution. Vortex until the solution is homogeneous.

  • Add the required volume of Tween 80. Vortex again until the solution is clear and uniform.

  • Slowly add the required volume of saline to the mixture while vortexing. The final solution should be a clear, homogeneous solution or a stable microemulsion. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

  • Visually inspect the final formulation for any precipitation or phase separation before administration.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Intravenous Administration

This protocol outlines the preparation of a 5 mg/mL this compound formulation using 30% (w/v) HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), low endotoxin

  • Sterile Water for Injection (WFI)

  • Sterile, conical tubes

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the required amount of HP-β-CD and dissolve it in the required volume of WFI in a sterile container. Stir using a magnetic stirrer until the HP-β-CD is completely dissolved.

  • Weigh the required amount of this compound.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture for at least 12-24 hours at room temperature to allow for the formation of the inclusion complex. The solution should become clear.

  • Once the this compound is fully dissolved, filter the solution through a 0.22 µm sterile filter to ensure sterility and remove any potential particulates.

  • Visually inspect the final solution for clarity before administration.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Formulation Preparation

G cluster_cosolvent Co-solvent/Surfactant Formulation cluster_cyclodextrin Cyclodextrin Formulation A1 Weigh this compound A2 Dissolve in DMSO A1->A2 A3 Add PEG300 A2->A3 A4 Add Tween 80 A3->A4 A5 Add Saline A4->A5 A6 Final Formulation A5->A6 B1 Dissolve HP-β-CD in WFI B2 Add this compound B1->B2 B3 Stir for 12-24h B2->B3 B4 Sterile Filter B3->B4 B5 Final Formulation B4->B5

Caption: Workflow for preparing this compound formulations.

Putative Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory and antioxidant activities of Alchornea cordifolia extracts, this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and Nrf2.[2][10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12] this compound may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

G cluster_pathway Potential Inhibition of NF-κB Pathway by this compound Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK pIκBα IκBα Phosphorylation & Degradation IKK->pIκBα NFκB NF-κB (p50/p65) Translocation to Nucleus pIκBα->NFκB Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB->Gene This compound This compound This compound->IKK Inhibition This compound->pIκBα Inhibition

Caption: this compound's potential inhibition of the NF-κB pathway.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response.[13][14] this compound may activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.

G cluster_pathway Potential Activation of Nrf2 Pathway by this compound This compound This compound Keap1 Keap1 This compound->Keap1 Dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCL) ARE->Genes Activation

Caption: this compound's potential activation of the Nrf2 pathway.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its presumed poor aqueous solubility. The protocols and formulation strategies outlined in this document provide a solid foundation for researchers to prepare this compound for preclinical studies. It is imperative to perform preliminary solubility and tolerability studies to optimize the formulation for the specific animal model and experimental design. The elucidation of this compound's mechanism of action, potentially through the modulation of NF-κB and Nrf2 signaling pathways, will be crucial in advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols for Alchorneine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alchorneine, a guanidine alkaloid primarily isolated from plants of the Alchornea genus (Euphorbiaceae), has emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] Traditionally, extracts from Alchornea species have been used in folk medicine to treat a variety of ailments, including inflammatory conditions, infections, and cancer.[1] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for these pharmacological effects. This document provides detailed application notes and experimental protocols for researchers engaged in the development of this compound-based therapeutic agents, with a focus on their potential application in oncology.

The rationale for developing this compound-based therapeutics is underpinned by the broad-spectrum biological activities reported for Alchornea extracts, which include anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[1][2] While research on specific this compound derivatives is still in its nascent stages, the guanidine moiety is a well-established pharmacophore known to interact with various biological targets. This document outlines hypothetical signaling pathways, experimental workflows for synthesis and evaluation, and protocols for key in vitro assays.

Putative Signaling Pathways Involved in this compound's Therapeutic Action

Based on studies of crude extracts of Alchornea species, it is hypothesized that this compound and its derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical cascades often dysregulated in cancer, making them plausible targets for this compound-based compounds.

Alchorneine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Ras Ras receptor->Ras Activates This compound This compound Derivatives This compound->PI3K Inhibits This compound->Ras Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Figure 1: Hypothesized Signaling Pathways Modulated by this compound Derivatives.

Experimental Workflow for Development and Evaluation

The development of novel this compound-based therapeutic agents follows a structured workflow, from the synthesis of derivatives to their comprehensive in vitro and in vivo evaluation. This process aims to identify lead compounds with improved efficacy, selectivity, and pharmacokinetic properties.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization start This compound Scaffold synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity mechanism Mechanism of Action (Western Blot) cytotoxicity->mechanism selectivity Selectivity Assays mechanism->selectivity animal_models Xenograft Animal Models selectivity->animal_models toxicology Toxicology & Pharmacokinetics animal_models->toxicology lead_optimization Lead Compound Optimization toxicology->lead_optimization lead_optimization->synthesis Iterative Refinement

Figure 2: Experimental Workflow for this compound-Based Drug Development.

Data Presentation: Quantitative Analysis of this compound Derivatives

To facilitate the comparison of newly synthesized this compound derivatives, all quantitative data should be summarized in a structured tabular format. The following table presents a hypothetical dataset for a series of this compound analogs evaluated for their cytotoxic activity against various cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM) ± SDSelectivity Index (SI)
This compound Parent CompoundMCF-7 (Breast)25.3 ± 2.13.2
A549 (Lung)31.8 ± 3.52.5
HCT116 (Colon)19.5 ± 1.84.1
AD-01 C2-MethylMCF-7 (Breast)15.1 ± 1.25.3
A549 (Lung)22.4 ± 2.03.6
HCT116 (Colon)12.8 ± 1.16.2
AD-02 N1-BenzylMCF-7 (Breast)8.7 ± 0.99.2
A549 (Lung)11.2 ± 1.37.1
HCT116 (Colon)6.5 ± 0.712.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in the cancer cell line.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of N-substituted this compound derivatives, based on established methods for guanidine synthesis.

Materials:

  • This compound (or a suitable precursor)

  • Appropriate alkyl or aryl halide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired this compound derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Protocol 3: Western Blot Analysis of PI3K/Akt Signaling Pathway

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, providing insights into the mechanism of action of the this compound derivatives.[7][8][9]

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Conclusion

This compound presents a valuable chemical scaffold for the design and synthesis of novel therapeutic agents. The protocols and application notes provided herein offer a comprehensive framework for researchers to advance the development of this compound-based compounds from initial synthesis to preclinical evaluation. Further investigation into the precise molecular targets and mechanisms of action will be crucial in realizing the full therapeutic potential of this promising class of natural products.

References

Troubleshooting & Optimization

Improving the yield of Alchorneine from Alchornea leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction and improve the yield of Alchorneine from Alchornea leaves.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when extracting this compound?

A1: Researchers face several challenges in this compound extraction. The most common issues include low yields, as many plant species contain only small amounts of the target alkaloid, and the complexity of the plant matrix, which includes cellulose, lignin, and other secondary metabolites that can interfere with isolation.[1] Additionally, the choice of solvent is critical, as it impacts both yield and purity; some effective solvents like chloroform may pose safety and environmental risks.[1]

Q2: Which Alchornea species and plant part should I use for the best this compound yield?

A2: For this compound and its related alkaloids (isothis compound, alchorneinone), Alchornea floribunda is a well-documented source.[2][3] The leaves are the preferred part, containing a significantly higher concentration of crude alkaloids (approximately 4.8 mg/g) compared to the stem bark (0.1 mg/g) and root bark (1.9 mg/g).[2]

Q3: How does the preparation of the leaf material affect the extraction yield?

A3: Proper preparation is crucial. The leaves should be dried to reduce moisture content, which prevents microbial degradation and improves extraction efficiency.[4] Air-drying in a dark environment or using controlled methods like a food dehydrator at moderate temperatures (e.g., 45°C) is recommended to prevent the thermal degradation of volatile compounds.[5][6] After drying, the leaves must be pulverized into a fine powder to increase the surface area available for solvent contact, leading to a more efficient extraction.[4][7]

Q4: What is the most effective type of solvent for extracting this compound?

A4: this compound is an alkaloid, which exists in the plant as a salt. Therefore, extraction is typically performed using polar solvents or acidified non-polar solvents. Methanol and ethanol are commonly used and can dissolve both free base and salt forms of alkaloids. Studies on Alchornea species have shown that methanol and ethanol-water mixtures (e.g., 70% alcohol) are effective for extracting alkaloids and other bioactive compounds.[4][7][8] The choice of solvent can significantly influence the yield and the profile of co-extracted compounds.[5]

Q5: How can I separate this compound from other phytochemicals in the crude extract?

A5: An acid-base extraction (liquid-liquid partitioning) is a standard and effective method for selectively isolating alkaloids.[9] The process involves dissolving the crude extract in an acidic aqueous solution, which converts the basic alkaloids (like this compound) into their water-soluble salt forms. This aqueous layer is then washed with a non-polar solvent (like hexane or ethyl acetate) to remove neutral and acidic impurities (e.g., fats, terpenoids, and some phenols).[7][10] Afterwards, the aqueous layer is basified (e.g., with ammonium hydroxide), converting the alkaloid salts back to their free base form, which is no longer water-soluble. The this compound free base can then be extracted from the aqueous solution using a non-polar organic solvent.[9]

Troubleshooting Guide

Problem 1: The final yield of this compound is extremely low.

Possible Cause Troubleshooting Step
Incorrect Plant Material Verify the plant has been correctly identified as Alchornea floribunda. The alkaloid content can vary significantly between species and even based on geographical origin and harvest season.[1]
Improper Drying Overheating during drying can degrade alkaloids. Use air-drying or an oven at low to moderate temperatures (e.g., 40-50°C).[6] Ensure leaves are completely dry before grinding.
Inefficient Extraction Ensure the leaf material is ground to a fine, consistent powder. Increase the extraction time or use a more efficient method like Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve solvent penetration.[11]
Incorrect Solvent Polarity If using a non-polar solvent, ensure the plant material was first basified to convert alkaloid salts to their free base form. For polar solvents like methanol or ethanol, consider adding a small amount of acid (e.g., 1% HCl or acetic acid) to improve the extraction of alkaloid salts.[9]
Losses During Partitioning During acid-base partitioning, ensure the pH is sufficiently low (pH < 2) to protonate all alkaloids and sufficiently high (pH > 9) to deprotonate them for extraction. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction to improve recovery.

Problem 2: The purified product is contaminated with non-alkaloidal compounds.

Possible Cause Troubleshooting Step
Co-extraction of Lipids Before the main extraction, defat the powdered leaf material by washing it with a non-polar solvent like n-hexane.[10] This will remove fats and waxes that can interfere with purification.
Insufficient Washing During the acid-base cleanup, ensure the acidic aqueous phase (containing the protonated this compound) is thoroughly washed with a non-polar solvent to remove neutral impurities before you basify and extract the alkaloid.[7]
Co-precipitation of Impurities If using precipitation methods, be aware that other compounds may co-precipitate with the alkaloids. Rely on chromatographic methods for final purification.
Ineffective Chromatography The crude alkaloid fraction should be further purified using techniques like column chromatography on silica gel or alumina, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for high purity.[7][11]

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design.

Table 1: Crude Alkaloid Content in Alchornea floribunda

Plant PartCrude Alkaloid Content (mg/g of dry weight)
Leaves 4.8 mg/g
Root Bark 1.9 mg/g
Stem Bark 0.1 mg/g
(Data sourced from PROTA4U)[2]

Table 2: Bioactive Compound Yields from Alchornea cordifolia Leaves with Different Solvents

Extraction MethodSolventTotal Phenolic Content (mg GAE/g Extract)Total Flavonoid Content (mg RE/g Extract)
MacerationEthyl Acetate120.38 ± 9.319.66 ± 0.51
MacerationMethanol208.38 ± 0.4157.18 ± 0.94
InfusionWater213.12 ± 1.3246.30 ± 0.58
(Data represents general extraction efficiency for polar compounds and is sourced from Groten et al., 2021)[5]. Note: While not a direct measure of this compound, this indicates the superior efficiency of polar solvents like methanol and water for extracting phytochemicals from Alchornea leaves.

Experimental Protocols

Protocol 1: General Extraction and Isolation of this compound

  • Preparation of Plant Material:

    • Air-dry fresh leaves of Alchornea floribunda in a well-ventilated area away from direct sunlight for 10-14 days.[7]

    • Grind the dried leaves into a fine powder using a laboratory mill.[5]

  • Solvent Extraction:

    • Macerate 500 g of the pulverized leaf powder in 5 L of methanol for 7 days at room temperature, with occasional agitation.[7]

    • Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude methanol extract.

  • Acid-Base Partitioning for Alkaloid Isolation:

    • Dissolve the crude extract in a 5% hydrochloric acid solution to protonate the alkaloids, making them water-soluble.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution multiple times with ethyl acetate or a similar non-polar solvent in a separatory funnel. Discard the organic layers, which contain neutral and acidic impurities.

    • Slowly add a base (e.g., concentrated ammonium hydroxide) to the aqueous solution until the pH is above 9. This will precipitate the alkaloids in their free base form.

    • Extract the basified aqueous solution multiple times with a non-polar solvent like chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction containing this compound.

  • Purification:

    • Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol).

    • Collect the fractions and monitor them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Visual Guides

Caption: Workflow for this compound extraction and purification.

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming Alchorneine Solubility Issues for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the alkaloid Alchorneine during bioassays.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous bioassay medium. What should I do?

A1: This phenomenon, known as "solvent-shifting," is common for hydrophobic compounds like this compound.[1] The primary reason is the compound's low solubility in the final aqueous environment of your assay. Here’s a step-by-step approach to troubleshoot this:

  • Assess the final DMSO concentration: Many cell-based assays are sensitive to organic solvents. A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity, though some cell lines can tolerate up to 1%.[1] If your current DMSO concentration is high, the first step is to reduce it.

  • Prepare a more concentrated stock solution: By increasing the concentration of this compound in your DMSO stock, you can add a smaller volume to your assay to reach the desired final concentration, thus lowering the final DMSO percentage.[2]

  • Explore other solubilization strategies: If reducing the DMSO concentration is not feasible or doesn't solve the precipitation, you will need to consider other methods to enhance this compound's solubility.[2]

Q2: I'm using the maximum tolerable DMSO concentration in my assay, but this compound still precipitates. What are my other options?

A2: When DMSO alone is insufficient, a systematic approach to enhancing solubility is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins. It is critical to determine the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[2]

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other organic solvents like ethanol and methanol can be used.[1] However, their suitability depends on this compound's solubility in them and their compatibility with your specific assay. Remember that all organic solvents can impact cellular physiology, so appropriate vehicle controls are essential.[1]

Q4: How can I improve the aqueous solubility of this compound without using organic solvents?

A4: Several techniques can enhance the aqueous solubility of compounds like this compound:

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[1][3]

  • Use of surfactants: Surfactants form micelles that can solubilize poorly soluble compounds.[3]

  • pH modification: As an alkaloid, the solubility of this compound is likely pH-dependent. Adjusting the pH of your buffer may increase its solubility. For amines, a lower pH can increase solubility.[4]

  • Particle size reduction: For preparing suspensions, reducing the particle size through methods like sonication can improve the dissolution rate.[3][5]

Q5: How do I know if the solubilizing agent itself is affecting my bioassay results?

A5: This is a crucial consideration. Always run a "vehicle control" experiment. This involves testing the solubilizing agent (e.g., DMSO, cyclodextrin solution) in your assay at the same final concentration used in your experimental setup, but without this compound. This will help you determine if the agent itself has any effect on your assay's outcome.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various strategies to improve the solubility of poorly soluble compounds like this compound.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before adding it to the aqueous medium.[6]Simple and widely used.Can be toxic to cells at higher concentrations; precipitation can still occur upon dilution.[2]
pH Adjustment Modifying the pH of the buffer to ionize the compound, which can increase its aqueous solubility.[7]Can be very effective for ionizable compounds.May not be compatible with the pH requirements of the bioassay.
Surfactants Using detergents (e.g., Tween 80, Polysorbate 80) to form micelles that encapsulate the hydrophobic compound.[3]Can significantly increase solubility.Can interfere with some biological assays and may have cytotoxic effects.
Cyclodextrins Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the compound, enhancing its solubility.[3][5]Generally have low toxicity.Can sometimes interact with other components of the assay.
Solid Dispersions Dispersing the compound in a solid carrier to improve its dissolution rate.[7]Can enhance both solubility and dissolution.More complex to prepare.
Experimental Protocols

Here are detailed methodologies for key experiments related to solubilizing this compound.

Protocol 1: Preparation of an this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Method:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound complexed with HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Shaker or rotator

  • High-speed centrifuge

  • Analytical method for concentration determination (e.g., HPLC-UV)

Method:

  • Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for the formation and equilibration of the inclusion complex.

  • After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_sol Solubilization Strategy cluster_assay Bioassay A Weigh this compound Powder B Dissolve in Organic Solvent (e.g., DMSO) A->B C Create Concentrated Stock Solution B->C D Direct Dilution in Assay Medium C->D Test Solubility E Use of Co-solvents C->E F Complexation with Cyclodextrins C->F G Formulation with Surfactants C->G H Perform Bioassay D->H E->H F->H G->H I Data Analysis H->I

Caption: Workflow for preparing and solubilizing this compound for bioassays.

Troubleshooting this compound Precipitation

G A This compound Precipitates in Assay Medium B Is Final Solvent Conc. > 1%? A->B C Reduce Solvent Conc. by making a more concentrated stock B->C Yes F Explore Alternative Solubilization Methods B->F No D Precipitation Resolved? C->D E Proceed with Assay D->E Yes D->F No G pH Adjustment F->G H Cyclodextrins F->H I Surfactants F->I

Caption: Decision tree for troubleshooting this compound precipitation issues.

Hypothetical Signaling Pathway for this compound Activity

Extracts from Alchornea species, which contain this compound, have been reported to have anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Alchorneine and Isoalchorneine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of the isomeric alkaloids, Alchorneine and isothis compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and isothis compound in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of this compound and Isothis compound Peaks

  • Question: My this compound and isothis compound peaks are overlapping. How can I improve their separation?

  • Answer: Poor resolution between isomers is a common challenge. To improve separation, you need to manipulate the three key chromatographic factors: retention factor (k), selectivity (α), and efficiency (N).

    • Optimize Selectivity (α): This is often the most effective way to separate isomers.

      • Mobile Phase Composition: Systematically vary the organic modifier (e.g., methanol vs. acetonitrile) and the pH of the aqueous phase. Since this compound and isothis compound are alkaloids, small changes in pH can significantly alter their ionization state and interaction with the stationary phase. The use of a buffer, such as ammonium formate, can help maintain a stable pH.

      • Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl-hexyl or cyano (CN) columns can offer different selectivity for aromatic compounds and isomers compared to standard C18 columns.

      • Temperature: Changing the column temperature can alter the selectivity of the separation. Experiment with a range of temperatures (e.g., 25°C to 50°C).

    • Increase Efficiency (N):

      • Column Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency and achieve sharper peaks.

      • Column Length: A longer column will provide more theoretical plates and can improve resolution, but will also increase analysis time and backpressure.

    • Adjust Retention Factor (k):

      • Organic Modifier Concentration: Decrease the concentration of the organic solvent in the mobile phase to increase the retention time of both isomers, which may provide more time for them to separate. Aim for a retention factor (k) between 2 and 10 for optimal resolution.

Issue 2: Peak Tailing

  • Question: My alkaloid peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like alkaloids is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.

    • Mobile Phase Additives: Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%), to saturate the active silanol sites.

    • Low pH: Operating at a low pH (e.g., below 3) will protonate the silanol groups, reducing their interaction with the protonated alkaloids.

    • High pH: Alternatively, using a high pH (e.g., above 8) with a pH-stable column will deprotonate the alkaloids, making them neutral and less likely to interact with the stationary phase through ion exchange.

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Issue 3: Low Sensitivity or Poor Peak Shape

  • Question: I am having trouble detecting my compounds, or the peaks are very broad. What should I do?

  • Answer: Low sensitivity and broad peaks can be due to a variety of factors.

    • Injection Volume and Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion. Injecting a large volume of a strong solvent can cause band broadening.

    • Detector Wavelength: this compound and isothis compound are reported to have UV absorbance. Determine the optimal UV wavelength for detection by running a UV scan of your purified compounds. A starting point could be around 270 nm.

    • Flow Rate: Optimize the flow rate for your column dimensions and particle size to achieve maximum efficiency.

    • System Contamination: Contamination in the system can lead to poor peak shape. Flush the system and column thoroughly.

Frequently Asked Questions (FAQs)

  • Q1: What are the best starting conditions for separating this compound and isothis compound using HPLC?

    • A1: Based on literature for the analysis of Alchornea extracts, a good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both containing 0.1% formic acid.[1]

  • Q2: Should I use methanol or acetonitrile as the organic modifier?

    • A2: The choice between methanol and acetonitrile can affect the selectivity of the separation. It is recommended to screen both solvents during method development to see which provides better resolution for this compound and isothis compound.

  • Q3: Is gradient or isocratic elution better for this separation?

    • A3: For complex mixtures like plant extracts, a gradient elution is generally preferred to separate compounds with a wide range of polarities. For the specific separation of the two isomers once they are semi-purified, an isocratic method might be sufficient and more reproducible.

  • Q4: What other chromatographic techniques can be used to separate these isomers?

    • A4: Besides HPLC, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the separation and purification of alkaloids from natural products.[2] It is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption of alkaloids.

Data Presentation: Suggested Starting Conditions

Table 1: Suggested Starting HPLC/UHPLC Parameters for this compound and Isothis compound Separation

ParameterAnalytical ScalePreparative Scale
Column C18, 2.6 µm, 100 x 2.1 mmC18, 5 µm, 150 x 30 mm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Methanol or AcetonitrileMethanol or Acetonitrile
Gradient 10-90% B over 20 minTo be optimized based on analytical run
Flow Rate 0.3 mL/min20-40 mL/min (to be optimized)
Column Temperature 30°CAmbient
Detection UV at 270 nm (or optimal wavelength)UV at 270 nm (or optimal wavelength)
Injection Volume 1-5 µLDependent on sample concentration and column loading

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for this compound and Isothis compound

  • Sample Preparation: Prepare a stock solution of the semi-purified alkaloid fraction in methanol or the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic System: Use a standard HPLC or UHPLC system with a UV detector.

  • Column: Start with a C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • Start with a linear gradient from 10% to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at 270 nm.

  • Optimization:

    • Adjust the gradient slope and duration to improve the resolution between the target peaks.

    • If resolution is still poor, switch the organic modifier to acetonitrile and repeat the optimization.

    • Test the effect of temperature on selectivity by running the separation at different temperatures (e.g., 25°C, 40°C, 50°C).

Protocol 2: Preparative HPLC Isolation of this compound and Isothis compound

  • Method Transfer: Scale up the optimized analytical method to a preparative scale. Use a preparative HPLC calculator to adjust the flow rate and gradient times based on the dimensions of the preparative column.

  • Column: Use a larger dimension C18 column (e.g., 150 x 30 mm, 5 µm).

  • Sample Loading: Dissolve the crude extract in the initial mobile phase at the highest possible concentration without causing precipitation. Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Fraction Collection: Collect fractions based on the elution time of the target peaks.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to assess the purity of the isolated this compound and isothis compound.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_dev Analytical Method Development cluster_iso Preparative Isolation Extract Crude Plant Extract SemiPurified Semi-Purified Alkaloid Fraction Extract->SemiPurified Acid-Base Extraction FilteredSample Filtered Sample for Injection SemiPurified->FilteredSample 0.22 µm Filtration HPLC_Screen HPLC Screening (C18, MeCN/H2O, Formic Acid) FilteredSample->HPLC_Screen Optimization Optimization (Gradient, Temp, Solvent) HPLC_Screen->Optimization Evaluate Resolution OptimizedMethod Optimized Analytical Method Optimization->OptimizedMethod Resolution > 1.5 Prep_HPLC Preparative HPLC OptimizedMethod->Prep_HPLC Scale-up Fractionation Fraction Collection Prep_HPLC->Fractionation PurityCheck Purity Analysis of Fractions Fractionation->PurityCheck PureCompounds Pure this compound & Isothis compound PurityCheck->PureCompounds Purity > 95%

Caption: Workflow for the isolation of this compound and isothis compound.

TroubleshootingLogic cluster_selectivity Optimize Selectivity (α) cluster_efficiency Increase Efficiency (N) cluster_retention Adjust Retention (k) Start Poor Resolution (Rs < 1.5) ChangeSolvent Change Organic Solvent (MeOH <=> MeCN) Start->ChangeSolvent ChangepH Adjust Mobile Phase pH ChangeSolvent->ChangepH No Improvement End Good Resolution (Rs >= 1.5) ChangeSolvent->End Improved ChangeColumn Change Stationary Phase (e.g., Phenyl-hexyl) ChangepH->ChangeColumn No Improvement ChangepH->End Improved DecreaseOrganic Decrease % Organic Solvent ChangeColumn->DecreaseOrganic No Improvement ChangeColumn->End Improved SmallerParticles Use Smaller Particle Size Column (UHPLC) LongerColumn Increase Column Length SmallerParticles->LongerColumn No Improvement SmallerParticles->End Improved LongerColumn->End Improved DecreaseOrganic->SmallerParticles No Improvement DecreaseOrganic->End Improved

Caption: Troubleshooting logic for improving chromatographic resolution.

References

Technical Support Center: Large-Scale Synthesis of Alchorneine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The large-scale synthesis of the alkaloid Alchorneine presents significant challenges. Detailed, publicly available protocols for its multi-step synthesis are limited, with the seminal work being the total synthesis reported by Buchi et al. This guide is based on the available information and general principles of complex molecule synthesis. Researchers should consult the primary literature for specific experimental details.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The synthesis of this compound is a complex undertaking with several key challenges that are magnified during scale-up. These include:

  • Stereocontrol: The molecule possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry on a large scale can be difficult, often requiring highly specific reagents and conditions.

  • Guanidine Core Formation: The construction of the bicyclic guanidine core is a critical and often problematic step. Guanidinylation reactions can be sensitive to steric hindrance and require careful control of stoichiometry and reaction conditions to avoid side products.

  • Protecting Group Strategy: The synthesis involves multiple functional groups that require protection and deprotection. A robust and orthogonal protecting group strategy is essential to avoid unwanted side reactions and ensure high overall yield. On a large scale, the addition and removal of these groups add significant time and cost.

  • Purification: Intermediates and the final product can be difficult to purify, especially at a large scale. Chromatographic purification may not be feasible for large quantities, necessitating the development of robust crystallization or extraction protocols.

Q2: What are the key starting materials and reagents for the synthesis of this compound?

Based on synthetic approaches to similar alkaloids, key reagents likely include:

  • A chiral starting material to establish the initial stereochemistry.

  • Reagents for the construction of the heterocyclic core.

  • A guanidinylating agent for the formation of the guanidine moiety, such as N,N'-di-tert-butoxycarbonyl-2-methyl-2-thiopseudourea.

  • Various protecting groups and reagents for their removal.

  • Catalysts for specific bond formations and transformations.

Q3: Are there any known key intermediates in the synthesis of this compound?

While specific details from the original synthesis are not widely available, key intermediates would logically include:

  • A functionalized precursor containing the necessary stereocenters for the core structure.

  • An intermediate with the fully formed heterocyclic scaffold prior to the guanidinylation step.

  • Protected versions of this compound that require final deprotection steps.

Troubleshooting Guide

Problem ID Issue Encountered Potential Causes Suggested Solutions
ALS-TS-001 Low yield in the initial steps establishing stereocenters. - Incomplete reaction. - Poor diastereoselectivity. - Epimerization of stereocenters. - Ineffective catalyst.- Carefully monitor reaction progress using TLC or HPLC and adjust reaction time accordingly. - Optimize reaction temperature and solvent to improve selectivity. - Use a milder base or shorter reaction times to prevent epimerization. - Screen different chiral catalysts or auxiliaries.
ALS-TS-002 Difficulty in the formation of the bicyclic guanidine core. - Steric hindrance around the reaction site. - Low reactivity of the amine precursor. - Inappropriate guanidinylating agent. - Decomposition of starting material or product under reaction conditions.- Use a less sterically hindered guanidinylating agent. - Activate the amine precursor (e.g., by conversion to a more reactive derivative). - Experiment with different guanidinylating agents and reaction conditions (temperature, solvent, catalyst). - Employ milder reaction conditions and ensure an inert atmosphere.
ALS-TS-003 Challenges with protecting group removal. - Incomplete deprotection. - Cleavage of other sensitive functional groups. - Product degradation under deprotection conditions.- Increase reaction time or temperature for deprotection. - Use a more selective deprotection reagent or method that is orthogonal to other protecting groups. - Screen a variety of milder deprotection conditions.
ALS-TS-004 Complex mixtures and difficult purification of intermediates. - Formation of side products. - Incomplete reactions. - Co-elution of impurities during chromatography. - Product is an oil or amorphous solid.- Optimize reaction conditions to minimize side product formation. - Drive reactions to completion by using a slight excess of one reagent. - Develop alternative purification strategies such as crystallization, trituration, or salt formation. - Modify the chromatographic conditions (solvent system, stationary phase).

Experimental Protocols

Detailed experimental protocols for the large-scale synthesis of this compound are not publicly available. Researchers must refer to the primary literature, specifically the work of Buchi et al., for the original synthetic route and adapt it for scale-up. The following are generalized protocols for key transformations often encountered in similar alkaloid syntheses.

General Procedure for a Guanidinylation Reaction:

  • To a solution of the amine precursor in a suitable anhydrous solvent (e.g., DMF or CH3CN) under an inert atmosphere (e.g., Argon or Nitrogen), add the guanidinylating agent (e.g., N,N'-di-tert-butoxycarbonyl-2-methyl-2-thiopseudourea) and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Data Presentation

As specific quantitative data for the large-scale synthesis of this compound is not available in the public domain, the following table provides a template for researchers to document their findings during process development and optimization.

Reaction Step Scale (g) Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Step 1:
Step 2:
...
Final Product

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions If pure end Yield Improved check_purity->end If impurities found and removed optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents If correct check_conditions->end If corrected solvent_screen Perform Solvent Screen optimize_reagents->solvent_screen If no improvement optimize_reagents->end If yield improves catalyst_screen Screen Alternative Catalysts/Reagents solvent_screen->catalyst_screen If no improvement solvent_screen->end If yield improves purification_optimization Optimize Purification Method catalyst_screen->purification_optimization If reaction is clean catalyst_screen->end If yield improves purification_optimization->end

Caption: A logical workflow for troubleshooting low yield in a synthetic step.

Synthetic Pathway Overview (Hypothetical)

Alchorneine_Synthesis_Overview A Chiral Starting Material B Intermediate A (Core Scaffold) A->B [Multiple Steps] Stereocenter Installation C Intermediate B (Functionalized Core) B->C Functional Group Manipulation D Protected This compound C->D Guanidinylation E This compound D->E Deprotection

Caption: A hypothetical high-level overview of the synthetic strategy for this compound.

Preventing degradation of Alchorneine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of alchorneine degradation during storage. This compound is an imidazopyrimidine alkaloid found in plants of the Alchornea genus.[1][2][3][4] Proper handling and storage are crucial to maintain its chemical integrity for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, this compound should be kept at or below -20°C. For short-term storage, refrigeration at 2-8°C is recommended.[5][6] It is crucial to avoid repeated freeze-thaw cycles.

Q2: How does light affect the stability of this compound?

A2: Exposure to light, especially UV light, can lead to photodegradation.[6][7] this compound should always be stored in amber or opaque containers to protect it from light.

Q3: What is the impact of humidity on solid this compound?

A3: this compound is hygroscopic and should be stored in a desiccated environment. Moisture can facilitate hydrolytic degradation. Low-humidity environments are favorable for storing plant extracts.[6]

Q4: Should I store this compound as a solid or in solution?

A4: For long-term stability, it is best to store this compound as a solid under an inert atmosphere (e.g., nitrogen or argon).[8] If a solution is necessary, prepare it fresh. If short-term storage of a solution is unavoidable, use a dry, aprotic solvent and store at -20°C or below.

Q5: What are the primary causes of this compound degradation?

A5: The main factors contributing to the degradation of alkaloids like this compound are exposure to heat, light, moisture, and oxygen.[8][9] The presence of acidic or basic conditions can also catalyze degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Suggested Solution
Discoloration of solid this compound (e.g., yellowing or browning) Oxidation due to exposure to air.Store the solid compound under an inert atmosphere such as nitrogen or argon. Ensure the container is tightly sealed.[8]
Reduced potency or inconsistent results in bioassays Degradation of the this compound stock.Always use freshly prepared solutions for experiments. If using a previously prepared stock, verify its purity by a suitable analytical method like HPLC before use.
Appearance of new peaks in chromatograms of stored samples Formation of degradation products.Review storage conditions. Implement stricter controls on temperature, light, and moisture exposure. Characterize the degradation products to understand the degradation pathway.
Clumping or caking of solid this compound Absorption of moisture.Store in a desiccator with a suitable drying agent. For bulk quantities, consider subdividing into smaller, single-use aliquots to minimize exposure of the entire stock to atmospheric moisture.[5]

Potential Degradation Pathways

Based on the imidazopyrimidine structure of this compound, two primary degradation pathways can be hypothesized: hydrolysis and oxidation.

Hydrolytic Degradation

The methoxy group and the imine bond in the this compound structure are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the imidazopyrimidine ring.

This compound This compound Hydrolysis_Products Hydrolysis Products (Ring-Opened Structures) This compound->Hydrolysis_Products H₂O / H⁺ or OH⁻

Hypothesized Hydrolytic Degradation of this compound.
Oxidative Degradation

The tertiary amine and allylic positions in the this compound molecule are potential sites for oxidation. This can be initiated by atmospheric oxygen and accelerated by light and heat, leading to the formation of N-oxides and other oxidation products.

This compound This compound Oxidation_Products Oxidation Products (e.g., N-oxides) This compound->Oxidation_Products O₂ / Light / Heat

Hypothesized Oxidative Degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Prepare a solution for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[13][14][15][16][17]

Objective: To develop and validate an HPLC method that can separate this compound from its degradation products.

Materials and Equipment:

  • HPLC system with a PDA or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (pH adjusted)

  • This compound standard

  • Forced degradation samples from Protocol 1

Methodology:

  • Method Development:

    • Mobile Phase Selection: Start with a mobile phase of acetonitrile and ammonium acetate buffer. Vary the ratio and pH to optimize the separation of this compound from its degradation products. A gradient elution may be necessary.

    • Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detecting this compound and its degradation products.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Method Validation (as per ICH guidelines):

    • Specificity: Inject the forced degradation samples to ensure that the degradation product peaks are well-resolved from the this compound peak.

    • Linearity: Prepare a series of this compound standard solutions of different concentrations and inject them to establish the linearity of the method.

    • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Temperature ≤ -20°C (long-term), 2-8°C (short-term)To slow down chemical degradation reactions.[5][6]
Light Store in amber or opaque containersTo prevent photolytic degradation.[6][7]
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation.[8]
Moisture Desiccated environmentTo prevent hydrolysis.[6]
Form SolidMore stable than solutions for long-term storage.

Logical Workflow for Troubleshooting this compound Degradation

start Inconsistent Experimental Results check_purity Check this compound Purity (e.g., HPLC) start->check_purity review_storage Review Storage Conditions check_purity->review_storage Purity Compromised continue_work Continue Experiments check_purity->continue_work Purity OK implement_changes Implement Corrective Actions (e.g., new storage protocol) review_storage->implement_changes retest Re-test this compound Purity implement_changes->retest retest->continue_work Purity Restored discard Discard and Obtain New Stock retest->discard Purity Not Restored

Troubleshooting workflow for this compound degradation.

References

Troubleshooting Alchorneine quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alchorneine quantification. This resource is designed for researchers, scientists, and drug development professionals working with complex mixtures containing this imidazopyrimidine alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

This compound is an imidazopyrimidine alkaloid naturally occurring in plants of the genus Alchornea, such as Alchornea cordifolia, Alchornea floribunda, and Alchornea castaneifolia.[1] It is typically quantified in complex matrices such as crude plant extracts (leaves, stem bark, roots), herbal formulations, and potentially in biological samples (e.g., plasma, urine) for pharmacokinetic studies. The complexity of these matrices, rich in other alkaloids, flavonoids, tannins, and terpenoids, presents significant analytical challenges.[2]

Q2: What are the main challenges in quantifying this compound in complex mixtures?

The primary challenges in the quantification of this compound from complex matrices, particularly plant extracts, include:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can significantly impact the ionization efficiency of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[3][4] This can result in inaccurate and unreliable quantification.

  • Lack of a Commercially Available Standard: The limited availability of a certified reference standard for this compound can hinder accurate quantification and method validation.

  • Co-eluting Isomers and Analogs: The presence of structurally similar alkaloids in Alchornea extracts can interfere with the chromatographic separation and detection of this compound.

  • Low Concentration: this compound may be present at low concentrations in the plant material, requiring sensitive analytical methods for detection and quantification.

  • Analyte Stability: The stability of this compound in solution and within the plant matrix during extraction and storage is often unknown and can affect the accuracy of quantification.[5]

Q3: Which analytical technique is most suitable for this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the accurate and sensitive quantification of this compound in complex mixtures.[6] The selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of this compound even in the presence of co-eluting matrix components. UHPLC (Ultra-High-Performance Liquid Chromatography) systems can provide better resolution and faster analysis times compared to conventional HPLC.[6]

Troubleshooting Guides

Issues with Sample Preparation and Extraction

Problem: Low recovery of this compound from the plant matrix.

Possible Cause Troubleshooting Suggestion
Inefficient extraction solventThis compound is an alkaloid, and its extraction is often pH-dependent. An acidified solvent (e.g., methanol with 0.1% formic acid) can improve the extraction efficiency of alkaloids by protonating them.[6] Experiment with different solvent systems of varying polarity (e.g., methanol, ethanol, acetonitrile, and mixtures with water) and pH.
Incomplete cell lysisEnsure the plant material is finely powdered to maximize the surface area for solvent penetration. The use of techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance cell wall disruption and improve extraction efficiency.
Analyte degradation during extractionProlonged exposure to high temperatures or harsh pH conditions can lead to the degradation of the analyte.[7] Consider using extraction methods that operate at lower temperatures, such as maceration with agitation or UAE.

Problem: High levels of interfering compounds in the extract.

Possible Cause Troubleshooting Suggestion
Non-selective extraction methodA simple solvent extraction will co-extract a wide range of compounds. Incorporate a sample clean-up step after the initial extraction. Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, mixed-mode cation exchange) can effectively remove interfering matrix components.
Presence of pigments and lipidsFor chlorophyll-rich samples like leaves, consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and pigments.
Chromatographic and Mass Spectrometric Issues

Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.

Possible Cause Troubleshooting Suggestion
Secondary interactions with the columnAlkaloids, being basic compounds, can exhibit peak tailing on standard C18 columns due to interactions with residual silanol groups. Use a column with end-capping or a hybrid particle technology. Adding a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid, to ensure the analyte is in its protonated form) to the mobile phase can improve peak shape.
Column overloadInjecting too high a concentration of the extract can lead to peak fronting. Dilute the sample or reduce the injection volume.
Inappropriate injection solventThe injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[8]
Column contamination or void formationA gradual decline in peak shape for all analytes may indicate column contamination or a void at the column inlet. Try back-flushing the column (if permissible by the manufacturer) or replace it.

Problem: Inconsistent or low signal intensity in the mass spectrometer.

Possible Cause Troubleshooting Suggestion
Ion suppression from the matrixDilute the sample extract to reduce the concentration of co-eluting matrix components.[3] Optimize the chromatographic method to achieve better separation of this compound from the interfering compounds. Consider using a more effective sample clean-up procedure like SPE.
Inefficient ionizationOptimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) for this compound. Since this compound is a basic compound, positive electrospray ionization (ESI+) is the preferred mode.
Suboptimal MS/MS parametersOptimize the collision energy for the specific MRM transition of this compound to achieve the highest signal intensity for the product ion.

Problem: Difficulty in confirming the identity of the this compound peak.

Possible Cause Troubleshooting Suggestion
Lack of a reference standardIf a certified standard is unavailable, consider isolating a small amount of this compound from a bulk extract for characterization by NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and use it as an in-house standard.
Co-eluting isomersOptimize the chromatographic method (e.g., gradient, column chemistry) to separate potential isomers. High-resolution mass spectrometry can help differentiate between compounds with the same nominal mass but different elemental compositions.
Quantification and Data Analysis

Problem: Non-linear calibration curve.

Possible Cause Troubleshooting Suggestion
Matrix effects at different concentrationsUse a matrix-matched calibration curve, where the standards are prepared in a blank matrix extract that is free of this compound. This helps to compensate for consistent matrix effects across the concentration range.[9]
Saturation of the detectorIf the calibration curve flattens at high concentrations, it may be due to detector saturation. Extend the calibration range with lower concentration points.
Inappropriate regression modelEvaluate different weighting factors (e.g., 1/x, 1/x²) for the linear regression to account for heteroscedasticity (non-uniform variance of the error) in the data.

Problem: High variability in quantitative results.

Possible Cause Troubleshooting Suggestion
Inconsistent sample preparationEnsure consistent and precise execution of all sample preparation steps, including weighing, extraction, and dilution.
Lack of an appropriate internal standardThe use of a suitable internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior that is not present in the sample can be used.
Analyte instabilityInvestigate the stability of this compound in the extraction solvent and in the final extract under different storage conditions (e.g., room temperature, 4°C, -20°C) to determine the optimal handling procedures.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Alchornea cordifolia Leaves
  • Sample Preparation: Dry the leaves of Alchornea cordifolia at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried leaves into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1 g of the powdered leaf material into a 50 mL conical tube.

    • Add 20 mL of methanol containing 0.1% formic acid.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase, vortex, and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for this compound Quantification
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: The specific MRM transition for this compound (precursor ion -> product ion) needs to be determined by infusing a standard solution or a concentrated extract and performing a product ion scan. Based on its structure, potential fragmentations can be predicted.

  • Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Different Alchornea Species

Sample IDPlant PartThis compound Concentration (µg/g dry weight) ± SD
AC-L-01A. cordifolia Leaves15.2 ± 1.8
AC-SB-01A. cordifolia Stem Bark8.7 ± 0.9
AF-L-01A. floribunda Leaves21.5 ± 2.5

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Concentration cluster_analysis Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction Solvent Extraction (e.g., MeOH + 0.1% Formic Acid) powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lcms LC-MS/MS Analysis filtration->lcms data_processing Data Processing & Quantification lcms->data_processing troubleshooting_logic cluster_peak_issues Peak Shape Issues? cluster_intensity_issues Low/Inconsistent Intensity? cluster_recovery_issues Low Recovery? start Poor Quantitative Result peak_shape Yes start->peak_shape Tailing/Fronting/Splitting intensity Yes start->intensity Signal Suppression/Enhancement recovery Yes start->recovery Low Analyte Amount check_column Check Column & Mobile Phase peak_shape->check_column check_injection Check Injection Solvent peak_shape->check_injection no_peak_shape No check_matrix_effects Investigate Matrix Effects intensity->check_matrix_effects check_ms_parameters Optimize MS Parameters intensity->check_ms_parameters no_intensity No check_extraction Optimize Extraction Protocol recovery->check_extraction check_stability Assess Analyte Stability recovery->check_stability signaling_pathway_placeholder Note: This is a hypothetical pathway as specific molecular targets of this compound are not well-defined in the literature. This compound This compound receptor Putative Target Receptor/Enzyme This compound->receptor Binding/Inhibition downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling cellular_response Cellular Response (e.g., Anti-inflammatory, Antimicrobial) downstream_signaling->cellular_response

References

Technical Support Center: Enhancing the Bioavailability of Alchorneine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the bioavailability of alchorneine formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a primary concern?

A1: this compound is an imidazopyrimidine alkaloid naturally found in trees of the Alchornea genus, such as Alchornea cordifolia and Alchornea floribunda.[1] Like many plant-derived alkaloids, this compound's therapeutic potential can be limited by poor oral bioavailability.[2] Key factors contributing to this challenge include low aqueous solubility and poor membrane permeability, which hinder its absorption from the gastrointestinal tract into the bloodstream.[3][4][5] Furthermore, like many xenobiotics, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[2][6]

Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A2: Strategies to improve the bioavailability of poorly soluble drugs are typically categorized into physical and chemical modifications.[7][8]

  • Physical Modifications: These approaches aim to increase the drug's surface area and dissolution rate. Key techniques include:

    • Particle Size Reduction: Methods like micronization and nanosuspension increase the surface-area-to-volume ratio, which can improve the dissolution rate.[7][8]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can prevent crystallization and enhance solubility.[5][8] Common carriers include polymers like PVP and PEG.[8]

  • Chemical Modifications: These strategies focus on altering the drug's molecular environment or properties.

    • pH Adjustment and Salt Formation: For ionizable drugs, forming a salt or adjusting the pH of the microenvironment can significantly increase solubility.[3][7]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, thereby increasing its aqueous solubility.[7]

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by utilizing lipid absorption pathways.[5][9]

Q3: How can herbal bioenhancers be used in this compound formulations?

A3: Herbal bioenhancers are compounds that can increase the bioavailability of other substances.[10] Piperine, an alkaloid from black pepper, is a well-studied example.[11] It can inhibit drug-metabolizing enzymes like CYP3A4 and efflux pumps such as P-glycoprotein in the intestine, which reduces first-pass metabolism and enhances absorption.[11] Incorporating a bioenhancer like piperine into an this compound formulation could potentially increase its systemic exposure.[11]

Q4: What are the essential in vitro models for assessing the bioavailability of new this compound formulations?

A4: Before proceeding to costly and complex in vivo studies, several in vitro models can provide critical data on a formulation's potential bioavailability.[12][13][14]

  • In Vitro Dissolution Testing: This is a fundamental test to compare the release rate of this compound from different formulations under simulated gastrointestinal conditions.

  • Cell Culture Models (e.g., Caco-2 cells): The Caco-2 cell line is widely used to predict the intestinal permeability of compounds.[12] These cells form a monolayer that mimics the intestinal barrier, allowing researchers to assess how well this compound can pass through it.

Troubleshooting Guides

Issue 1: Poor Dissolution Profile of this compound Formulation
Potential Cause Suggested Solution Rationale
High Crystallinity of this compound Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).The amorphous form of a drug is typically more soluble and has a faster dissolution rate than its crystalline counterpart.[5]
Insufficient Wetting of Drug Particles Incorporate a surfactant (e.g., Tween 80, Poloxamer 188) into the formulation.Surfactants reduce the surface tension between the drug particles and the dissolution medium, improving wetting and facilitating dissolution.[8]
Drug Particle Agglomeration Reduce the particle size of this compound through micronization or high-pressure homogenization to create a nanosuspension.Smaller particles have a larger surface area, which increases the dissolution rate. Nanosuspensions can also improve saturation solubility.[7][8]
Inadequate Formulation pH For ionizable this compound, adjust the formulation's microenvironment pH using appropriate buffers or excipients.Adjusting the pH to favor the ionized form of the drug can significantly enhance its solubility.
Issue 2: Low Permeability in Caco-2 Cell Assay
Potential Cause Suggested Solution Rationale
High Efflux Ratio (P-gp Substrate) Co-administer the this compound formulation with a known P-glycoprotein (P-gp) inhibitor, such as piperine or quercetin.If this compound is actively pumped out of the cells by efflux transporters like P-gp, an inhibitor can block this process and increase net absorption.[10][11]
Low Lipophilicity of the Formulation Formulate this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS).Lipid-based formulations can enhance permeability by creating a favorable environment for the drug to partition into the cell membrane and by utilizing lipid absorption pathways.[9]
Tight Junctions Limiting Paracellular Transport Include a permeation enhancer in the formulation (use with caution due to potential toxicity).Some excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport of the drug.[6]
Issue 3: High Variability in In Vivo Animal Studies
Potential Cause Suggested Solution Rationale
Significant First-Pass Metabolism Investigate co-administration with an inhibitor of relevant metabolic enzymes (e.g., CYP450 enzymes). Piperine is a known inhibitor.[11]Reducing the extent of metabolism in the gut wall and liver during the first pass can substantially increase the fraction of the dose that reaches systemic circulation.[2][6]
Food Effect Conduct pharmacokinetic studies in both fed and fasted states to characterize the food effect. Consider formulations that mitigate this effect, such as lipid-based systems.The presence of food can alter gastric pH, gastrointestinal transit time, and bile secretion, which can variably affect drug absorption. Lipid-based formulations can sometimes reduce the variability associated with food effects.[5]
Physical or Chemical Instability of the Formulation Conduct comprehensive stability testing of the formulation under relevant storage and administration conditions. Consider reformulation with stabilizing excipients.Degradation of the active ingredient or changes in the physical form of the drug within the formulation can lead to inconsistent performance and variable absorption.[15]

Data Presentation

Table 1: Comparison of Different this compound Formulation Strategies
Formulation TypeThis compound Loading (%)Particle Size (nm)In Vitro Dissolution (at 60 min)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)Oral Bioavailability (%) in Rats
Unprocessed this compound 100> 200015%0.55%
Micronized this compound 95~50045%0.815%
This compound Nanosuspension 8015085%1.235%
Solid Dispersion (1:5 Drug:PVP) 16.7N/A92%1.542%
SEDDS Formulation 10N/A98%4.165%

Note: Data are representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the flash nanoprecipitation method, suitable for encapsulating hydrophobic compounds.[16]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Block copolymer stabilizer (e.g., Poloxamer 407)

  • Tetrahydrofuran (THF), stabilizer-free

  • Milli-Q Water

  • Confined Impingement Jet (CIJ) mixer or similar microfluidic device

  • Syringe pumps

Procedure:

  • Prepare the Organic Stream: a. Dissolve 10 mg of this compound and 50 mg of PLGA in 1 mL of THF. b. In a separate vial, dissolve 50 mg of the block copolymer stabilizer in 1 mL of THF. c. Mix the two THF solutions and vortex thoroughly. This is your organic stream.

  • Prepare the Aqueous Stream: a. Use Milli-Q water as the anti-solvent (aqueous stream).

  • Nanoprecipitation: a. Load the organic stream into a 1 mL syringe and the aqueous stream into a 10 mL syringe. b. Mount the syringes on two separate syringe pumps connected to the inlets of the CIJ mixer. c. Set the flow rates to maintain a high ratio of aqueous to organic phase (e.g., 10:1 v/v). A typical setting would be 10 mL/min for the aqueous stream and 1 mL/min for the organic stream. d. Simultaneously start both pumps to rapidly mix the streams in the CIJ mixer. The rapid mixing causes the PLGA and this compound to precipitate into nanoparticles, which are stabilized by the block copolymer. e. Collect the resulting nanoparticle suspension from the mixer outlet into a beaker.

  • Purification: a. Remove the THF from the suspension using a rotary evaporator under reduced pressure. b. (Optional) Concentrate and wash the nanoparticles by centrifugation or tangential flow filtration to remove any unencapsulated this compound and excess stabilizer.

  • Characterization: a. Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency by dissolving a known amount of lyophilized nanoparticles in a suitable solvent, quantifying the this compound content via HPLC, and comparing it to the initial amount used.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)

This protocol is for assessing the dissolution rate of this compound from various formulations.

Materials:

  • USP Apparatus II (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Paddles

  • Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, or Simulated Intestinal Fluid (SIF) pH 6.8)

  • This compound formulations (e.g., tablets, capsules, powders)

  • Syringes with cannula filters (0.45 µm)

  • HPLC system for quantification

Procedure:

  • Preparation: a. Prepare 900 mL of the desired dissolution medium and place it in each vessel. b. Equilibrate the medium to 37 ± 0.5 °C. c. Set the paddle rotation speed (e.g., 50 or 75 RPM).

  • Test Initiation: a. Place a single dose of the this compound formulation into each vessel. b. Start the paddle rotation immediately.

  • Sampling: a. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle top and the surface of the medium, not less than 1 cm from the vessel wall. b. Immediately filter the sample through a 0.45 µm syringe filter to stop further dissolution. c. If necessary, replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: a. Analyze the concentration of this compound in each filtered sample using a validated HPLC method.

  • Data Reporting: a. Calculate the cumulative percentage of this compound dissolved at each time point. b. Plot the percentage of drug dissolved versus time to generate a dissolution profile.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol assesses the transport of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.[12]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • This compound formulation, dissolved in transport buffer

  • Lucifer yellow (marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto the apical side of Transwell® inserts at an appropriate density. c. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. d. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity. A TEER value > 250 Ω·cm² is typically required.

  • Permeability Experiment (Apical to Basolateral Transport - A to B): a. Wash the cell monolayers gently with pre-warmed transport buffer. b. Add the this compound solution (donor solution) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At specified time intervals (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer. e. At the end of the experiment, take a sample from the apical chamber.

  • Monolayer Integrity Check: a. After the main experiment, assess the transport of Lucifer yellow across the monolayer. Low transport of Lucifer yellow confirms that the monolayer remained intact.

  • Quantification: a. Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): a. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Visualizations

Bioavailability_Challenges cluster_0 Oral Administration cluster_1 Absorption Barriers cluster_2 Enhancement Strategies Alchorneine_Formulation This compound Formulation Solubility Poor Aqueous Solubility Alchorneine_Formulation->Solubility Permeability Low Membrane Permeability Size_Reduction Particle Size Reduction (Nanosuspension) Solubility->Size_Reduction Solid_Dispersion Amorphous Solid Dispersions Solubility->Solid_Dispersion Metabolism First-Pass Metabolism Lipid_Formulation Lipid-Based Systems (SEDDS) Permeability->Lipid_Formulation Inhibitors Metabolism/Efflux Inhibitors (Piperine) Metabolism->Inhibitors Bioavailability Enhanced Bioavailability Size_Reduction->Bioavailability Solid_Dispersion->Bioavailability Lipid_Formulation->Bioavailability Inhibitors->Bioavailability

Caption: Challenges and strategies for enhancing this compound oral bioavailability.

Formulation_Workflow A Step 1: Pre-formulation Studies (Solubility, Stability, pKa of this compound) B Step 2: Formulation Strategy Selection (e.g., Nanosuspension, Solid Dispersion, SEDDS) A->B C Step 3: Formulation Development & Optimization (Excipient Selection, Process Parameters) B->C D Step 4: In Vitro Characterization C->D E Dissolution Testing (USP II) D->E F Permeability Assay (Caco-2) D->F G Decision Point: Meet Target Profile? E->G F->G G->C No (Re-optimize) H Step 5: In Vivo Pharmacokinetic Study (Animal Model) G->H Yes I Step 6: Data Analysis & Lead Formulation Selection H->I

Caption: Workflow for developing an enhanced bioavailability this compound formulation.

Metabolism_Inhibition cluster_GIT Gastrointestinal Tract cluster_Circulation Systemic Circulation Alchorneine_Lumen This compound Enterocyte Enterocyte Alchorneine_Lumen->Enterocyte Absorption Bioavailable_this compound Bioavailable This compound Enterocyte->Bioavailable_this compound To Circulation CYP3A4 CYP3A4 Enzyme Enterocyte->CYP3A4 Metabolism Pgp P-gp Efflux Pump Enterocyte->Pgp Efflux Pgp->Alchorneine_Lumen Bioenhancer Bioenhancer (e.g., Piperine) Bioenhancer->CYP3A4 Inhibits Bioenhancer->Pgp Inhibits

Caption: Mechanism of bioavailability enhancement via metabolism and efflux inhibition.

References

Minimizing batch-to-batch variability of Alchorneine extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Alchorneine extracts. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts, like other natural product extracts, stems from a variety of factors that can be broadly categorized into three main areas:

  • Raw Material Variability: This is often the most significant contributor to inconsistency. Factors include:

    • Genetics and Plant Species: Different species or subspecies of Alchornea will have varying levels of this compound.

    • Geographical Origin and Cultivation: Soil composition, climate, altitude, and cultivation practices (e.g., use of fertilizers, pesticides) can significantly impact the phytochemical profile of the plant.

    • Harvesting Time: The concentration of this compound in the plant can fluctuate with the seasons and the developmental stage of the plant.

    • Post-Harvest Processing: Drying methods, storage conditions, and time between harvesting and extraction can lead to degradation or alteration of this compound.

  • Extraction and Processing Inconsistencies: The methods used to extract and process the plant material are critical for consistency. Key variables include:

    • Extraction Method: Different techniques (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies and can result in different phytochemical profiles.

    • Solvent Choice: The polarity and concentration of the solvent will determine which compounds are extracted alongside this compound.[1]

    • Extraction Parameters: Temperature, extraction time, and the ratio of solvent to solid material must be tightly controlled.

  • Manufacturing and Analytical Variations:

    • Operator-Dependent Variations: Differences in how technicians perform the extraction and analysis can introduce variability.

    • Equipment Condition: The age and calibration of equipment can affect outcomes.

    • Analytical Methods: Variations in analytical techniques used for quantification can lead to inconsistent results.

Q2: How can I standardize my raw plant material to reduce variability?

Standardization of the raw material is a crucial first step. Here are key recommendations:

  • Botanical Authentication: Ensure the correct plant species and plant part (e.g., leaves, stem bark) are used consistently.

  • Controlled Sourcing: Whenever possible, source your plant material from the same geographical location and supplier.

  • Standardized Harvesting: Establish and adhere to a strict protocol for the time of year and stage of plant development for harvesting.

  • Consistent Post-Harvest Handling: Implement standardized procedures for drying, grinding to a uniform particle size, and storing the raw material in a controlled environment (e.g., low temperature and humidity, protected from light).

Q3: Which extraction solvent is best for this compound?

The choice of solvent depends on the desired purity and yield of this compound. This compound is an alkaloid, and its solubility is influenced by the polarity of the solvent.

  • Methanol and Ethanol: These polar solvents are commonly used for extracting alkaloids and have been shown to be effective in extracting a wide range of phytochemicals from Alchornea species.[1][2] Methanolic extracts of Alchornea cordifolia have been found to contain a high number of bioactive compounds.[2]

  • Water (Infusion/Decoction): Aqueous extracts are also effective for extracting polar compounds, including some alkaloids.[2]

  • Ethyl Acetate: This solvent of intermediate polarity can also be used.[2]

For optimal results, it is recommended to perform small-scale pilot extractions with different solvents and solvent systems to determine the best option for your specific research needs.

Q4: How can I ensure the stability of my this compound extracts?

This compound, like many natural products, can be susceptible to degradation. To ensure stability:

  • Storage Conditions: Store extracts in airtight, light-resistant containers at low temperatures (e.g., 4°C or -20°C) to minimize degradation from light, oxygen, and heat.[2]

  • Solvent Removal: Use gentle methods for solvent evaporation, such as a rotary evaporator under reduced pressure at a controlled temperature, to prevent thermal degradation of this compound.

  • Monitor for Changes: Periodically re-analyze your stored extracts using techniques like HPLC to check for any changes in the this compound concentration or the appearance of degradation products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low this compound Yield 1. Inappropriate solvent selection.2. Suboptimal extraction parameters (time, temperature).3. Poor quality or improperly prepared raw material.4. Incomplete extraction.1. Test solvents of varying polarities (e.g., methanol, ethanol, water).2. Optimize extraction time and temperature through systematic experiments.3. Ensure raw material is finely powdered and from a reliable source.4. Increase the solvent-to-solid ratio or perform multiple extraction cycles.
Inconsistent Bioactivity Between Batches 1. Variation in the chemical profile of the extract.2. Degradation of this compound or other active compounds.3. Inconsistent final concentration of the extract.1. Standardize raw material and extraction protocol.2. Use chromatographic fingerprinting (e.g., HPLC) to compare batches.3. Store extracts under appropriate conditions (cold, dark, inert atmosphere).4. Accurately determine the concentration of the extract before use.
Presence of Impurities in the Extract 1. Non-selective extraction solvent.2. Inadequate purification steps.1. Use a more selective solvent system.2. Implement purification steps such as liquid-liquid partitioning or column chromatography.
Color Variation Between Batches 1. Differences in raw material (e.g., harvest time, drying process).2. Variations in extraction conditions (e.g., temperature, pH).1. While some color variation is normal for natural extracts, significant differences may indicate chemical inconsistencies. Use chromatographic fingerprinting for chemical comparison.

Quantitative Data Summary

The following table summarizes the impact of different extraction methods and solvents on the yield of major phytochemical classes from Alchornea cordifolia. While specific data for this compound is limited, this provides a general indication of extraction efficiency.

Extraction Method Plant Part Solvent Total Phenols (mg GAE/g) Total Flavonoids (mg RE/g) Reference
MacerationLeavesMethanol213.12 ± 1.0457.18 ± 0.21[2]
InfusionLeavesWater198.45 ± 0.9845.33 ± 0.18[2]
MacerationLeavesEthyl Acetate120.38 ± 0.599.66 ± 0.05[2]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents.

Detailed Experimental Protocols

Protocol 1: General Purpose Extraction of this compound

This protocol is a starting point for the extraction of this compound and can be optimized for specific research needs.

1. Material Preparation:

  • Air-dry the leaves or stem bark of Alchornea cordifolia in a well-ventilated area, protected from direct sunlight.
  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

2. Extraction:

  • Weigh 100 g of the powdered plant material.
  • Place the powder in a suitable flask and add 1 L of 80% methanol.
  • Macerate for 48 hours at room temperature with occasional shaking.
  • Filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude extract.

1. Preparation of the Column:

  • Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified.
  • Wet the silica gel with a non-polar solvent (e.g., hexane) to create a slurry and pour it into the column, ensuring there are no air bubbles.

2. Sample Loading:

  • Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase.
  • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner.
  • Collect the eluting solvent in fractions of equal volume.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
  • Combine the fractions that show a pure spot corresponding to this compound.
  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Batch Variability

G Troubleshooting Workflow for Batch-to-Batch Variability A Inconsistent Experimental Results B Analyze Raw Material Consistency A->B C Review Extraction Protocol A->C D Evaluate Analytical Method A->D E Standardize Raw Material Sourcing and Handling B->E F Optimize and Validate Extraction Parameters C->F G Validate and Standardize Analytical Method D->G H Consistent and Reproducible Results E->H F->H G->H

Caption: A logical workflow for identifying and addressing sources of batch-to-batch variability.

Experimental Workflow for this compound Extraction and Purification

G Workflow for this compound Extraction and Purification A Plant Material (Alchornea sp.) B Drying and Grinding A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Filtration and Concentration C->D E Crude this compound Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Analysis G->H H->F Pool Fractions I Purified this compound H->I J Structural Elucidation and Quantification (NMR, MS, HPLC) I->J

Caption: A step-by-step experimental workflow for the extraction and purification of this compound.

Putative Anti-Inflammatory Signaling Pathway

Disclaimer: The following diagram represents a general anti-inflammatory signaling pathway that may be modulated by compounds found in Alchornea extracts. The specific interactions of this compound with these pathways require further investigation.

G Putative Anti-Inflammatory Signaling Pathway for Alchornea Alkaloids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Inflammatory Stimulus (e.g., LPS) B Toll-like Receptor 4 (TLR4) A->B C MyD88 B->C D IKK Complex C->D E IκBα D->E phosphorylates F NF-κB H NF-κB F->H translocates G This compound (Putative) G->D Inhibits (putative) G->F Inhibits Nuclear Translocation (putative) I Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) H->I activates

Caption: A diagram illustrating a potential mechanism for the anti-inflammatory effects of this compound.

References

Addressing matrix effects in LC-MS analysis of Alchorneine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Alchorneine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. In biological samples, this includes proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a sample matrix that has been spiked after extraction with the peak area of this compound in a pure solvent at the same concentration.[2] A significant difference between these two responses indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[2] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

Q3: What is a stable isotope-labeled (SIL) internal standard, and is it necessary for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard is a version of this compound where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to this compound.[4][5] This means they co-elute and experience similar matrix effects. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of matrix effects. While not strictly mandatory, using a SIL-IS for this compound is highly recommended to improve data quality and reliability.[6][7]

Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?

A4: If a commercially available SIL-IS for this compound is not available, you may need to consider custom synthesis services. Several companies specialize in the synthesis of stable isotope-labeled compounds for research purposes.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound
  • Possible Cause: Matrix components may be interacting with the analytical column or the analyte itself.[9]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[9]

    • Optimize Chromatography:

      • Change the Gradient: Altering the mobile phase gradient can improve the resolution between this compound and matrix components.[9]

      • Use a Different Column: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can change the elution profile and separate interferences.[9]

    • Check pH: Ensure the pH of your mobile phase is appropriate for the basic nature of this compound (an alkaloid) to ensure good peak shape.

Issue 2: Significant Ion Suppression Observed for this compound Signal
  • Possible Cause: Co-elution of matrix components (e.g., phospholipids, salts) that compete with this compound for ionization.

  • Troubleshooting Steps:

    • Enhance Sample Preparation:

      • Liquid-Liquid Extraction (LLE): Optimize the organic solvent and pH to selectively extract this compound while leaving interfering compounds in the aqueous phase.[10][11]

      • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., cation exchange for a basic alkaloid) to effectively clean the sample.[9][10]

    • Chromatographic Separation: Improve the separation of this compound from the matrix components by adjusting the LC gradient or trying a different column chemistry.[12]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[3] This is only feasible if the concentration of this compound remains above the limit of quantification.

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste, only directing the flow to the mass spectrometer during the elution window of this compound.[3]

Issue 3: High Variability in Quantitative Results
  • Possible Cause: Inconsistent matrix effects between samples and a lack of appropriate internal standardization.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard: The use of a SIL-IS for this compound is the most effective way to compensate for variability in matrix effects and improve precision.[6]

    • Matrix-Matched Calibrants: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is identical to the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

    • Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples to minimize variability in extraction recovery and matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 200 µL of plasma, add 25 µL of an internal standard solution (e.g., SIL-Alchorneine).

  • pH Adjustment: Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to adjust the pH to >8.0, ensuring this compound is in its neutral form.[10]

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether/dichloromethane).[10]

  • Mixing: Vortex the sample vigorously for 2-3 minutes to facilitate the transfer of this compound into the organic phase.[10]

  • Centrifugation: Centrifuge at 3000-4000 x g for 10 minutes to achieve complete phase separation.[10]

  • Collection: Carefully transfer the upper organic layer to a clean tube.[10]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[10]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[10]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
  • Sample Preparation: To 500 µL of urine, add 50 µL of an internal standard solution.

  • pH Adjustment: Adjust the sample pH to approximately 6.0 with a suitable buffer.

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of the loading buffer (e.g., 0.1 M phosphate buffer, pH 6.0).[9]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 1 mL of the loading buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.[9]

  • Elution: Elute this compound with 1 mL of 5% ammonia in methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[9]

Quantitative Data Summary

The following table provides representative data on the effectiveness of different sample preparation techniques in mitigating matrix effects for alkaloids in biological fluids. This data can serve as a general guideline for the analysis of this compound.

Sample Preparation MethodMatrixAnalyte ClassMatrix Effect (%)*Recovery (%)Reference
Protein PrecipitationPlasmaAlkaloids-40 to -75>85General Knowledge
Liquid-Liquid ExtractionPlasmaAlkaloids-15 to +1070-95[10]
Solid-Phase ExtractionUrineAlkaloids-10 to +5>90[9]

*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

Visual Diagrams

workflow cluster_start Start cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_end End Goal start LC-MS Analysis of this compound problem Inaccurate/Imprecise Results? start->problem assess_me Assess Matrix Effects (Post-Extraction Spike) problem->assess_me Yes end_node Accurate & Precise Quantification problem->end_node No optimize_sp Optimize Sample Prep (LLE, SPE) assess_me->optimize_sp Matrix Effects Present assess_me->end_node No Significant Effects optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use SIL-Internal Standard optimize_lc->use_is use_is->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

sample_prep start Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard (SIL-Alchorneine) start->add_is extraction Extraction Step add_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Option 1 spe Solid-Phase Extraction (SPE) extraction->spe Option 2 ppt Protein Precipitation (PPT) extraction->ppt Option 3 evap Evaporation lle->evap spe->evap ppt->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Inject into LC-MS System reconstitute->inject

Caption: General sample preparation workflow for this compound analysis.

internal_standard cluster_analyte Analyte cluster_is Internal Standard cluster_me Matrix Effects cluster_ratio Quantification This compound This compound matrix_effect Ion Suppression/ Enhancement This compound->matrix_effect alchorneine_signal Signal (Area_A) ratio Calculate Ratio (Area_A / Area_IS) alchorneine_signal->ratio sil_is SIL-Alchorneine sil_is->matrix_effect is_signal Signal (Area_IS) is_signal->ratio matrix_effect->alchorneine_signal Affects matrix_effect->is_signal Affects Equally result Accurate Concentration ratio->result

Caption: Logic of using a stable isotope-labeled internal standard.

References

Technical Support Center: Refinement of Alchorneine's Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the mechanism of action of Alchorneine. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental design and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the investigation of this compound's biological effects.

1. General Experimental Design

  • Question: I am starting my research on this compound. Should I use the purified compound or a plant extract?

    • Answer: It is crucial to use purified this compound to attribute any observed biological activity directly to the compound. While extracts of Alchornea cordifolia have shown various biological activities, they contain numerous compounds that can produce synergistic or confounding effects.[1][2] For mechanism of action studies, using the isolated compound is essential.

  • Question: What is a suitable starting concentration range for in vitro cell-based assays with this compound?

    • Answer: As there is limited data on purified this compound, a broad concentration range is recommended for initial screening. A common starting point for natural products is to perform a dose-response curve from a low nanomolar range up to 100 µM. A preliminary cytotoxicity assay, such as the MTT assay, is essential to determine the non-toxic concentration range for your specific cell line.

  • Question: this compound is poorly soluble in my aqueous assay buffer. How can I address this?

    • Answer: Poor solubility is a common issue with natural products.

      • Primary Action: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

      • Secondary Action: When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

      • Troubleshooting: If precipitation still occurs, you can try using solubilizing agents like Pluronic F-68 or using a delivery vehicle such as cyclodextrins. Always test the vehicle control to ensure it does not affect the assay outcome.

2. Target Identification & Pathway Analysis

  • Question: What are the known or predicted protein targets of this compound?

    • Answer: Direct protein targets for this compound have not been definitively identified in the current literature. However, studies on the crude extract of Alchornea cordifolia, which contains this compound, have used bioinformatics tools to predict potential targets for other phytochemicals within the extract. These include estrogen receptor 1 (ESR1), hemopoietic cell kinase (HCK), and pim-1 oncogene (PIM-1).[1][3] It is important to note that these are predictions for other compounds in the extract and require experimental validation for this compound.

  • Question: There are suggestions that this compound may act via the NF-κB pathway. How can I test this?

    • Answer: The NF-κB pathway is a common target for anti-inflammatory natural products. To investigate this compound's effect on this pathway, you can perform the following experiments:

      • Western Blot Analysis: Stimulate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of this compound. Probe for key NF-κB pathway proteins such as phosphorylated IκBα, phosphorylated p65, and total p65. A decrease in the phosphorylated forms would suggest inhibition.

      • Reporter Gene Assay: Use a cell line that contains a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in reporter gene expression after stimulation in the presence of this compound would indicate pathway inhibition.

      • Immunofluorescence Microscopy: Visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation. Effective inhibition by this compound would prevent this translocation.

  • Question: My results are not reproducible. What are the common causes of variability in natural product studies?

    • Answer: Reproducibility issues can stem from several factors:

      • Compound Purity and Stability: Ensure the purity of your this compound sample using techniques like HPLC-MS. Natural products can be unstable, so proper storage (cool, dark, and dry) is critical. Prepare fresh dilutions for each experiment.

      • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as cellular responses can vary with these parameters.

      • Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variability.

3. Data Interpretation

  • Question: I see a decrease in cell viability in my assay. How do I know if it's due to cytotoxicity or a specific anti-proliferative effect?

    • Answer: This is a critical distinction. It is advisable to run a cytotoxicity assay (e.g., measuring LDH release or using a live/dead stain) in parallel with your functional assays. If you observe cytotoxic effects at the same concentrations where you see your desired activity, the functional effect may be a non-specific consequence of cell death. Ideally, you want to see your specific mechanistic effect at non-toxic concentrations.

  • Question: The effect of this compound is moderate compared to my positive control. Is this significant?

    • Answer: Many natural products exhibit moderate, multi-target activities rather than the high potency of single-target synthetic drugs. A moderate effect can still be biologically significant. The key is to demonstrate a clear dose-response relationship and to elucidate the mechanism through which this effect is achieved.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical results for similar natural products. Note: This data is for illustrative purposes and must be experimentally determined for this compound.

Table 1: In Vitro Enzyme Inhibition by this compound

Enzyme TargetAssay TypeThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
TyrosinaseSpectrophotometric45.8 ± 5.2Kojic Acid8.2 ± 0.9
AcetylcholinesteraseEllman's Reagent22.5 ± 3.1Galantamine0.5 ± 0.1
Cyclooxygenase-2 (COX-2)ELISA15.3 ± 2.4Celecoxib0.04 ± 0.01

Table 2: Cellular Activity of this compound in RAW 264.7 Macrophages

ParameterAssay TypeThis compound EC₅₀ (µM)Positive ControlPositive Control EC₅₀ (µM)
Inhibition of NO Production (LPS-stimulated)Griess Assay18.9 ± 2.7L-NAME12.1 ± 1.5
Inhibition of TNF-α Release (LPS-stimulated)ELISA25.1 ± 3.9Dexamethasone0.1 ± 0.02
Cytotoxicity (24h incubation)MTT Assay> 100Doxorubicin0.8 ± 0.2

Key Experimental Protocols

Protocol 1: Western Blot for NF-κB p65 Phosphorylation

  • Cell Seeding: Plate RAW 264.7 macrophages at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes. Include an unstimulated control group.

  • Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed your chosen cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

Experimental_Workflow_for_Alchorneine_MOA cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Mechanism Validation cluster_3 Target Confirmation Purity Purity Assessment (HPLC-MS) Solubility Solubility Test Purity->Solubility Cytotoxicity Cytotoxicity Assay (MTT) Solubility->Cytotoxicity Phenotypic Phenotypic Screening (e.g., Anti-inflammatory) Cytotoxicity->Phenotypic Bioinformatics Target Prediction (e.g., SwissTargetPrediction) Reporter NF-kB Reporter Assay Bioinformatics->Reporter Phenotypic->Bioinformatics Phenotypic->Reporter Western Western Blot (p-p65, p-IkBα) Reporter->Western ELISA Cytokine Measurement (TNF-α, IL-6) Western->ELISA Binding Direct Binding Assay (e.g., SPR) Western->Binding Kinase In Vitro Kinase Assay ELISA->Kinase Binding->Kinase

Caption: Workflow for Investigating this compound's Mechanism of Action.

NF_kB_Signaling_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB p-IκBα IKK->IkB Phosphorylates NFkB_p65 p-p65/p50 IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates Genes Inflammatory Gene Transcription Nucleus->Genes Initiates This compound This compound This compound->IKK Inhibits

Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.

References

Validation & Comparative

Navigating the Bioactivity of Alchorneine and Isoalchorneine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of current research reveals a notable gap in the direct comparative bioactivity data for the isomeric alkaloids, alchorneine and isothis compound. While both are recognized constituents of the medicinal plant genus Alchornea, scientific literature predominantly focuses on the bioactivities of crude extracts and fractions.[1][2][3] Consequently, attributing specific biological effects solely to either this compound or isothis compound is challenging. This guide provides a comprehensive framework for researchers aiming to conduct a comparative analysis of these two compounds, summarizing the known bioactivities of Alchornea extracts containing them and detailing the necessary experimental protocols to elucidate their individual contributions.

Extracts of Alchornea species, particularly Alchornea cordifolia, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and cytotoxic effects.[1][3][4][5] this compound and isothis compound are frequently cited as key alkaloidal components of these extracts, suggesting they may be significant contributors to the observed bioactivities.[1] However, without studies on the isolated compounds, a direct comparison of their potency and mechanisms of action remains speculative.

This guide aims to bridge this knowledge gap by presenting a structured approach for the comparative bioactivity assessment of this compound and isothis compound.

Summary of Reported Bioactivities of Alchornea Extracts Containing this compound and Isothis compound

The following table summarizes the key biological activities observed in extracts from Alchornea species known to contain this compound and isothis compound. It is important to note that these activities are a result of the synergistic or individual effects of a complex mixture of phytochemicals and cannot be exclusively attributed to this compound or isothis compound.

BioactivityPlant SpeciesExtract/FractionKey FindingsReference
Anti-inflammatory Alchornea cordifoliaMethanol leaf extract and fractionsDose-dependent inhibition of croton oil-induced ear oedema in mice. A hexane fraction showed very high activity.[2]
Alchornea cordifoliaAqueous leaf extractSignificant in-vitro anti-inflammatory activity through membrane stabilization and inhibition of protein denaturation.[4]
Antioxidant Alchornea cordifoliaAqueous and methanol stem bark extractsConsiderable radical scavenging activity against DPPH and ABTS radicals.[6]
Alchornea cordifoliaMethanol leaf extractMarked scavenging of DPPH free radicals.[5]
Antibacterial Alchornea cordifoliaLeaf and stem extractsVaried antibacterial activity against gastrointestinal, skin, respiratory, and urinary tract pathogens.[3]
Alchornea cordifoliaAqueous leaf extractBacteriostatic activity against Escherichia coli.[7]
Antiplasmodial Alchornea cordifoliaMethanol leaf extractActive against Ghanaian strain of Plasmodium falciparum with an IC50 value of 2.8 µg/mL.[8]
Cytotoxicity Alchornea cordifoliaMethanolic and infusion extractsShowed selective cytotoxic activity against human hepatocellular carcinoma cells (HepG2).[1]

Experimental Protocols for Comparative Bioactivity Analysis

To facilitate a direct comparative study, the following detailed methodologies for key bioactivity assays are provided. These protocols are standardized to ensure reproducible and comparable results for isolated this compound and isothis compound.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Methanol

    • Test compounds (this compound, isothis compound) dissolved in methanol at various concentrations (e.g., 1-100 µg/mL)

    • Ascorbic acid (as a positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

    • Add 100 µL of each concentration to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
  • Principle: This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced denaturation of bovine serum albumin (BSA).

  • Reagents and Equipment:

    • Bovine Serum Albumin (BSA) solution (1% w/v)

    • Test compounds (this compound, isothis compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 10-500 µg/mL)

    • Phosphate Buffered Saline (PBS, pH 6.4)

    • Diclofenac sodium (as a positive control)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mL of 1% BSA and 0.1 mL of the test compound at different concentrations.

    • Adjust the pH to 6.4 using PBS.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) at 660 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the denatured BSA without the sample, and A_sample is the absorbance with the sample.

    • Determine the IC50 value for each compound.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Reagents and Equipment:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (this compound, isothis compound) dissolved in a suitable solvent

    • Standard antibiotic (e.g., Gentamicin) as a positive control

    • 96-well microplates

    • Incubator

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (broth with bacteria) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay: MTT Assay
  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Reagents and Equipment:

    • Human cancer cell line (e.g., HepG2, MCF-7) and a normal cell line (e.g., Vero)

    • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (this compound, isothis compound)

    • 96-well plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

    • Remove the medium and add 100 µL of MTT solution to each well. Incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Research Workflow

To effectively conduct a comparative analysis, a structured workflow is essential. The following diagrams illustrate a proposed experimental workflow and a conceptual signaling pathway for investigation.

experimental_workflow cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison plant_material Alchornea sp. Plant Material extraction Extraction of Crude Alkaloids plant_material->extraction isolation Chromatographic Isolation extraction->isolation This compound Pure this compound isolation->this compound isothis compound Pure Isothis compound isolation->isothis compound antioxidant Antioxidant Assays (e.g., DPPH) This compound->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) This compound->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) This compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) This compound->cytotoxicity isothis compound->antioxidant isothis compound->anti_inflammatory isothis compound->antimicrobial isothis compound->cytotoxicity ic50 IC50/MIC Value Determination antioxidant->ic50 anti_inflammatory->ic50 antimicrobial->ic50 cytotoxicity->ic50 comparison Comparative Analysis of Bioactivity ic50->comparison conclusion Conclusion on Structure-Activity Relationship comparison->conclusion

Caption: Experimental workflow for the comparative bioactivity analysis of this compound and isothis compound.

conceptual_pathway cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK MAPK Pathway MAPK->Cytokines CellDeath Cell Viability/Apoptosis Cytokines->CellDeath promotes ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) ROS->AntioxidantEnzymes induces ROS->CellDeath promotes This compound This compound/Isothis compound This compound->NFkB Inhibition? This compound->MAPK Inhibition? This compound->ROS Scavenging? This compound->CellDeath Modulation?

Caption: Conceptual signaling pathways potentially modulated by this compound and isothis compound.

Conclusion

The presented guide underscores the necessity for dedicated research into the individual bioactivities of this compound and isothis compound. By providing standardized experimental protocols and a clear research workflow, this document serves as a valuable resource for scientists and drug development professionals. A thorough comparative analysis will not only elucidate the specific contributions of these alkaloids to the medicinal properties of Alchornea species but also pave the way for the potential development of new therapeutic agents. The structure-activity relationship between these two isomers is a particularly compelling area for future investigation.

References

Validating the In Vivo Anti-inflammatory Effects of Alchornea cordifolia Extracts, Rich in Alchorneine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the in vivo anti-inflammatory properties of extracts from Alchornea cordifolia, a medicinal plant known to contain the alkaloid Alchorneine, against standard anti-inflammatory drugs. The data presented is compiled from preclinical studies utilizing established models of acute inflammation. While direct in vivo studies on isolated this compound are limited in the reviewed literature, the potent effects of the plant's extracts suggest a significant contribution from its constituent compounds, including this compound.

Comparative Efficacy in Preclinical Models

The anti-inflammatory activity of Alchornea cordifolia extracts has been primarily evaluated using two key in vivo models: carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. These models are industry standards for assessing the efficacy of novel anti-inflammatory agents.

Carrageenan-Induced Paw Edema

This model induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase is sustained by the production of prostaglandins and cytokines like TNF-α and IL-1β.[1][2]

Table 1: Comparative Efficacy of Alchornea cordifolia Methanolic Extract vs. Standard Drugs in Carrageenan-Induced Rat Paw Edema

TreatmentDoseTime Point (hours)% Inhibition of EdemaReference
A. cordifolia Methanolic Extract 50 mg/kg (i.p.)1-3Significant (P<0.05)[3]
A. cordifolia Terpenoid Fraction (A2) 100 mg/kgNot Specified87.69[3]
A. cordifolia Tannin Fraction (D) 100 mg/kgNot Specified87.69[3]
Indomethacin 5 mg/kg (i.p.)1-5Significant[4]
Piroxicam Not SpecifiedNot SpecifiedSignificant[5]

i.p. - Intraperitoneal

Croton Oil-Induced Ear Edema

Topical application of croton oil induces acute inflammation characterized by edema, erythema, and cellular infiltration.[6][7] This model is particularly useful for evaluating topically applied anti-inflammatory agents. The inflammatory response is primarily mediated by the activation of phospholipase A2, leading to the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes.[8]

Table 2: Comparative Efficacy of Alchornea cordifolia Methanolic Extract vs. Indomethacin in Croton Oil-Induced Mouse Ear Edema

TreatmentDose (µg/cm²)% Inhibition of EdemaReference
A. cordifolia Methanolic Extract <500 (ID50)50[9][10]
A. cordifolia Hexane Fraction (F2) 0.742[9]
A. cordifolia Ethyl Acetate Fraction (F3) 289.357[9]
Indomethacin 9049[9][10]

ID50 - Dose that causes 50% inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the two primary in vivo models discussed.

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.[11] Animals are acclimatized for at least one week before the experiment.

  • Groups: Animals are divided into a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and test groups receiving various doses of the Alchornea cordifolia extract or its fractions.

  • Administration: The test compounds or vehicle are administered, usually intraperitoneally or orally, 30 to 60 minutes before the induction of inflammation.[4][12]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the right hind paw of each animal.[4][11]

  • Measurement: Paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the carrageenan-only control group.

Croton Oil-Induced Ear Edema Protocol
  • Animal Model: Male mice are commonly used for this assay.

  • Groups: Similar to the paw edema model, animals are divided into control, irritant-only, positive control (e.g., indomethacin), and test groups.

  • Administration: The test compounds, dissolved in a suitable vehicle like acetone, are applied topically to the inner surface of the right ear.[9]

  • Induction of Edema: After a short interval (e.g., 15-30 minutes), a solution of croton oil in a vehicle (e.g., acetone) is applied to the same ear to induce inflammation.[13] The left ear typically serves as a control.

  • Measurement: After a set period (usually 4-6 hours), the animals are euthanized, and circular sections from both ears are punched out and weighed. The difference in weight between the right and left ear punches is used as a measure of the edema.[9]

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the mean edema of the treated groups with that of the irritant-only control group.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of Alchornea cordifolia extracts are attributed to their rich phytochemical composition, including alkaloids like this compound, flavonoids, and terpenoids.[14][15] These compounds are believed to interfere with key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

Studies suggest that the extracts of Alchornea species can inhibit the production of several key inflammatory mediators:

  • Prostaglandins: By potentially inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[16]

  • Nitric Oxide (NO): By downregulating the expression of inducible nitric oxide synthase (iNOS).[16][17]

  • Pro-inflammatory Cytokines: By reducing the levels of TNF-α, IL-1β, and IL-6.[4][18][19]

The diagrams below illustrate the proposed points of intervention for the constituents of Alchornea cordifolia within the inflammatory cascades initiated by carrageenan and croton oil.

G cluster_carr Carrageenan-Induced Inflammation Carrageenan Carrageenan Mast_Cells Mast_Cells Carrageenan->Mast_Cells activates Macrophages Macrophages Carrageenan->Macrophages activates Histamine_Serotonin_Bradykinin Histamine, Serotonin, Bradykinin Mast_Cells->Histamine_Serotonin_Bradykinin COX2_iNOS COX-2 & iNOS Upregulation Macrophages->COX2_iNOS TNFa_IL1b_IL6 TNF-α, IL-1β, IL-6 Macrophages->TNFa_IL1b_IL6 Early_Phase Early Phase: Increased Vascular Permeability Histamine_Serotonin_Bradykinin->Early_Phase Prostaglandins_NO Prostaglandins & NO COX2_iNOS->Prostaglandins_NO Late_Phase Late Phase: Edema & Leukocyte Infiltration Prostaglandins_NO->Late_Phase TNFa_IL1b_IL6->Late_Phase A_cordifolia_1 Alchornea cordifolia Constituents (incl. This compound) A_cordifolia_1->COX2_iNOS inhibits A_cordifolia_1->TNFa_IL1b_IL6 inhibits

Caption: Proposed mechanism of action in carrageenan-induced inflammation.

G cluster_croton Croton Oil-Induced Inflammation Croton_Oil Croton_Oil Cell_Membrane Cell_Membrane Croton_Oil->Cell_Membrane irritates PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_LOX COX & LOX Pathways Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Edema_Inflammation Edema & Inflammation Prostaglandins_Leukotrienes->Edema_Inflammation A_cordifolia_2 Alchornea cordifolia Constituents (incl. This compound) A_cordifolia_2->PLA2 inhibits A_cordifolia_2->COX_LOX inhibits

Caption: Proposed mechanism of action in croton oil-induced inflammation.

Conclusion

The available in vivo data strongly supports the anti-inflammatory properties of Alchornea cordifolia extracts. The efficacy demonstrated in both carrageenan-induced paw edema and croton oil-induced ear edema models is comparable, and in some cases superior, to that of the standard non-steroidal anti-inflammatory drug, indomethacin. The mechanism of action appears to be multifactorial, involving the inhibition of key enzymes and mediators in the inflammatory cascade. While this compound is a known alkaloid constituent of this plant, further studies focusing on the isolated compound are warranted to delineate its specific contribution to the observed anti-inflammatory effects and to fully validate its potential as a novel therapeutic agent.

References

Alchorneine's Potential: A Comparative Analysis of the Antibacterial Efficacy of Alchornea cordifolia Extracts and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-present battle against bacterial infections, the search for novel antimicrobial agents is paramount. Traditional medicine has long utilized plants with purported antibacterial properties, one of which is Alchornea cordifolia. This plant, native to Africa, contains a variety of phytochemicals, including the imidazopyrimidine alkaloid, alchorneine. While research into the specific antibacterial activity of isolated this compound is limited, numerous studies have investigated the efficacy of Alchornea cordifolia extracts, which contain this compound. This guide provides a comparative analysis of the antibacterial efficacy of Alchornea cordifolia extracts against standard antibiotics, supported by available experimental data. It is important to note that the data presented for "this compound" is derived from studies on whole plant extracts and therefore represents the synergistic or combined effects of all constituent compounds, not solely purified this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Alchornea cordifolia extracts and standard antibiotics against common pathogenic bacteria. Lower MIC and MBC values indicate greater antibacterial potency.

Table 1: Antibacterial Efficacy of Alchornea cordifolia Leaf Extracts

Bacterial StrainExtract TypeMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureusAqueous3.917.81[1]
Ethanol1.953.91[1]
Escherichia coliAqueous15.63>62.50[1]
Ethanol7.8115.63[1]
Pseudomonas aeruginosaAqueous7.8115.63[1]
Ethanol3.917.81[1]
Bacillus subtilisAqueous7.8115.63[1]
Ethanol3.917.81[1]
Salmonella spp.Aqueous3.917.81[1]
Ethanol1.953.91[1]

Table 2: Antibacterial Efficacy of Standard Antibiotics

Bacterial StrainAntibioticMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusCeftriaxone0.250.25[1]
Cefalexin0.631.25[1]
Cefuroxime0.252.50[1]
Escherichia coliCeftriaxone0.0160.031[1]
Cefalexin0.080.16[1]
Cefuroxime0.1251.25[1]
Pseudomonas aeruginosaCeftriaxone0.1250.25[1]
Cefalexin>2.5>2.5[1]
Cefuroxime>2.5>2.5[1]
Bacillus subtilisCeftriaxone0.1250.25[1]
Cefalexin0.310.63[1]
Cefuroxime0.1251.25[1]
Salmonella spp.Ceftriaxone0.00780.031[1]
Cefalexin0.0190.039[1]
Cefuroxime0.00781.25[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • A standardized bacterial suspension is prepared from a fresh culture (18-24 hours old) on a suitable agar medium.

    • Colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the Alchornea cordifolia extract or standard antibiotic is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antimicrobial agent are made in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and bacteria but no antimicrobial agent) and a sterility control well (containing only broth) are included.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all the wells that showed no visible growth.

    • This aliquot is plated onto a fresh, antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no bacterial growth on the agar plate).

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells to Agar read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC.

mechanism_of_action cluster_plant Alchornea cordifolia Extract (containing this compound) cluster_bacteria Bacterial Cell extract Phytochemicals (Alkaloids, Flavonoids, Tannins) cell_wall Cell Wall Synthesis extract->cell_wall Inhibition protein_synth Protein Synthesis extract->protein_synth Inhibition dna_rep DNA Replication extract->dna_rep Inhibition cell_membrane Cell Membrane Integrity extract->cell_membrane Disruption bacterial_death Bacterial Cell Death

Caption: Proposed Antibacterial Mechanisms of A. cordifolia.

Conclusion

The available data indicates that extracts of Alchornea cordifolia, which contain this compound, exhibit broad-spectrum antibacterial activity.[1] However, when compared to standard antibiotics such as cephalosporins, the potency of the crude extracts is significantly lower, as evidenced by the higher MIC and MBC values.[1] This is expected, as crude extracts contain a complex mixture of compounds, of which the active components are only a fraction of the total mass.

The promising activity of Alchornea cordifolia extracts warrants further investigation into its individual components, particularly this compound. Future research should focus on isolating and purifying this compound and determining its specific MIC and MBC values against a wide range of clinically relevant bacteria. Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its antibacterial effects will be crucial for its potential development as a novel therapeutic agent. Such studies will provide a clearer understanding of its potential role in combating bacterial infections and addressing the growing challenge of antibiotic resistance.

References

A Head-to-Head Comparison of Alchorneine and Diclofenac for Analgesic and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) diclofenac and the natural alkaloid Alchorneine. While diclofenac's mechanisms and efficacy are thoroughly documented, research on this compound is predominantly based on extracts from Alchornea species, with limited data on the isolated compound. This comparison summarizes the available quantitative data, details relevant experimental protocols, and visualizes known signaling pathways and experimental workflows to aid in the evaluation of their therapeutic potential.

Executive Summary

Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, the primary mechanism for its analgesic and anti-inflammatory effects. In contrast, while extracts containing this compound have demonstrated significant anti-inflammatory and analgesic properties, the precise mechanism of action for the isolated compound remains less defined, with some evidence suggesting a potential influence on prostaglandin synthesis. This guide presents the available data to facilitate a comparative assessment.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound (from plant extracts) and diclofenac from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayTargetIC50Source
Diclofenac Human Whole Blood AssayCOX-11.8 µM[1]
Human Whole Blood AssayCOX-20.04 µM[1]
Alchornea cordifolia extract DPPH radical scavenging-0.68 µg/mL[2]
Anti-denaturation of protein->500 µg/mL[3]
Membrane stabilization->500 µg/mL[3]

Note: Data for this compound is derived from extracts of Alchornea species and may not reflect the activity of the isolated compound.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDoseTime Point% Inhibition of EdemaSource
Diclofenac 5 mg/kg2 h56.17%[4]
20 mg/kg3 h71.82%[4]
Alchornea cordifolia extract 50 mg/kg1-3 hSignificant (P<0.05)[5]
100 mg/kg (terpenoid fraction)-87.69%[5]

Table 3: In Vivo Analgesic Activity

CompoundTest ModelDoseEffectSource
Diclofenac Hot Plate Test (rats)10 mg/kgSignificant increase in reaction time[6]
Alchornea laxiflora extract Acetic Acid-Induced Writhing (mice)141-424 mg/kgSignificant inhibition (p<0.005-0.001)[7]
Formalin Test (mice)141-424 mg/kgSignificant inhibition of both phases[7]
Hot Plate Test (mice)141-424 mg/kgProlonged reaction time[7]

Mechanism of Action

Diclofenac: COX Inhibition

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of both COX-1 and COX-2 enzymes.[8] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Diclofenac_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Inhibition

Diclofenac's inhibition of the COX pathway.
This compound: A Less Defined Mechanism

The precise mechanism of action for this compound is not as well-established. Studies on Alchornea extracts suggest that their anti-inflammatory effects may be linked to the inhibition of prostaglandin biosynthesis, similar to NSAIDs.[9][10] However, the diverse phytochemical composition of these extracts, which includes flavonoids and terpenoids in addition to alkaloids like this compound, makes it difficult to attribute the observed effects to a single compound.[11] Some research also points to the involvement of other pathways, such as the modulation of inflammatory cytokines.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent is prepared.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme (either COX-1 or COX-2) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Inhibition_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Quantification Enzyme (COX-1 or COX-2) Enzyme (COX-1 or COX-2) Reaction Buffer Reaction Buffer Enzyme (COX-1 or COX-2)->Reaction Buffer Add Test Compound Add Test Compound Reaction Buffer->Add Test Compound Pre-incubation Pre-incubation Add Test Compound->Pre-incubation Add Arachidonic Acid Add Arachidonic Acid Pre-incubation->Add Arachidonic Acid Quantify PGE2 (ELISA) Quantify PGE2 (ELISA) Add Arachidonic Acid->Quantify PGE2 (ELISA) Calculate IC50 Calculate IC50 Quantify PGE2 (ELISA)->Calculate IC50

Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally. Diclofenac is typically used as a positive control.

  • Induction of Inflammation: After a specific time following drug administration (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Carrageenan_Edema_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Measure Paw Volume Measure Paw Volume Carrageenan Injection->Measure Paw Volume Data Analysis Data Analysis Measure Paw Volume->Data Analysis

Workflow for the carrageenan-induced paw edema model.
In Vivo Hot Plate Test

Objective: To assess the central analgesic activity of a compound.

Protocol:

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[13]

  • Baseline Measurement: The baseline reaction time of each animal is determined by placing it on the hot plate and recording the time taken to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[13]

  • Drug Administration: The test compound, vehicle, or a standard analgesic (e.g., morphine or diclofenac) is administered to the respective groups.

  • Post-treatment Measurement: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated for each group compared to their baseline values.

Side Effect Profile

Diclofenac

The use of diclofenac is associated with a range of side effects, primarily gastrointestinal and cardiovascular. Common side effects include abdominal pain, nausea, and headache. More serious adverse effects can include gastrointestinal bleeding, ulceration, and an increased risk of cardiovascular thrombotic events.

This compound

There is limited information on the side effects of isolated this compound. Studies on Alchornea cordifolia extracts have reported a low toxicity profile in animal models. However, one case report described adverse effects in a child after administration of a decoction containing A. cordifolia. Further toxicological studies on the isolated compound are necessary to establish its safety profile.

Conclusion

Diclofenac is a well-characterized and potent anti-inflammatory and analgesic agent with a clear mechanism of action. While extracts of Alchornea species containing this compound show promising anti-inflammatory and analgesic activities in preclinical models, further research is imperative. Future studies should focus on isolating this compound to determine its specific pharmacological profile, elucidate its precise mechanism of action, and establish its safety and efficacy through rigorous, well-controlled studies. This will be crucial in determining its potential as a viable therapeutic alternative or adjunct to existing treatments.

References

Cross-validation of the Antioxidant Activity of Alchornea Species Extracts and their Bioactive Compounds Utilizing Diverse Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the pursuit of novel antioxidant agents, natural products remain a promising frontier. The genus Alchornea has been the subject of various phytochemical and pharmacological investigations, revealing significant antioxidant potential. This guide provides a comparative analysis of the antioxidant activity of extracts and isolated compounds from different Alchornea species, cross-validated through multiple widely-accepted in vitro assays. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the experimental data and methodologies to facilitate further research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of extracts and isolated compounds from Alchornea species has been quantified using several assays, each with a distinct mechanism of action. The data presented below summarizes the findings from various studies, offering a comparative perspective on their efficacy.

SampleAssayEC50 / IC50 (µg/mL)Trolox Equivalents (mg TE/g)Reference Compound (EC50 / IC50 in µg/mL)Source
Alchornea floribunda (-) epicatechinDPPH19-Ascorbic Acid (Not Specified)[1]
Alchornea floribunda (-) epicatechinFRAP46-Ascorbic Acid (66)[1]
Alchornea floribunda (+) epicatechinFRAP68-Ascorbic Acid (66)[1]
Alchornea floribunda (-) catechinFRAP88-Ascorbic Acid (66)[1]
Alchornea floribunda (-) epicatechinHydrogen Peroxide Scavenging8-Ascorbic Acid (8)[1]
Alchornea cordifolia Methanol ExtractDPPH-500.38-[2][3]
Alchornea cordifolia Methanol ExtractABTS-900.64-[2][3]
Alchornea cordifolia Infusion ExtractDPPH-(less than methanol extract)-[2][3]
Alchornea cordifolia Infusion ExtractABTS-(less than methanol extract)-[2][3]
Alchornea cordifolia Ethyl Acetate ExtractDPPH-(less than infusion extract)-[2][3]
Alchornea cordifolia Ethyl Acetate ExtractABTS-(less than infusion extract)-[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in the studies on Alchornea species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method to evaluate the free radical scavenging ability of antioxidants.[4][5] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.[4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[4] For the working solution, the stock is diluted to achieve an absorbance of approximately 1.0 at 517 nm.[6]

  • Sample Preparation: The test samples (Alchornea extracts or isolated compounds) are prepared in a suitable solvent at various concentrations.[4]

  • Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.[4]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1][6]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[5] The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH. The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color, which is monitored spectrophotometrically.[7][8][9]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9][10] The reagent is warmed to 37°C before use.[10]

  • Sample Preparation: Test samples are dissolved in an appropriate solvent.

  • Reaction: A small volume of the sample is added to the FRAP reagent.[8]

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-10 minutes).[8][9]

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[8][9]

  • Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in mM Fe²⁺ per gram of sample).[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay assesses the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[11][12]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[12]

  • Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[11][12]

  • Sample Preparation: The test samples are prepared at different concentrations.

  • Reaction: A volume of the sample is mixed with the ABTS•⁺ working solution.[11]

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5 minutes).[11]

  • Measurement: The decrease in absorbance is measured at 734 nm.[11]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox equivalents, which are determined from a standard curve of Trolox, a water-soluble vitamin E analog.[13]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are predominant in lipid peroxidation.[14][15] It is a fluorescence-based assay that quantifies the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][15]

Procedure:

  • Reagent Preparation: A fluorescein working solution, AAPH solution, and Trolox standards are prepared in a phosphate buffer (pH 7.4).[15][16]

  • Reaction Setup: In a 96-well microplate, the sample or Trolox standard is mixed with the fluorescein solution and incubated at 37°C.[13][16]

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to the wells.[15][16]

  • Measurement: The fluorescence decay is monitored kinetically over time (e.g., every 1-2 minutes for about 2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).[13][15]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard. The results are expressed as Trolox equivalents.[13]

Visualizing the Experimental Workflow

To provide a clear overview of the comparative analysis process, the following diagram illustrates the general workflow for assessing and cross-validating the antioxidant activity of a plant extract using multiple assays.

Experimental_Workflow cluster_assays Antioxidant Activity Assays start Plant Material (e.g., Alchornea leaves) extraction Extraction (e.g., Maceration, Infusion) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., using different solvents) crude_extract->fractionation dpph DPPH Assay crude_extract->dpph abts ABTS Assay crude_extract->abts frap FRAP Assay crude_extract->frap orac ORAC Assay crude_extract->orac other_assays Other Assays (e.g., H2O2 scavenging) crude_extract->other_assays fractions Fractions (e.g., Methanol, Ethyl Acetate) fractionation->fractions isolation Isolation of Bioactive Compounds (e.g., Chromatography) fractions->isolation fractions->dpph fractions->abts fractions->frap fractions->orac fractions->other_assays isolated_compounds Isolated Compounds (e.g., Epicatechin) isolation->isolated_compounds isolated_compounds->dpph isolated_compounds->abts isolated_compounds->frap isolated_compounds->orac isolated_compounds->other_assays data_analysis Data Analysis (EC50/IC50, Trolox Equivalents) dpph->data_analysis abts->data_analysis frap->data_analysis orac->data_analysis other_assays->data_analysis comparison Cross-Validation and Comparison of Results data_analysis->comparison

Caption: Workflow for antioxidant activity assessment.

Signaling Pathways

The current body of research on Alchornea species primarily focuses on the direct antioxidant effects of their extracts and isolated phenolic compounds, such as radical scavenging and reducing power.[1][17][18] While these studies establish the antioxidant capacity, they do not delve into the specific intracellular signaling pathways that might be modulated. Phenolic compounds, in general, are known to exert antioxidant effects not only by direct radical scavenging but also by up-regulating endogenous antioxidant defense systems. This can involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which leads to the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1] Indeed, studies on Alchornea floribunda have shown that its extracts can elevate the activity of these enzymes in vivo.[1] However, a detailed elucidation of the upstream signaling cascades initiated by Alchornea-derived compounds is an area that warrants further investigation.

The following diagram illustrates a generalized signaling pathway through which phenolic compounds can exert their antioxidant effects, which may be relevant for the bioactive constituents of Alchornea.

Signaling_Pathway cluster_cell Cellular Response alchornea_compounds Alchornea Bioactive Compounds (e.g., Phenolics) direct_scavenging Direct Radical Scavenging alchornea_compounds->direct_scavenging nrf2_keap1 Nrf2-Keap1 Complex alchornea_compounds->nrf2_keap1 Induces dissociation ros Reactive Oxygen Species (ROS) ros->direct_scavenging cellular_protection Cellular Protection against Oxidative Stress direct_scavenging->cellular_protection Reduces ROS nrf2 Nrf2 nrf2_keap1->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) are->antioxidant_enzymes Activates transcription of antioxidant_enzymes->cellular_protection Enhances defense

Caption: Putative antioxidant signaling pathway.

References

The Scant Landscape of Alchorneine Derivatives: A Look into the Structure-Activity Relationship of Related Guanidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals delving into the therapeutic potential of natural products, the imidazopyrimidine alkaloid alchorneine, isolated from plants of the Alchornea genus, presents an intriguing scaffold. However, a comprehensive analysis of the structure-activity relationship (SAR) of a synthetic series of this compound derivatives remains largely uncharted territory in publicly available scientific literature. Despite the initial promise, dedicated studies detailing the synthesis and systematic biological evaluation of a wide range of this compound analogs are scarce.

This guide, therefore, pivots to the broader, yet closely related, class of bioactive guanidine alkaloids also found in Alchornea species. By examining the biological activity of these related natural products, we can infer key structural features that may be crucial for the therapeutic effects of this family of compounds. This comparative analysis will focus on available quantitative data for naturally occurring guanidine alkaloids from Alchornea and draw upon the broader principles of guanidine alkaloid SAR to provide a foundational understanding for future research and development.

Quantitative Insights into the Biological Activity of Alchornea Guanidine Alkaloids

While a comprehensive SAR table for a series of this compound derivatives cannot be constructed from the current body of literature, valuable quantitative data exists for related guanidine alkaloids from the same genus. A prime example is alchornedine, a guanidine alkaloid isolated from Alchornea glandulosa, which has demonstrated notable anti-trypanosomal activity.

Table 1: Anti-trypanosomal and Cytotoxic Activity of Alchornedine

CompoundBiological ActivityTarget Organism/Cell LineIC50 (µg/mL)IC50 (µM)Reference
AlchornedineAnti-trypanosomal (trypomastigotes)Trypanosoma cruzi (Y strain)93443[1]
AlchornedineAnti-trypanosomal (amastigotes)Trypanosoma cruzi (intracellular)27129[1]
AlchornedineCytotoxicityNCTC mammalian cells50237[1]
Benznidazole (Standard Drug)Anti-trypanosomal (amastigotes)Trypanosoma cruzi (intracellular)~81 (calculated for 3x less effective)~311[1]

This data highlights the potential of the guanidine scaffold from Alchornea species as a starting point for the development of new therapeutic agents. The greater potency of alchornedine against the intracellular amastigote form of T. cruzi compared to the standard drug benznidazole is particularly noteworthy.[1]

Experimental Protocols: A Foundation for Future Studies

To ensure the reproducibility and comparability of future SAR studies on this compound and its derivatives, it is crucial to adhere to well-defined experimental protocols. The following methodologies are based on those used to evaluate the biological activity of alchornedine.[1]

Anti-trypanosomal Activity Assay (MTT Assay)
  • Cell Culture: Epimastigotes of Trypanosoma cruzi (Y strain) are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Bloodstream trypomastigotes are obtained from infected mice.

  • Trypomastigote Viability Assay: Bloodstream trypomastigotes are seeded in 96-well plates at a density of 1 x 10^6 cells/well. The test compounds (this compound derivatives) are added at various concentrations.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3 hours.

  • Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Intracellular Amastigote Assay
  • Macrophage Infection: Peritoneal macrophages are harvested from mice and seeded in 24-well plates. The macrophages are then infected with bloodstream trypomastigotes.

  • Compound Treatment: After 24 hours of infection, the wells are washed to remove non-internalized parasites, and fresh medium containing the test compounds at different concentrations is added.

  • Incubation: The plates are incubated for 48 hours.

  • Fixation and Staining: The cells are fixed with methanol and stained with Giemsa.

  • Microscopic Analysis: The number of amastigotes per macrophage is counted under a microscope for at least 100 macrophages per sample. The IC50 value is determined as the concentration that reduces the number of intracellular amastigotes by 50%.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: NCTC mammalian cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing the test compounds at various concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Assay: The MTT assay is performed as described in the trypomastigote viability assay to determine the IC50 value against mammalian cells.

Visualizing the Path Forward: A Conceptual Workflow

The successful development of this compound derivatives with therapeutic potential will rely on a systematic and iterative process. The following diagram illustrates a conceptual workflow for a comprehensive SAR study.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound This compound/Alchornedine Scaffold Analog_Synthesis Synthesis of Derivatives Lead_Compound->Analog_Synthesis Purification_Characterization Purification & Structural Analysis (NMR, MS) Analog_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Biological Assays (e.g., Anti-trypanosomal) Purification_Characterization->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Testing (e.g., NCTC cells) In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Cytotoxicity_Assay->In_Vivo_Studies Data_Analysis Quantitative SAR (QSAR) Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization & Design of New Analogs Data_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis

Figure 1: A conceptual workflow for the structure-activity relationship (SAR) study of this compound derivatives.

Discussion and Future Directions

The limited availability of SAR data for this compound derivatives underscores a significant gap in the exploration of this potentially valuable natural product scaffold. The demonstrated anti-trypanosomal activity of the related guanidine alkaloid, alchornedine, provides a strong rationale for pursuing a systematic medicinal chemistry campaign.

Future research should focus on the synthesis of a library of this compound and alchornedine analogs with systematic modifications to key structural features, including:

  • The Imidazopyrimidine or Guanidine Core: Modifications to the core heterocyclic system could influence target binding and pharmacokinetic properties.

  • Substituents on the Core: The nature and position of substituents on the ring system are likely to be critical for activity and selectivity.

  • The Isoprenyl Group (in this compound): Alterations to the length, branching, and saturation of this side chain could impact lipophilicity and cell permeability.

A comprehensive biological evaluation of these synthetic derivatives against a panel of relevant targets, coupled with cytotoxicity and in vivo studies, will be essential to elucidate the SAR and identify lead compounds for further development. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies could also accelerate the discovery of more potent and selective this compound-based therapeutics. While the current landscape is sparse, the foundational knowledge of related guanidine alkaloids from Alchornea provides a promising starting point for unlocking the full therapeutic potential of this fascinating class of natural products.

References

Comparative study of Alchorneine extraction methods (maceration vs. soxhlet)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of two common methods for extracting Alchorneine, a prominent alkaloid from plants of the Alchornea genus: maceration and Soxhlet extraction. The following sections present a quantitative comparison, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Quantitative Comparison of Extraction Methods

The choice between maceration and Soxhlet extraction often involves a trade-off between efficiency, time, and the potential for thermal degradation of the target compound. While specific quantitative data for this compound extraction is not extensively available in the public domain, the table below summarizes typical performance metrics for the extraction of alkaloids using these two methods, based on available literature.

ParameterMacerationSoxhlet ExtractionKey Considerations
Typical Alkaloid Yield (%) 1.0 - 2.0[1]1.5 - 2.5[1]Soxhlet extraction generally offers a higher yield due to the continuous cycling of fresh solvent.
Purity of Extract (%) 65 - 75[1]70 - 80[1]The continuous nature of Soxhlet extraction can lead to a slightly cleaner extract.
Solvent Consumption (mL/g) 10 - 20[1]10 - 15[1]Maceration often requires a larger volume of solvent to ensure complete immersion of the plant material.
Extraction Time 24 - 72 hours (or even up to 49 days)[1][2]4 - 24 hours[1][2]Soxhlet extraction significantly reduces the time required for extraction.
Temperature Room TemperatureBoiling point of the solventMaceration is ideal for thermolabile compounds like this compound, while the heat in Soxhlet extraction could potentially cause degradation.
Advantages Simple, low-cost, suitable for heat-sensitive compounds.[1]Higher efficiency, continuous process, requires less solvent than maceration.[1]The choice depends on the stability of this compound and the desired extraction efficiency.
Limitations Time-consuming, high solvent usage, lower efficiency.[1]Can degrade thermolabile compounds, requires specialized glassware.The potential for thermal degradation is a significant concern for certain alkaloids.

Experimental Protocols

Below are detailed protocols for the extraction of this compound using maceration and Soxhlet extraction. These are generalized procedures and may require optimization based on the specific plant material and desired scale.

Maceration Extraction Protocol
  • Preparation of Plant Material: Air-dry the leaves or other relevant parts of the Alchornea plant in the shade. Once dried, grind the material into a coarse powder to increase the surface area for extraction.

  • Solvent Immersion: Place the powdered plant material (e.g., 100 g) into a large, stoppered container. Add a suitable solvent, such as methanol or ethanol, in a 1:10 or 1:20 solid-to-solvent ratio (e.g., 1 L or 2 L of solvent).[1] Ensure the powder is fully submerged.

  • Maceration Period: Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance the extraction process.[3]

  • Filtration: After the maceration period, filter the mixture through a fine-mesh cloth or filter paper to separate the extract (miscella) from the solid plant residue (marc).

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of this compound.

  • Further Purification (Optional): The crude extract can be further purified using techniques like acid-base extraction or chromatography to isolate this compound.

Soxhlet Extraction Protocol
  • Preparation of Plant Material: As with maceration, air-dry and grind the plant material into a fine powder.

  • Apparatus Setup: Assemble the Soxhlet apparatus, which consists of a round-bottom flask, the Soxhlet extractor, and a condenser.

  • Loading the Sample: Place a weighed amount of the powdered plant material (e.g., 20-30 g) into a cellulose thimble. Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the round-bottom flask to about two-thirds of its volume with a suitable solvent (e.g., methanol or ethanol). The solvent volume should be sufficient to fill the extractor and allow for continuous siphoning.

  • Extraction Process: Heat the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up the distillation arm to the condenser, where it will cool and drip down onto the thimble containing the plant material. The solvent will fill the extractor chamber, and once it reaches the top of the siphon tube, the entire contents of the extractor will be siphoned back into the round-bottom flask. This process is repeated for several hours (typically 4-8 hours) until the solvent in the siphon tube runs clear, indicating that the extraction is complete.

  • Solvent Evaporation: After extraction, the solvent in the round-bottom flask, now containing the extracted this compound, is concentrated using a rotary evaporator.

Visualizing the Processes and Pathways

To further clarify the experimental workflows and a potential biological target of this compound, the following diagrams are provided.

Extraction_Workflows cluster_maceration Maceration Workflow cluster_soxhlet Soxhlet Extraction Workflow M_Start Start: Powdered Plant Material M_Solvent Add Solvent & Soak (24-72h) M_Start->M_Solvent M_Filter Filter M_Solvent->M_Filter M_Evap Evaporate Solvent M_Filter->M_Evap M_Extract Crude this compound Extract M_Evap->M_Extract S_Start Start: Powdered Plant Material in Thimble S_Apparatus Soxhlet Apparatus Assembly S_Start->S_Apparatus S_Extract Continuous Extraction (4-24h) S_Apparatus->S_Extract S_Evap Evaporate Solvent S_Extract->S_Evap S_Crude Crude this compound Extract S_Evap->S_Crude

Comparison of Maceration and Soxhlet Extraction Workflows.

Given the reported anti-inflammatory properties of Alchornea cordifolia extracts, this compound may exert its effects by modulating key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

NFkB_Signaling_Pathway cluster_pathway Potential Inhibition of NF-κB Pathway by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK Inhibition

Hypothesized this compound action on the NF-κB signaling pathway.

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that will impact the yield, purity, and integrity of the final product. Maceration offers a simple, low-cost approach suitable for thermolabile compounds, albeit at the expense of time and solvent consumption. Conversely, Soxhlet extraction provides a more efficient and rapid alternative, which may be preferable when the thermal stability of this compound is not a primary concern and higher throughput is desired. The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their this compound extraction strategies.

References

Validating Alchorneine's Therapeutic Potential: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Alchorneine's potential therapeutic targets validated through molecular docking, alongside alternative therapies. We delve into the experimental data, protocols, and signaling pathways to offer a comprehensive overview for future research and development.

Recent computational studies have begun to illuminate the therapeutic potential of phytochemicals found in the Alchornea genus, of which this compound is a known alkaloid.[1] While direct molecular docking studies on this compound are limited, research on co-occurring compounds within Alchornea extracts provides a valuable starting point for validating its therapeutic targets. Network pharmacology and molecular docking simulations have identified several key proteins in critical signaling pathways as potential targets for compounds within Alchornea laxiflora and Alchornea cordifolia.[2][3][4] These studies suggest that this compound may exert its effects through interaction with proteins such as AKT1, EGFR, and MAPK1, which are implicated in diseases like cancer and depression.[1][5]

This guide will focus on these putative targets, comparing the computationally predicted binding affinities of Alchornea compounds with established drugs and providing the necessary experimental frameworks for validation.

Comparative Analysis of Molecular Docking Data

Molecular docking studies predict the binding affinity between a ligand (like this compound or other drugs) and a target protein. This binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger, more stable binding.

While specific docking data for this compound is not yet prevalent in the literature, studies on other phytochemicals from Alchornea laxiflora provide insightful proxy data. For instance, quercetin, a flavonoid also present in the plant, has shown significant binding affinities for several key therapeutic targets.[1]

Table 1: Molecular Docking Performance of Alchornea Phytochemicals Against Putative Targets

PhytochemicalTarget ProteinBinding Affinity (kcal/mol)Source
QuercetinAKT1-9.8[1]
QuercetinPI3KR1-8.3[1]
QuercetinMAPK1-8.2[1]
QuercetinEGFR-7.8[1]
QuercetinSRC-7.8[1]
3-acetylursolic acidAKT1Not specified, but noted[2]
3-acetyloleanolic acidAKT1Not specified, but noted[2]

Table 2: Alternative Drugs Targeting Proteins Potentially Modulated by this compound

Target ProteinDrug NameTypeStatus/Note
EGFR Osimertinib (Tagrisso)Tyrosine Kinase InhibitorApproved for NSCLC with EGFR mutations.[6][7][8]
Erlotinib (Tarceva)Tyrosine Kinase InhibitorApproved for NSCLC and pancreatic cancer.[6][8][9]
Gefitinib (Iressa)Tyrosine Kinase InhibitorApproved for NSCLC with EGFR mutations.[6][8]
Afatinib (Gilotrif)Tyrosine Kinase InhibitorApproved for NSCLC with EGFR mutations.[6][8]
AKT1 IpatasertibSmall Molecule InhibitorIn clinical trials for various cancers.[10]
MK-2206Allosteric InhibitorWidely used in pre-clinical and clinical research.[11][12]
PerifosineAlkyl-phospholipidInvestigated for various cancers.[11][12]
HypericinNatural ProductDocking studies show strong binding affinity (-11.19 kcal/mol).[13][14]
Sennidin BNatural ProductDocking studies show strong binding affinity (-10.36 kcal/mol).[13][14]
MAPK1 (ERK2) RineterkibSmall Molecule InhibitorOrally available ERK1/2 inhibitor.[15]
KO-947Small Molecule InhibitorSelective inhibitor of ERK1/2.[15]
SelumetinibMEK1/2 InhibitorApproved for neurofibromatosis type 1. (Upstream of MAPK1)[16]
TrametinibMEK1/2 InhibitorApproved for various cancers. (Upstream of MAPK1)[16]

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways in which these potential targets operate is crucial for contextualizing the therapeutic strategy. The PI3K/AKT and MAPK pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many diseases.[1][5]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 Downstream Downstream Targets (Cell Survival, Proliferation) AKT1->Downstream mTORC2 mTORC2 mTORC2->AKT1 This compound This compound (Putative Inhibitor) This compound->AKT1

Caption: Simplified PI3K/AKT signaling pathway highlighting AKT1 as a key node and a putative target for this compound.

The process of validating a therapeutic target using computational methods follows a structured workflow, beginning with target identification and culminating in experimental validation.

Docking_Workflow cluster_computational In Silico Analysis cluster_experimental Experimental Validation Target_ID Target Identification (e.g., via Network Pharmacology) Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Ligand_Prep Ligand (this compound) Structure Preparation Target_ID->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Binding Affinity and Interactions Docking->Analysis In_Vitro In Vitro Assays (e.g., Kinase Assays) Analysis->In_Vitro Top candidates Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro->Cell_Based

Caption: Experimental workflow for validating a therapeutic target using molecular docking.

Experimental Protocols: Molecular Docking with AutoDock Vina

This protocol outlines a standard procedure for performing molecular docking using AutoDock Vina, a widely used open-source program.[17][18][19] This process is fundamental to predicting the binding mode and affinity of a ligand like this compound to its putative protein target.

Objective: To predict the binding affinity and pose of this compound within the active site of a target protein (e.g., AKT1).

Materials:

  • Software:

    • AutoDock Tools (MGLTools): For preparing protein and ligand files.[17]

    • AutoDock Vina: The docking engine.[17]

    • PyMOL or Discovery Studio Visualizer: For visualization and analysis.[18][20]

  • Input Files:

    • 3D structure of the target protein (e.g., from the Protein Data Bank - RCSB PDB).

    • 3D structure of the ligand, this compound (e.g., from PubChem).

Procedure:

  • Protein Preparation: a. Load the downloaded protein PDB file into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands or ions from the protein structure.[21] c. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. d. Add Kollman charges to the protein atoms. e. Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[22]

  • Ligand Preparation: a. Load the this compound 3D structure file (e.g., SDF format from PubChem) into AutoDock Tools. b. The software will automatically detect the root, set the torsions, and assign Gasteiger charges. c. Save the prepared ligand in the PDBQT format.[23]

  • Grid Box Generation: a. Open the prepared protein PDBQT file in AutoDock Tools. b. Define the search space for docking by creating a "grid box." This box should encompass the known active site of the protein.[17] c. Adjust the center and dimensions (x, y, z) of the grid box to ensure it covers the entire binding pocket. d. Save the grid parameters to a configuration file (e.g., config.txt).[18]

  • Running the Docking Simulation: a. Use the command line to run AutoDock Vina. b. The command will specify the paths to the prepared protein and ligand PDBQT files, the configuration file containing the grid parameters, and the desired output file name.[24] c. A typical command looks like this: vina --receptor protein.pdbqt --ligand this compound.pdbqt --config config.txt --out results.pdbqt --log log.txt

  • Analysis of Results: a. The output log file (log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses.[18] b. Use a visualization tool like PyMOL to open the protein PDBQT and the results PDBQT file. c. Analyze the top-ranked pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.[25]

Conclusion

The computational evidence gathered from studies on Alchornea extracts strongly suggests that key proteins like AKT1, EGFR, and MAPK1 are promising therapeutic targets for its constituent compounds, including this compound. The molecular docking data for related phytochemicals show binding affinities comparable to or, in some cases, potentially stronger than known inhibitors, underscoring the therapeutic potential.

However, to validate this compound as a viable therapeutic agent, it is imperative that future research focuses on conducting direct molecular docking and dynamics simulations specifically for this compound against these targets. The predicted high-affinity interactions must then be confirmed through rigorous experimental validation using the in vitro and cell-based assays outlined in the workflow. This structured approach will be critical in transitioning this compound from a compound of interest to a validated lead molecule in the drug discovery pipeline.

References

Replicating Published Findings on the Cytotoxicity of Alchorneine and its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of compounds derived from the Alchornea genus, with a focus on replicating and understanding published findings. Due to a notable scarcity of research on the isolated alkaloid Alchorneine, this document summarizes the available data on the cytotoxicity of Alchornea species extracts, which are known to contain this compound. This information is intended to serve as a foundational resource for researchers investigating the potential of this compound and related compounds in drug discovery.

Data Presentation: Cytotoxicity of Alchornea Extracts

The following table summarizes the cytotoxic activity of various Alchornea extracts against different cancer cell lines, as reported in published literature. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Plant ExtractCell LineIC50 / LD50 ValueReference
Alchornea cordifolia leaves (Methanol Extract)Leukemia CCRF-CEM8.02 µg/mL[1]
Alchornea cordifolia bark (Methanol Extract)Leukemia CCRF-CEM12.57 µg/mL[1]
Alchornea cordifolia (Ethanol Extract)Brine Shrimp456.1 µg/mL (LD50)[2][3]
Alchornea cordifolia (Ethyl Acetate Extract)Brine Shrimp433.8 µg/mL (LD50)[2][3]
Alchornea cordifoliaHeLa Cells6.2 µg/mL[4]

Note: The data presented above pertains to crude extracts and not isolated this compound. The cytotoxic effects observed are likely attributable to a combination of phytochemicals present in the extracts.

Experimental Protocols

The most frequently cited method for determining the cytotoxicity of Alchornea extracts is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Key Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • The selected cancer cell lines (e.g., CCRF-CEM, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • A stock solution of the Alchornea extract or isolated compound is prepared, typically in dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compound are prepared in the cell culture medium.

  • The culture medium from the seeded wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO only.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

4. MTT Addition and Incubation:

  • Following the treatment period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

5. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture plate_seeding Seeding in 96-well Plates cell_culture->plate_seeding cell_treatment Treat Cells with Compound plate_seeding->cell_treatment compound_prep Prepare this compound/Extract Dilutions compound_prep->cell_treatment incubation Incubate (24-72h) cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 signaling_pathway Alchornea_Extract Alchornea Extract Cell Cancer Cell Alchornea_Extract->Cell Mitochondrion Mitochondrion Cell->Mitochondrion Induces Stress ROS Increased ROS Mitochondrion->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Apoptosis Apoptosis ROS->Apoptosis MMP_Loss->Apoptosis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Alchorneine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. Alchorneine, an isoquinoline alkaloid, necessitates careful disposal due to its potential biological activity. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Core Principle: Treat as Hazardous Chemical Waste

This compound and any materials contaminated with it must be managed as hazardous chemical waste. It is imperative that this compound is not discarded down the drain or in standard refuse containers.

Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with this compound and its handling.

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat A standard laboratory coat.To protect clothing and skin from spills.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: All solid forms of this compound, along with contaminated items such as weighing papers, pipette tips, and gloves, must be placed in a dedicated and clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical and feature a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste. It is critical to avoid mixing this compound solutions with incompatible waste streams.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area, minimizing exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If necessary, evacuate the area.

    • Ensure proper ventilation.

  • Spill Cleanup Procedure:

    • Wear the prescribed PPE (gloves, eye protection, lab coat).

    • Cover the spill with an absorbent material like vermiculite or sand.

    • Carefully gather the absorbent material and any other contaminated debris.

    • Place all contaminated materials into a labeled hazardous waste bag or container.

    • Clean the spill area thoroughly with a detergent and water solution.

    • Wipe the area dry with paper towels.

    • Dispose of all cleaning materials (paper towels, used gloves) as hazardous waste.

3. Final Disposal:

  • All generated waste, including solid this compound, contaminated materials, and spill cleanup debris, must be disposed of through an approved waste disposal plant.[1][2] Adhere to your institution's and local regulations for the disposal of hazardous chemical waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.

AlchorneineDisposal cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Appropriate PPE SolidWaste Collect Solid Waste in Labeled Container PPE->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Container PPE->LiquidWaste Spill Spill Occurs FinalDisposal Dispose through Approved Waste Disposal Plant SolidWaste->FinalDisposal LiquidWaste->FinalDisposal ContainSpill Contain with Absorbent Material Spill->ContainSpill CollectDebris Collect Contaminated Debris ContainSpill->CollectDebris CleanArea Clean Spill Area CollectDebris->CleanArea DisposeCleaning Dispose of Cleaning Materials as Hazardous Waste CleanArea->DisposeCleaning DisposeCleaning->FinalDisposal

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alchorneine
Reactant of Route 2
Alchorneine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.